molecular formula C29H42N7O19P3S B15601121 vanilloyl-CoA

vanilloyl-CoA

Número de catálogo: B15601121
Peso molecular: 917.7 g/mol
Clave InChI: XMVRFZVBKZKBQS-SXQYHYLKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Vanilloyl-CoA is a member of the class of benzoyl-CoAs having 4-hydroxy-3-methoxybenzoyl (also known as vanilloyl) as the aroyl group. A potential intermediate of vanillate biosynthesis.

Propiedades

Fórmula molecular

C29H42N7O19P3S

Peso molecular

917.7 g/mol

Nombre IUPAC

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-hydroxy-3-methoxybenzenecarbothioate

InChI

InChI=1S/C29H42N7O19P3S/c1-29(2,23(40)26(41)32-7-6-19(38)31-8-9-59-28(42)15-4-5-16(37)17(10-15)50-3)12-52-58(48,49)55-57(46,47)51-11-18-22(54-56(43,44)45)21(39)27(53-18)36-14-35-20-24(30)33-13-34-25(20)36/h4-5,10,13-14,18,21-23,27,37,39-40H,6-9,11-12H2,1-3H3,(H,31,38)(H,32,41)(H,46,47)(H,48,49)(H2,30,33,34)(H2,43,44,45)/t18-,21-,22-,23+,27-/m1/s1

Clave InChI

XMVRFZVBKZKBQS-SXQYHYLKSA-N

Origen del producto

United States

Foundational & Exploratory

The Vanilloyl-CoA Biosynthesis Pathway in Bacteria: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The bacterial biosynthesis of vanilloyl-CoA is a critical metabolic hub in the degradation of lignin-derived aromatic compounds, such as ferulic acid. This pathway holds significant interest for biotechnological applications, including the production of biofuels, fine chemicals, and pharmaceuticals. Understanding the intricate enzymatic steps and regulatory networks is paramount for harnessing its potential. This technical guide provides an in-depth overview of the core this compound biosynthesis pathway in bacteria, focusing on the key enzymes, their quantitative characteristics, detailed experimental protocols for their study, and the logical flow of the metabolic conversions. This document is intended for researchers, scientists, and drug development professionals working in the fields of microbiology, synthetic biology, and metabolic engineering.

Introduction

Lignin (B12514952), a complex aromatic polymer, is the second most abundant terrestrial biopolymer after cellulose. Its recalcitrant nature poses a significant challenge for biorefineries. However, many bacteria have evolved sophisticated catabolic pathways to depolymerize lignin and utilize its aromatic monomers as carbon and energy sources. A central intermediate in the degradation of prominent lignin monomers, such as ferulic acid, is vanilloyl-coenzyme A (this compound). The biosynthesis of this compound proceeds through a series of enzymatic reactions that convert ferulic acid into vanillate (B8668496), which is subsequently activated to its CoA thioester. This guide will dissect the core enzymes of this pathway: feruloyl-CoA synthetase, enoyl-CoA hydratase/aldolase, vanillin (B372448) dehydrogenase, vanillate O-demethylase, and the culminating vanillate-CoA ligase.

The Core Biosynthetic Pathway: From Ferulic Acid to this compound

The primary route for this compound biosynthesis from ferulic acid in many bacteria is the coenzyme A (CoA)-dependent, non-β-oxidative pathway. This pathway involves the sequential action of several key enzymes, which are often encoded in dedicated gene clusters.[1][2]

Vanilloyl_CoA_Biosynthesis cluster_degradation Further Degradation Ferulic Acid Ferulic Acid Feruloyl-CoA Feruloyl-CoA Ferulic Acid->Feruloyl-CoA Feruloyl-CoA Synthetase (Fcs) + CoA + ATP Vanillin Vanillin Feruloyl-CoA->Vanillin Enoyl-CoA Hydratase/Aldolase (Ech) Vanillic Acid Vanillic Acid Vanillin->Vanillic Acid Vanillin Dehydrogenase (Vdh) + NAD(P)+ This compound This compound Vanillic Acid->this compound Vanillate-CoA Ligase + CoA + ATP Protocatechuic Acid Protocatechuic Acid Vanillic Acid->Protocatechuic Acid Vanillate O-Demethylase (VanAB) + O2 + NADH Fcs_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Prepare Reaction Mixture Prepare reaction mixture: - 100 mM Potassium Phosphate Buffer (pH 7.0) - 2.5 mM MgCl2 - 0.7 mM Ferulic Acid - 2 mM ATP - 0.4 mM CoA Enzyme Preparation Prepare appropriate amount of crude extract or purified enzyme Initiate Reaction Initiate reaction by adding ATP Enzyme Preparation->Initiate Reaction Incubate Incubate at 30°C Initiate Reaction->Incubate Spectrophotometric Measurement Measure the initial increase in absorbance at 345 nm (formation of feruloyl-CoA) Incubate->Spectrophotometric Measurement Vdh_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reaction Mixture Prepare reaction mixture (0.2 mL): - 0.1 M Sodium Phosphate Buffer (pH 7.0) - 125 µM Vanillin - 0.5 mM NAD+ Enzyme Sample Add enzyme sample Reaction Mixture->Enzyme Sample Incubation Incubate at 30°C for 10 min Enzyme Sample->Incubation Method_A Method A: Spectrophotometry Measure residual vanillin at 340 nm Incubation->Method_A Method_B Method B: HPLC Quantify residual vanillin Incubation->Method_B VanAB_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reaction_Mix Prepare anaerobic reaction mixture (400 µL): - 50 mM MES buffer (pH 6.6) - 1 mM Vanillate - 2 mM ATP - 3 mM Tetrahydrofolate - 4 mM Titanium(III) citrate - 5 mM MgCl2 Enzyme_Components Add enzyme components (e.g., MtvA, MtvB, MtvC) Reaction_Mix->Enzyme_Components Incubate_Anaerobic Incubate at 55°C for 1 hour in an anaerobic chamber Enzyme_Components->Incubate_Anaerobic Quench_Reaction Quench reaction with perchloric acid Incubate_Anaerobic->Quench_Reaction Centrifuge Centrifuge to remove precipitate Quench_Reaction->Centrifuge Quantify Quantify substrate and product by HPLC or TLC Centrifuge->Quantify LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis Cell_Lysis Cell Lysis (e.g., sonication, bead beating) Protein_Precipitation Protein Precipitation (e.g., with acetonitrile (B52724) or sulfosalicylic acid) Cell_Lysis->Protein_Precipitation Centrifugation Centrifugation to remove cell debris and protein Protein_Precipitation->Centrifugation Supernatant_Collection Collect supernatant containing This compound Centrifugation->Supernatant_Collection Chromatographic_Separation Reversed-phase HPLC separation Supernatant_Collection->Chromatographic_Separation Mass_Spectrometry Tandem Mass Spectrometry (MS/MS) - Electrospray Ionization (ESI) - Multiple Reaction Monitoring (MRM) Chromatographic_Separation->Mass_Spectrometry Quantification Quantification against a standard curve Mass_Spectrometry->Quantification

References

Discovery and Analysis of Vanilloyl-CoA Metabolic Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic pathways involving vanilloyl-CoA and its precursors. While the direct discovery of this compound is less documented than that of analogous compounds, this guide leverages the extensively studied CoA-dependent metabolism of ferulic acid as a primary model. It details the enzymatic steps, quantitative data, and the critical experimental protocols required to identify, quantify, and characterize these labile metabolic intermediates. The principles and methodologies described for the analysis of feruloyl-CoA are directly applicable to the investigation of this compound, offering a robust framework for researchers in metabolic engineering and drug discovery.

Introduction to CoA-Dependent Aromatic Acid Metabolism

The microbial degradation of lignin (B12514952), a complex aromatic polymer, releases a variety of low-molecular-weight phenolic compounds, including vanillic acid and ferulic acid. The catabolism of these compounds is a key process in the global carbon cycle and presents significant opportunities for biotechnology, such as the production of value-added chemicals like vanillin (B372448). A common biochemical strategy for the metabolism of aromatic carboxylic acids is their activation into high-energy coenzyme A (CoA) thioesters. This activation, catalyzed by CoA ligases (also known as synthetases), is essential for overcoming the kinetic stability of the carboxyl group, thereby facilitating subsequent enzymatic reactions such as reduction, hydration, or cleavage.[1][2]

The anaerobic degradation of benzoate (B1203000) via benzoyl-CoA is the archetypal example of this strategy.[1][2] Similarly, the metabolism of hydroxycinnamic acids like ferulic acid has been shown to proceed through a CoA-dependent pathway, leading to the formation of feruloyl-CoA.[3][4] This intermediate is then cleaved to produce vanillin and acetyl-CoA.[5][6] By analogy, a similar CoA-dependent pathway is proposed for vanillic acid, involving the formation of the key intermediate, this compound.

The Feruloyl-CoA Pathway: A Well-Characterized Model

The bioconversion of ferulic acid to vanillin in bacteria such as Pseudomonas fluorescens provides a comprehensive model for understanding the discovery and characterization of aromatic-CoA intermediates.[3][7] This pathway involves two critical enzymatic steps.

  • Activation: Ferulic acid is activated to its corresponding thioester, feruloyl-CoA, by Feruloyl-CoA Synthetase (FCS) , an ATP-dependent ligase. This reaction is essential for preparing the molecule for side-chain cleavage.[8][9]

  • Cleavage: The intermediate feruloyl-CoA is then hydrated and cleaved by Feruloyl-CoA Hydratase/Lyase (FCHL) , a member of the enoyl-CoA hydratase/isomerase superfamily.[6][10] This retro-aldol cleavage reaction yields two valuable products: vanillin and acetyl-CoA.[5]

The discovery of this pathway was enabled by in vitro demonstrations showing that the side-chain cleavage of ferulic acid had an absolute requirement for CoASH, ATP, and MgCl2.[3][11]

Ferulic_Acid_Metabolism cluster_pathway CoA-Dependent Ferulic Acid Degradation Ferulic_Acid Ferulic Acid Feruloyl_CoA Feruloyl-CoA Ferulic_Acid->Feruloyl_CoA Feruloyl-CoA Synthetase (FCS) + ATP, CoA-SH Products Vanillin + Acetyl-CoA Feruloyl_CoA->Products Feruloyl-CoA Hydratase/Lyase (FCHL) + H₂O

Fig. 1: CoA-Dependent Ferulic Acid Degradation Pathway.

The Proposed this compound Pathway

While many aerobic bacteria metabolize vanillate (B8668496) via direct O-demethylation to protocatechuate, an alternative CoA-dependent pathway is hypothesized, particularly under anaerobic conditions, mirroring the established benzoyl-CoA and feruloyl-CoA pathways.[12] This proposed route would involve the activation of vanillic acid to this compound, followed by subsequent enzymatic modification.

  • Proposed Activation: A putative Vanillate-CoA Ligase would catalyze the ATP-dependent formation of this compound from vanillic acid. Enzymes with this type of activity, broadly classified as aryl-CoA ligases, are widespread in microbes that degrade aromatic compounds.[1][13]

  • Subsequent Metabolism: The this compound intermediate would then be a substrate for further reactions, such as reduction of the aromatic ring by a reductase, a critical step in anaerobic degradation pathways before ring cleavage.

The definitive characterization of this pathway relies on the successful application of the experimental techniques outlined in this guide to detect and identify the this compound intermediate and its downstream metabolites.

Proposed_Vanillate_Metabolism cluster_pathway Proposed CoA-Dependent Vanillate Degradation Vanillic_Acid Vanillic Acid Vanilloyl_CoA This compound Vanillic_Acid->Vanilloyl_CoA Vanillate-CoA Ligase (putative) + ATP, CoA-SH Metabolites Further Metabolites Vanilloyl_CoA->Metabolites Reductases/Lyases (putative)

Fig. 2: Proposed CoA-Dependent Vanillate Degradation Pathway.

Quantitative Data on Acyl-CoA Metabolism

Precise quantification of enzyme kinetics and metabolite pools is fundamental to understanding and engineering metabolic pathways. The following tables summarize key quantitative data relevant to the study of aromatic-CoA intermediates.

Table 1: Kinetic Properties of a Prokaryotic Feruloyl-CoA Synthetase (FCS1) [14]

Parameter Value Conditions
Optimal pH 9.0 20 mM ABF buffer
Optimal Temperature 37°C 100 mM potassium phosphate (B84403) buffer, pH 7.0
Km (Ferulic Acid) 0.1 mM Assayed at 37°C, pH 7.8
Vmax 36.8 U/mg Assayed at 37°C, pH 7.8
kcat 45.9 s⁻¹ -

| kcat/Km | 371.6 mM⁻¹s⁻¹ | - |

Table 2: Representative Intracellular Acyl-CoA Concentrations in Mammalian Cells [15] This data provides context for the typical abundance of CoA thioesters within a cell.

Acyl-CoA Species Concentration (pmol/10⁶ cells)
Succinyl-CoA 25.467
Acetyl-CoA 10.644
Propionyl-CoA 3.532
Butyryl-CoA 1.013
HMG-CoA 0.971

| Crotonoyl-CoA | 0.032 |

Experimental Protocols

The detection of labile intermediates like this compound requires meticulous experimental procedures, from sample extraction to final analysis.

This protocol is designed to rapidly quench metabolic activity and efficiently extract acyl-CoAs while minimizing hydrolysis.[16][17][18]

  • Cell Harvesting: Pellet bacterial cells from a culture by centrifugation at high speed (e.g., 12,000 x g) for 10 minutes at 4°C. Quickly discard the supernatant.

  • Metabolic Quenching & Lysis: Immediately resuspend the cell pellet in an ice-cold extraction buffer. A common choice is a mixture of organic solvents and acid, such as 95% acetonitrile (B52724) with 25 mM formic acid, or cold methanol (B129727) supplemented with 5% acetic acid.[18] The volume ratio of buffer to cell mass should be high (e.g., 4:1). For gram-positive bacteria, mechanical disruption (e.g., sonication) on ice may be required in addition to the acid extraction.[17]

  • Incubation: Vortex the suspension briefly and incubate on ice for 10-30 minutes to ensure complete enzyme inactivation and metabolite extraction.

  • Clarification: Centrifuge the lysate at maximum speed (e.g., 15,000-17,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the clear supernatant, which contains the acyl-CoA pool, to a new pre-chilled microcentrifuge tube.

  • Sample Preparation for Analysis: The extract can be dried under vacuum or nitrogen stream and reconstituted in a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297), pH 7).[15] Samples should be stored at -80°C until analysis.

This assay continuously monitors the formation of the hydroxycinnamoyl-CoA thioester, which has a distinct absorbance spectrum compared to the free acid precursor. This method is adapted from protocols for Feruloyl-CoA Synthetase.[8][14]

  • Reaction Mixture Preparation: In a 1 mL quartz cuvette, prepare a reaction mixture containing:

    • 100 mM Potassium Phosphate Buffer (pH 7.0-8.0)

    • 2.5 mM MgCl₂

    • 0.5 mM Aromatic Acid Substrate (e.g., Ferulic Acid or Vanillic Acid)

    • 0.4 mM Coenzyme A (CoASH)

    • Purified enzyme or cell-free extract

  • Initiation and Measurement: Start the reaction by adding 2.0 mM ATP.

  • Data Acquisition: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at the characteristic wavelength for the product (e.g., 345 nm for feruloyl-CoA).[8][14] The initial rate of absorbance increase is proportional to the enzyme activity.

  • Calculation: Calculate the specific activity using the molar extinction coefficient of the product (for feruloyl-CoA, ε₃₄₅ = 1.9 x 10⁴ M⁻¹cm⁻¹).[14]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification of low-abundance acyl-CoA species.[16][19][20]

  • Chromatographic Separation:

    • Column: Use a reverse-phase C18 column (e.g., 100 x 2.0 mm, 3 µm particle size).

    • Mobile Phase A: Water with 5 mM ammonium acetate (pH ~7).

    • Mobile Phase B: Methanol or Acetonitrile.

    • Gradient: Run a linear gradient from low to high concentration of Mobile Phase B to elute acyl-CoAs based on their hydrophobicity. A typical run time is 15-20 minutes.

  • Mass Spectrometry Detection:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular mass of the target acyl-CoA) and monitoring for a specific, characteristic product ion after fragmentation in the collision cell.

    • Characteristic Transition: Acyl-CoAs universally produce a product ion corresponding to the neutral loss of the adenosine (B11128) diphosphate (B83284) portion of CoA. This fragmentation is highly specific and is the basis for most acyl-CoA detection methods.[16]

  • Quantification:

    • Internal Standard: For absolute quantification, spike a known amount of a non-endogenous acyl-CoA (e.g., C15:0-CoA) or a stable isotope-labeled version of the analyte into the sample prior to extraction.[16]

    • Calibration Curve: Generate a calibration curve using authentic standards of the target acyl-CoA to relate the measured peak area to the absolute concentration.

Experimental_Workflow cluster_workflow Experimental Workflow for Acyl-CoA Analysis Culture Bacterial Culture Harvest Cell Harvesting (Centrifugation at 4°C) Culture->Harvest Extract Metabolite Extraction (Acidic Organic Solvent) Harvest->Extract Clarify Clarification (High-Speed Centrifugation) Extract->Clarify Analyze LC-MS/MS Analysis (Reverse Phase, MRM) Clarify->Analyze Data Data Processing (Quantification) Analyze->Data

Fig. 3: Experimental Workflow for Acyl-CoA Analysis.

Conclusion

The discovery of metabolic intermediates such as this compound is pivotal for a complete understanding of aromatic compound degradation and for harnessing these pathways for biotechnological applications. While direct evidence for a this compound-centric pathway remains an active area of research, the principles established from the well-characterized feruloyl-CoA pathway in organisms like Pseudomonas fluorescens provide a clear roadmap for investigation.[3] The combination of robust extraction protocols, specific enzymatic assays, and highly sensitive analytical techniques like LC-MS/MS forms a powerful toolkit for researchers.[14][16] The successful identification and quantification of this compound and its related metabolites will unlock new possibilities for the rational design of microbial cell factories and the development of novel biocatalysts for the valorization of lignin-derived feedstocks.

References

vanilloyl-CoA in secondary metabolite synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: The Role of Vanilloyl-CoA in Secondary Metabolite Synthesis

Executive Summary: Vanilloyl-Coenzyme A (this compound) is the activated thioester of vanillic acid, positioning it as a pivotal intermediate in the biosynthesis of a diverse array of secondary metabolites. Derived from the ubiquitous phenylpropanoid pathway, this compound serves as a central precursor to high-value natural products, including the flavoring agent vanillin (B372448) and the pungent capsaicinoids. This technical guide provides a comprehensive overview of the biosynthesis of this compound, its subsequent metabolic fate, and its role as a key building block in the generation of complex molecules. Detailed experimental protocols for the characterization of upstream enzymes and the quantitative analysis of this compound are provided for researchers in natural product synthesis, metabolic engineering, and drug development.

Biosynthesis of this compound

The primary route for the formation of this compound in microorganisms and plants originates from ferulic acid, a common derivative of lignin (B12514952). The pathway is a CoA-dependent, chain-shortening process analogous to the β-oxidation of fatty acids.

The CoA-Dependent β-Oxidative Pathway

The conversion of ferulic acid to this compound involves two principal enzymatic steps:

  • Activation of Ferulic Acid: The pathway is initiated by the ATP-dependent activation of ferulic acid to its corresponding CoA thioester, feruloyl-CoA. This reaction is catalyzed by Feruloyl-CoA Synthetase (Fcs) , a member of the acyl-activating enzyme (AAE) superfamily. This step consumes ATP and Coenzyme A.

  • β-Oxidative Cleavage: Feruloyl-CoA undergoes a cycle of β-oxidation.[1][2][3] This process involves hydration across the double bond of the propenoate side chain, followed by oxidation and subsequent thiolytic cleavage. This cleavage releases acetyl-CoA and yields this compound, effectively shortening the side chain by two carbons.[4] In fungi such as Aspergillus niger, this CoA-dependent pathway is a known route for converting ferulic acid into vanillic acid (via this compound).[4]

Figure 1: Biosynthesis of this compound from ferulic acid.

Quantitative Data: Enzyme Kinetics

The activation of ferulic acid is a critical control point in the pathway. The kinetic properties of Feruloyl-CoA Synthetase (Fcs) from Streptomyces sp. strain V-1 have been characterized, providing valuable data for metabolic engineering applications.

Enzyme SourceSubstrateKm (mM)kcat (s-1)Vmax (U mg-1)Catalytic Efficiency (kcat/Km) (mM-1s-1)Reference
Streptomyces sp. V-1Ferulic Acid0.3567.778.2193.4[5] (from initial search)

Role of this compound in Secondary Metabolism

This compound is a branch-point intermediate that can be channeled into several distinct biosynthetic pathways, leading to commercially and medicinally relevant secondary metabolites.

Precursor to Vanillin

This compound can be directly reduced to form vanillin, a globally important flavor and aroma compound. This two-electron reduction is catalyzed by a putative This compound Reductase , an enzyme belonging to the acyl-CoA reductase family. This class of enzymes utilizes NAD(P)H as a cofactor to convert the thioester to an aldehyde. While specific this compound reductases are not extensively characterized, the activity is analogous to that of cinnamoyl-CoA reductase (CCR) in lignin biosynthesis.[6][7]

Precursor to Capsaicinoids

In plants of the genus Capsicum, this compound is a key precursor to the vanillylamine (B75263) moiety of capsaicinoids, the compounds responsible for the pungency of chili peppers.[8] The pathway involves the conversion of this compound (or its hydrolysis product, vanillic acid) to vanillylamine. Vanillylamine is then condensed with a branched-chain fatty acyl-CoA (e.g., 8-methyl-6-nonenoyl-CoA) by the enzyme Capsaicin Synthase to form capsaicin.[9][10]

Incorporation into Polyketides and Non-Ribosomal Peptides

While less common than acetyl-CoA or malonyl-CoA, aromatic acyl-CoAs like this compound can potentially serve as starter units for Polyketide Synthases (PKSs) or be incorporated into peptides by Non-Ribosomal Peptide Synthetases (NRPSs) .[11][12][13][14] Type III PKSs, in particular, are known to utilize diverse acyl-CoA starter units.[13] Similarly, the adenylation (A) domain of an NRPS module can be specific for aromatic acids, activating them for incorporation into a peptide backbone.[15][16][17] This provides a direct route to integrating the vanillyl moiety into complex natural product scaffolds.

Figure 2: Major downstream metabolic fates of this compound.

Experimental Protocols

Protocol for Feruloyl-CoA Synthetase (Fcs) Activity Assay

This protocol details a continuous spectrophotometric assay to measure the activity of Fcs by monitoring the formation of the feruloyl-CoA thioester bond, which absorbs light at 346 nm.

1. Reagents and Buffers:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5.

  • Substrate Stock Solutions:

    • 100 mM ATP, pH 7.0.

    • 200 mM MgCl₂.

    • 10 mM Coenzyme A (CoA-SH) in water.

    • 50 mM Ferulic Acid in 50% ethanol.

  • Enzyme: Purified recombinant Fcs protein (e.g., from an E. coli expression system).

2. Assay Procedure:

  • Prepare a 1 mL reaction mixture in a quartz cuvette directly in a spectrophotometer set to 346 nm.

  • Add the following components to the cuvette:

    • 850 µL Assay Buffer

    • 10 µL of 100 mM ATP

    • 10 µL of 200 mM MgCl₂

    • 10 µL of 10 mM CoA-SH

    • 10 µL of 50 mM Ferulic Acid

  • Mix by inversion and allow the mixture to equilibrate to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding 10-100 µL of appropriately diluted Fcs enzyme.

  • Immediately start monitoring the increase in absorbance at 346 nm for 5-10 minutes.

3. Data Analysis:

  • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the progress curve.

  • Use the Beer-Lambert law (A = εcl) to convert the rate to enzyme activity (U/mL). The molar extinction coefficient (ε) for feruloyl-CoA at 346 nm is approximately 19,300 M⁻¹cm⁻¹.

  • One unit (U) of enzyme activity is defined as the amount of enzyme that produces 1 µmol of feruloyl-CoA per minute under the specified conditions.

G prep Prepare Reaction Mix (Buffer, ATP, MgCl₂, CoA, Ferulic Acid) equil Equilibrate Mixture in Cuvette (30°C) prep->equil init Initiate with Fcs Enzyme equil->init read Monitor Absorbance Increase at 346 nm init->read calc Calculate Activity (ΔAbs/min → µmol/min) read->calc

Figure 3: Experimental workflow for the Fcs enzyme assay.
Protocol for Quantification of this compound using LC-MS/MS

This protocol provides a robust method for the sensitive and specific quantification of this compound from biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (Protein Precipitation):

  • Flash-freeze the biological sample (e.g., cell pellet, ~40 mg tissue) in liquid nitrogen to quench metabolism.[18]

  • Add 500 µL of ice-cold extraction solvent (Acetonitrile:Methanol:Water 2:2:1 v/v/v) containing a known amount of an internal standard (e.g., 20 ng of Heptadecanoyl-CoA, C17:0-CoA).[18]

  • Homogenize the sample thoroughly on ice using a tissue homogenizer or bead beater.

  • Vortex for 5 minutes and centrifuge at >16,000 x g for 10 minutes at 4°C.

  • Collect the supernatant. Re-extract the pellet with an additional 500 µL of extraction solvent and centrifuge again.

  • Pool the supernatants and dry completely under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitute the dried extract in 50 µL of a suitable solvent (e.g., 50% Methanol in water) for LC-MS/MS analysis.[18]

2. LC-MS/MS Conditions:

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.[19]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[19]

    • Flow Rate: 0.3 mL/min.

    • Gradient: A linear gradient from 5% B to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound:

      • The precursor ion (Q1) for this compound corresponds to its [M+H]⁺ mass. (Vanillic acid MW = 168.15; CoA MW = 767.53; this compound MW = 917.65). Q1 m/z ≈ 918.7 .

      • The characteristic product ion (Q3) for all acyl-CoAs results from the fragmentation of the phosphopantetheine linker. Q3 m/z ≈ 408.1 .

    • MRM Transition for Internal Standard (C17:0-CoA):

      • Q1 m/z ≈ 1022.8 ([M+H]⁺).

      • Q3 m/z ≈ 408.1 .

    • Optimize collision energy and other source parameters for maximum signal intensity for each analyte.

3. Data Analysis:

  • Integrate the peak areas for the this compound and internal standard MRM transitions.

  • Calculate the peak area ratio (this compound / Internal Standard).

  • Quantify the absolute amount of this compound by comparing the area ratio to a standard curve prepared by spiking known amounts of authentic this compound standard and a fixed amount of internal standard into a blank matrix.

G sample Homogenize Sample in Solvent + Internal Std extract Centrifuge and Collect Supernatant sample->extract dry Dry Extract (Nitrogen Stream) extract->dry recon Reconstitute in Injection Solvent dry->recon inject Inject into LC-MS/MS recon->inject separate Separate on C18 Column (Gradient Elution) inject->separate detect Detect by MRM (e.g., 918.7 → 408.1) separate->detect quant Integrate Peaks and Quantify vs. Standard Curve detect->quant

Figure 4: Workflow for quantitative analysis of this compound.

References

An In-depth Technical Guide on the Function of Vanilloyl-CoA in Plant Biochemistry

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Vanilloyl-CoA is a pivotal, yet often transient, intermediate in the complex network of plant secondary metabolism. Positioned within the broader phenylpropanoid pathway, it is implicated in the biosynthesis of several economically and pharmacologically significant compounds, most notably vanillin (B372448). While central to proposed CoA-dependent biosynthetic routes, recent discoveries have also highlighted alternative, CoA-independent pathways in key species. This technical guide provides a comprehensive overview of the biosynthesis and metabolic fate of this compound and its precursors in plants. It synthesizes current knowledge on the relevant enzymatic machinery, presents quantitative data on enzyme kinetics, and offers detailed experimental protocols for the study of these pathways. Furthermore, this guide employs structured diagrams to visually articulate the intricate metabolic and experimental workflows, serving as a critical resource for researchers in plant biochemistry, natural product synthesis, and drug discovery.

Introduction: The Central Role of Phenylpropanoid-CoA Esters

The phenylpropanoid pathway is a major source of secondary metabolites in plants, responsible for the synthesis of a vast array of compounds including lignin, flavonoids, stilbenes, and benzoic acid derivatives. The activation of cinnamic acid and its hydroxylated/methoxylated derivatives into their corresponding coenzyme A (CoA) thioesters is a critical control point, committing carbon flux to these various downstream branches. Enzymes such as 4-coumarate:CoA ligase (4CL) catalyze this activation.[1] Within this metabolic grid, this compound emerges as a key intermediate in specific biosynthetic routes, particularly those leading to the production of the valuable flavor compound, vanillin.

Biosynthesis of this compound Precursors

The journey to this compound begins with the amino acid L-phenylalanine, which enters the general phenylpropanoid pathway. A series of enzymatic reactions, including deamination, hydroxylation, and methylation, lead to the formation of ferulic acid. This acid is then activated to its CoA ester, feruloyl-CoA, which is the direct precursor to the pathways involving this compound.

The key enzymatic step for the activation of hydroxycinnamic acids is catalyzed by 4-coumarate:CoA ligase (4CL) . This enzyme belongs to a family of ligases that form carbon-sulfur bonds and activates substrates like 4-coumaric acid, caffeic acid, and ferulic acid in an ATP-dependent manner to produce their respective CoA esters.[1][2]

Metabolic Pathway for the Formation of Feruloyl-CoA

Phenylpropanoid_Pathway cluster_pathway General Phenylpropanoid Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H invis1 Cou->invis1 Caf Caffeic Acid invis2 Caf->invis2 Fer Ferulic Acid FerCoA Feruloyl-CoA Fer->FerCoA 4CL / FCS invis1->Caf C3H invis2->Fer COMT

Figure 1. Biosynthesis of Feruloyl-CoA from L-Phenylalanine.

The Role of this compound in Vanillin Biosynthesis

Vanillin, the primary component of vanilla flavor, can be synthesized in plants through multiple pathways. This compound is a proposed intermediate in a CoA-dependent, β-oxidative pathway.

CoA-Dependent β-Oxidative Pathway

This pathway, analogous to fatty acid β-oxidation, involves the shortening of the side chain of feruloyl-CoA. Ferulic acid is first converted to feruloyl-CoA, which is then hypothesized to be converted to this compound before being further metabolized to vanillic acid and then vanillin. However, the specific enzymes catalyzing the conversion of feruloyl-CoA to this compound in plants have not yet been conclusively identified.[3][4]

Alternative Pathways to Vanillin

It is crucial to note that in Vanilla planifolia, the primary source of natural vanillin, a more direct, CoA-independent pathway has been identified. A single enzyme, vanillin synthase (VpVAN) , catalyzes the direct conversion of ferulic acid (and its glucoside) to vanillin (and its glucoside).[5] This finding suggests that the β-oxidative pathway involving this compound may not be the primary route in this species.

Another CoA-dependent, but non-β-oxidative, pathway has been characterized primarily in bacteria. This involves the enzyme 4-hydroxycinnamoyl-CoA hydratase/lyase (HCHL) , which converts feruloyl-CoA directly to vanillin and acetyl-CoA.[6][7] While this enzyme is not native to plants, its expression in transgenic plants has demonstrated the potential for this metabolic route.[7]

Vanillin_Biosynthesis cluster_beta CoA-Dependent β-Oxidative Pathway (Proposed) cluster_van CoA-Independent Pathway (in Vanilla) cluster_hchl CoA-Dependent Non-β-Oxidative Pathway (Bacterial) FerCoA Feruloyl-CoA VanCoA This compound (Proposed Intermediate) FerCoA->VanCoA Unknown Enzymes Vanillin3 Vanillin FerCoA->Vanillin3 HCHL VanAcid Vanillic Acid VanCoA->VanAcid Thiolase? Vanillin1 Vanillin VanAcid->Vanillin1 Reductase FerAcid Ferulic Acid Vanillin2 Vanillin FerAcid->Vanillin2 Vanillin Synthase (VpVAN)

Figure 2. Proposed and confirmed biosynthetic pathways to vanillin.

Role in Capsaicinoid Biosynthesis

In pungent peppers (Capsicum species), the biosynthesis of capsaicinoids, the compounds responsible for the "heat", involves the condensation of vanillylamine (B75263) with a branched-chain fatty acid CoA ester.[8] Vanillylamine is derived from vanillin through the action of a vanillin aminotransferase (VAMT) .[7][9] Therefore, while this compound is not a direct participant in the final condensation step, the pathways that produce its downstream product, vanillin, are essential for capsaicinoid biosynthesis. The phenylpropanoid pathway provides the vanillylamine moiety, starting from phenylalanine.[8][10]

Capsaicin_Pathway cluster_phenyl Phenylpropanoid Branch cluster_fatty Fatty Acid Branch FerCoA Feruloyl-CoA Vanillin Vanillin FerCoA->Vanillin HCHL / etc. Vanillylamine Vanillylamine Vanillin->Vanillylamine VAMT Capsaicin (B1668287) Capsaicin Vanillylamine->Capsaicin Capsaicin Synthase FattyAcidCoA 8-methyl-6-nonenoyl-CoA (from Valine/Leucine) FattyAcidCoA->Capsaicin Capsaicin Synthase

Figure 3. Simplified pathway of capsaicin biosynthesis.

Quantitative Data Presentation

The activity of enzymes leading to the formation of phenylpropanoid-CoA esters varies significantly between plant species and enzyme isoforms. The following tables summarize key kinetic parameters for 4-Coumarate:CoA Ligase (4CL) from different plant sources.

Table 1: Kinetic Properties of 4-Coumarate:CoA Ligase (4CL) from Arabidopsis thaliana

IsoformSubstrateKm (µM)Vmax (nkat mg-1)kcat/Km (s-1 M-1)
At4CL2 (wild type) 4-Coumaric acid11147-
Caffeic acid14113-
Ferulic acid6137-
At4CL4 4-Coumaric acid22-1.8 x 106
Caffeic acid16-2.5 x 106
Ferulic acid19-2.2 x 106
Sinapic acid28-1.6 x 106
Data extracted from Ehlting et al., 1999 and Schneider et al., 2003.[11][12]

Table 2: Kinetic Properties of 4-Coumarate:CoA Ligase (4CL) from Hybrid Poplar (Populus trichocarpa × P. deltoides)

Enzyme FormSubstrateKm (µM)Vmax (pkat mg-1)Vmax/Km
Recombinant 4CL-9 4-Coumaric acid83.3 ± 13.8321.7 ± 15.03.86
Ferulic acid100.0 ± 15.3200.0 ± 11.72.00
Cinnamic acid909.1 ± 142.8213.3 ± 20.00.23
Data extracted from Hu et al., 1998.[2]

Experimental Protocols

Protocol for 4-Coumarate:CoA Ligase (4CL) Enzyme Activity Assay

This protocol is based on the spectrophotometric measurement of the formation of the CoA thioester, which has a characteristic absorbance maximum.

Workflow Diagram:

Assay_Workflow A 1. Prepare Reaction Mixture (Buffer, MgCl2, ATP, Substrate) B 2. Add Purified Enzyme or Plant Extract A->B C 3. Initiate Reaction by adding Coenzyme A B->C D 4. Monitor Absorbance Increase (e.g., at 333 nm for p-Coumaroyl-CoA) C->D E 5. Calculate Activity using Molar Extinction Coefficient D->E

Figure 4. General workflow for a 4CL enzyme activity assay.

Materials:

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Magnesium Chloride (MgCl₂): 2.5 mM final concentration

  • Adenosine Triphosphate (ATP): 2.5 mM final concentration

  • Coenzyme A (CoA): 0.2 mM final concentration

  • Substrate (e.g., 4-coumaric acid, ferulic acid): 0.3 mM final concentration

  • Purified recombinant 4CL protein or crude protein extract from plant tissue

  • Spectrophotometer capable of reading UV wavelengths

Procedure:

  • Reaction Setup: In a 1 mL quartz cuvette, prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, and the chosen hydroxycinnamic acid substrate. The total volume should be brought up to just under 1 mL with nuclease-free water.

  • Blank Measurement: Add the purified enzyme or plant extract to the cuvette. Mix gently by pipetting. Place the cuvette in the spectrophotometer and record a blank reading against a reaction mixture lacking Coenzyme A.

  • Initiate Reaction: To start the reaction, add the Coenzyme A solution to the cuvette, mix quickly, and immediately begin recording the absorbance.

  • Data Acquisition: Monitor the increase in absorbance at the characteristic wavelength for the specific CoA ester being formed (e.g., 333 nm for p-coumaroyl-CoA, 346 nm for feruloyl-CoA).[13] Record measurements every 30-60 seconds for 10-15 minutes.

  • Calculation of Activity: Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve. Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient (ε) for the specific thioester to convert this rate into enzyme activity (e.g., nmol/min or nkat). The extinction coefficient for p-coumaroyl-CoA is 21 mM⁻¹ cm⁻¹.[1]

Protocol for Extraction and HPLC Analysis of Phenylpropanoids

This protocol provides a general method for the extraction of phenolic compounds from plant tissue and their subsequent analysis by High-Performance Liquid Chromatography (HPLC).

Materials:

  • Plant tissue (e.g., leaves, stems), frozen in liquid nitrogen and ground to a fine powder

  • Extraction solvent: 75-80% Methanol in water

  • HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

  • Reversed-phase C18 column (e.g., 4.6 mm × 150 mm, 5-µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Analytical standards for compounds of interest (e.g., ferulic acid, vanillin)

Procedure:

  • Extraction: a. Weigh approximately 100 mg of frozen, ground plant tissue into a 2 mL microcentrifuge tube. b. Add 1 mL of pre-chilled extraction solvent. c. Vortex vigorously for 1 minute, then place on a shaker at 4°C for 60 minutes. d. Centrifuge at 15,000 x g for 15 minutes at 4°C. e. Transfer the supernatant to a new tube. For quantitative analysis, a second extraction of the pellet can be performed and the supernatants pooled. f. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis: a. Equilibrate the C18 column with the starting mobile phase conditions. A typical starting condition is 95% Mobile Phase A and 5% Mobile Phase B. b. Inject 10 µL of the filtered extract onto the column. c. Run a gradient elution program to separate the compounds. An example gradient is:

    • 0-5 min: 5% B
    • 5-35 min: Linear gradient from 5% to 60% B
    • 35-40 min: Linear gradient from 60% to 95% B
    • 40-45 min: Hold at 95% B (column wash)
    • 45-50 min: Return to 5% B and re-equilibrate d. Set the flow rate to 1.0 mL/min and the column temperature to 35-40°C. e. Monitor the eluent using a DAD detector at multiple wavelengths (e.g., 280 nm for general phenolics, 325 nm for cinnamic acids).[14][15]

  • Quantification: a. Create a standard curve for each compound of interest by injecting known concentrations. b. Identify peaks in the sample chromatogram by comparing retention times and UV spectra with the analytical standards. c. Quantify the amount of each compound in the extract by integrating the peak area and comparing it to the standard curve.

Conclusion and Future Perspectives

This compound and its related activated thioesters are integral to the metabolic grid of the plant phenylpropanoid pathway. While its direct role in a β-oxidative route to vanillin in plants remains an area for further research, especially with the discovery of more direct pathways in key species like Vanilla planifolia, the overarching importance of CoA activation for channeling metabolic flux is undisputed. The study of enzymes like 4CL and the pathways they feed into is essential for metabolic engineering efforts aimed at enhancing the production of valuable natural products, from flavors like vanillin to pharmacologically active compounds like capsaicinoids. Future research should focus on identifying the elusive enzymes of the proposed plant β-oxidative pathway and further quantifying the metabolic flux through these interconnected routes to gain a more complete understanding of the regulation of plant secondary metabolism.

References

Vanilloyl-CoA and its Nexus with Ferulic Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferulic acid, a ubiquitous phenolic compound derived from lignin (B12514952), represents a key starting material for the biotechnological production of vanillin (B372448), a high-value aromatic compound. The metabolic conversion of ferulic acid in various microorganisms proceeds through distinct pathways, with vanilloyl-CoA emerging as a critical intermediate in certain routes. This technical guide provides an in-depth exploration of the enzymatic and genetic basis of ferulic acid metabolism, with a particular focus on the non-β-oxidative and β-oxidative pathways, the latter of which involves this compound. We present a comprehensive summary of quantitative data, detailed experimental protocols for key enzymatic assays and analytical methods, and signaling pathway diagrams to facilitate a deeper understanding and further research in this field.

Introduction

The microbial catabolism of ferulic acid is a subject of intense research due to its potential for the sustainable production of vanillin and other valuable aromatic compounds. Microorganisms, particularly bacteria of the genera Pseudomonas, Streptomyces, and Amycolatopsis, have evolved sophisticated enzymatic machinery to utilize ferulic acid as a carbon source.[1][2][3] This guide elucidates the core metabolic pathways involved, paying special attention to the role of CoA-thioester intermediates, including the pivotal molecule this compound.

Metabolic Pathways of Ferulic Acid

The microbial degradation of ferulic acid primarily follows two distinct routes: a non-β-oxidative pathway that directly yields vanillin, and a β-oxidative pathway that proceeds through a series of CoA-activated intermediates, including this compound.

The Non-β-Oxidative Pathway: A Direct Route to Vanillin

The most direct and widely studied pathway for vanillin production from ferulic acid is the non-β-oxidative route.[4][5] This two-step enzymatic cascade is initiated by the activation of ferulic acid to its coenzyme A (CoA) ester, feruloyl-CoA.

Step 1: Activation of Ferulic Acid

The first committed step is the ATP-dependent ligation of CoA to ferulic acid, catalyzed by feruloyl-CoA synthetase (Fcs) . This reaction requires Mg2+ as a cofactor.[6]

Ferulic acid + ATP + CoASH → Feruloyl-CoA + AMP + PPi

Step 2: Conversion of Feruloyl-CoA to Vanillin

The second step involves the hydration and subsequent retro-aldol cleavage of feruloyl-CoA, catalyzed by the bifunctional enzyme enoyl-CoA hydratase/aldolase (Ech) . This reaction yields vanillin and acetyl-CoA.[4][5]

Feruloyl-CoA + H2O → Vanillin + Acetyl-CoA

The β-Oxidative Pathway: The Role of this compound

In some microorganisms, particularly under specific growth conditions, ferulic acid can be metabolized via a β-oxidation pathway, which is analogous to fatty acid degradation.[7][8] This pathway involves the formation of this compound as a key intermediate.

The initial step is the same as the non-β-oxidative pathway: the conversion of ferulic acid to feruloyl-CoA by feruloyl-CoA synthetase (Fcs) . Subsequently, a series of enzymatic reactions, including hydration, dehydrogenation, and thiolytic cleavage, shorten the side chain of feruloyl-CoA by two carbons, ultimately yielding This compound and acetyl-CoA.[7] The biotransformation of ferulic acid to vanillic acid by cell-free extracts of Rhodotorula rubra has been shown to require CoA, ATP, and NAD+, suggesting a pathway analogous to the β-oxidation of fatty acids.[9]

Downstream Metabolism of Vanillin and this compound

Both pathways converge on intermediates that can be further metabolized. Vanillin, the product of the non-β-oxidative pathway, is often oxidized to vanillic acid by vanillin dehydrogenase (Vdh) .[8] Vanillic acid can then be demethylated to protocatechuic acid, which enters the central carbon metabolism via the β-ketoadipate pathway.

In the β-oxidative pathway, this compound can be further processed, though the specific enzymes involved are less well-characterized than those of the non-β-oxidative route. It is hypothesized that a thioesterase may cleave this compound to yield vanillic acid, which then enters the same downstream catabolic pathway as in the non-β-oxidative route.

Ferulic_Acid_Metabolism cluster_non_beta Non-β-Oxidative Pathway cluster_beta β-Oxidative Pathway cluster_downstream Downstream Metabolism Ferulic Acid Ferulic Acid Feruloyl-CoA Feruloyl-CoA Vanillin Vanillin Vanillin_down Vanillin Acetyl-CoA Acetyl-CoA Ferulic Acid_beta Ferulic Acid Feruloyl-CoA_beta Feruloyl-CoA This compound This compound Vanilloyl-CoA_down This compound Acetyl-CoA_beta Acetyl-CoA Vanillic Acid Vanillic Acid Protocatechuic Acid Protocatechuic Acid Central Metabolism Central Metabolism

Genetic Organization and Regulation

The genes encoding the key enzymes of ferulic acid catabolism, fcs and ech, are often found clustered together in the genomes of ferulic acid-utilizing bacteria.[10][11] In some Pseudomonas species, these genes are part of an operon that also includes the gene for vanillin dehydrogenase (vdh).[11]

The expression of these catabolic genes is typically inducible by ferulic acid.[1] In Pseudomonas putida, the presence of ferulic acid or vanillin in the growth medium induces the expression of fcs and vdh.[12] In Amycolatopsis sp. ATCC 39116, transcription of both fcs and ech is induced by ferulic acid.[8] This regulation ensures that the enzymatic machinery for ferulic acid degradation is synthesized only when the substrate is available.

Gene_Regulation cluster_operon Ferulic Acid Catabolic Operon fcs fcs ech ech Fcs Fcs fcs->Fcs translates to vdh vdh Ech Ech ech->Ech translates to Vdh Vdh vdh->Vdh translates to Ferulic Acid Ferulic Acid Promoter Promoter Ferulic Acid->Promoter induces expression Promoter->fcs

Quantitative Data Summary

The efficiency of ferulic acid conversion and the kinetic properties of the involved enzymes are critical for optimizing biotechnological processes. The following tables summarize key quantitative data from various studies.

Table 1: Kinetic Parameters of Feruloyl-CoA Synthetase (Fcs)

Microbial SourceKm (mM) for Ferulic AcidVmax (U/mg)kcat (s-1)kcat/Km (mM-1s-1)Reference
Streptomyces sp. V-10.3578.267.7193.4[3][13]
Metagenome (FCS1)0.1236.82--[14]

Table 2: Bioconversion of Ferulic Acid to Vanillin by Whole-Cell Catalysis

MicroorganismInitial Ferulic Acid (g/L)Vanillin Yield (g/L)Molar Yield (%)Reference
Amycolatopsis sp. ATCC 39116 (Δvdh mutant)->2.2 increase80.9[8]
Amycolatopsis sp. ATCC 39116 (Δvdh, constitutive fcs/ech)-19.394.9[8]
Aspergillus niger -> Phanerochaete chrysosporium1.2 (from 50g coir pith)0.628-[15]
Bacillus subtilis1.55-57.42[16]

Experimental Protocols

Cloning and Expression of fcs and ech Genes in E. coli

This protocol describes the co-expression of fcs and ech genes in E. coli using the pETDuet-1 vector, which allows for the simultaneous expression of two target genes.

1. Primer Design and Gene Amplification:

  • Design primers for the amplification of fcs and ech genes from the genomic DNA of a selected microorganism (e.g., Streptomyces sp.). Incorporate restriction sites compatible with the multiple cloning sites (MCS) of pETDuet-1 (e.g., NcoI and HindIII for MCS1, and NdeI and XhoI for MCS2).

  • Perform PCR to amplify the fcs and ech genes.

2. Vector and Insert Preparation:

  • Digest the pETDuet-1 vector and the purified PCR products of fcs and ech with the corresponding restriction enzymes.

  • Purify the digested vector and inserts.

3. Ligation and Transformation:

  • Ligate the digested fcs and ech inserts into the digested pETDuet-1 vector.

  • Transform the ligation mixture into a suitable cloning host (e.g., E. coli DH5α) and select for transformants on LB agar (B569324) plates containing the appropriate antibiotic.

  • Screen colonies by colony PCR and confirm the correct insertion by restriction digestion and sequencing.

4. Protein Expression:

  • Transform the confirmed recombinant plasmid (pETDuet-fcs-ech) into an expression host (e.g., E. coli BL21(DE3)).[17]

  • Grow an overnight culture of the transformed cells in LB medium with the appropriate antibiotic.

  • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.4-0.6.[10][18]

  • Induce protein expression by adding IPTG to a final concentration of 0.2-1 mM.[10][15]

  • Continue to incubate the culture at a lower temperature (e.g., 20-30°C) for several hours or overnight to enhance soluble protein expression.[18]

5. Verification of Protein Expression:

  • Harvest the cells by centrifugation.

  • Lyse the cells and separate the soluble and insoluble fractions.

  • Analyze the protein expression by SDS-PAGE.[19][20]

Cloning_Workflow Start Start Primer_Design Design Primers for fcs & ech (with restriction sites) Start->Primer_Design PCR PCR Amplification of fcs & ech Primer_Design->PCR Digestion Restriction Digestion of PCR products & pETDuet-1 PCR->Digestion Ligation Ligation of inserts into pETDuet-1 Digestion->Ligation Transformation_Cloning Transformation into E. coli DH5α Ligation->Transformation_Cloning Screening Screening & Verification (Colony PCR, Sequencing) Transformation_Cloning->Screening Transformation_Expression Transformation into E. coli BL21(DE3) Screening->Transformation_Expression Culture_Growth Culture Growth to OD600 0.4-0.6 Transformation_Expression->Culture_Growth Induction IPTG Induction Culture_Growth->Induction Expression Protein Expression (e.g., 20°C, overnight) Induction->Expression Harvest_Lysis Cell Harvest & Lysis Expression->Harvest_Lysis SDS_PAGE SDS-PAGE Analysis Harvest_Lysis->SDS_PAGE End End SDS_PAGE->End

Feruloyl-CoA Synthetase (Fcs) Assay

This spectrophotometric assay measures the formation of feruloyl-CoA by monitoring the increase in absorbance at 345 nm.[14]

Reagents:

  • 100 mM Potassium phosphate (B84403) buffer (pH 7.8)

  • 2.5 mM MgCl2

  • 0.5 mM Ferulic acid

  • 2.0 mM ATP

  • 0.4 mM Coenzyme A

  • Purified Fcs enzyme

Procedure:

  • Prepare a reaction mixture containing all reagents except the enzyme.

  • Initiate the reaction by adding the purified Fcs enzyme.

  • Incubate at 37°C for 10 minutes.

  • Measure the absorbance at 345 nm. The molar extinction coefficient for feruloyl-CoA at 345 nm is 1.9 x 104 M-1cm-1.[14]

Enoyl-CoA Hydratase/Aldolase (Ech) Assay

This assay can be performed by monitoring the decrease in the substrate, feruloyl-CoA, or the formation of the product, vanillin, using HPLC. A spectrophotometric method can also be used by monitoring the hydration of a model substrate like crotonyl-CoA.[21]

Using Crotonyl-CoA (Spectrophotometric): Reagents:

  • 50 mM Tris-HCl buffer (pH 8.0)

  • 0.25 mM Crotonyl-CoA

  • Purified Ech enzyme

Procedure:

  • Prepare a reaction mixture of Tris-HCl buffer and crotonyl-CoA in a quartz cuvette.

  • Add the purified Ech enzyme to initiate the reaction.

  • Monitor the decrease in absorbance at 263 nm at 30°C. The molar extinction coefficient for the enoyl-thioester bond of crotonyl-CoA is 6.7 x 103 M-1cm-1.[21]

Using Feruloyl-CoA (HPLC-based): Reagents:

  • 100 mM Potassium phosphate buffer (pH 7.0)

  • Synthesized Feruloyl-CoA

  • Purified Ech enzyme

Procedure:

  • Prepare feruloyl-CoA enzymatically using Fcs as described in section 5.2 or through other synthesis methods.[22][23]

  • Set up a reaction mixture containing the buffer and feruloyl-CoA.

  • Initiate the reaction by adding the purified Ech enzyme.

  • Take samples at different time points and stop the reaction (e.g., by adding acid).

  • Analyze the samples by HPLC to quantify the decrease in feruloyl-CoA and the formation of vanillin.

HPLC Analysis of Ferulic Acid and Metabolites

This method allows for the simultaneous quantification of ferulic acid, vanillin, and vanillic acid in microbial culture samples.[24][25][26][27]

Sample Preparation:

  • Centrifuge the microbial culture to pellet the cells.

  • Collect the supernatant.

  • Acidify the supernatant to approximately pH 2-3 with an acid (e.g., HCl).

  • Extract the phenolic compounds with an organic solvent (e.g., ethyl acetate).

  • Evaporate the organic solvent and redissolve the residue in the mobile phase or a suitable solvent for HPLC analysis.

  • Filter the sample through a 0.22 µm syringe filter before injection.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[25]

  • Mobile Phase: A gradient of an aqueous acidic solution (e.g., 0.2% acetic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile). A typical gradient could be starting with a low percentage of organic solvent and increasing it over time.

  • Flow Rate: 1.0 mL/min.[25]

  • Detection: UV detector at a wavelength of 320 nm for ferulic acid and 280 nm for vanillin and vanillic acid.[25][27]

  • Quantification: Use external standards of ferulic acid, vanillin, and vanillic acid to create calibration curves for quantification.

Conclusion

The metabolic pathways for ferulic acid degradation in microorganisms offer a rich area for scientific exploration and biotechnological application. The elucidation of the non-β-oxidative and β-oxidative pathways, and the characterization of the key enzymes involved, have paved the way for the metabolic engineering of microbial strains for enhanced vanillin production. The central role of CoA-activated intermediates, including feruloyl-CoA and this compound, highlights the importance of understanding the broader metabolic context in which these pathways operate. This technical guide provides a foundational resource for researchers aiming to further investigate and harness the potential of ferulic acid metabolism for the production of valuable bio-based chemicals.

References

An In-depth Technical Guide to the Enzymatic Conversion of Ferulic Acid to Vanilloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bioconversion of ferulic acid, a readily available phenylpropanoid derived from lignin (B12514952), to high-value aromatic compounds such as vanillin (B372448) is a process of significant interest in the biotechnology and pharmaceutical industries. A key step in this pathway is the enzymatic conversion of ferulic acid to vanilloyl-CoA. This technical guide provides a comprehensive overview of this critical biotransformation, detailing the enzymes involved, their kinetic properties, and the requisite experimental protocols for their study. This document is intended to serve as a valuable resource for researchers and professionals engaged in metabolic engineering, synthetic biology, and drug development by offering a detailed understanding of the core biochemistry and practical methodologies.

Introduction

Vanillin, a major component of natural vanilla flavor, is one of the most widely used flavoring agents in the food, pharmaceutical, and cosmetic industries. While chemical synthesis has traditionally met the high demand, there is a growing consumer preference for natural products and more sustainable manufacturing processes. This has spurred the development of biotechnological routes for vanillin production, with the bioconversion of ferulic acid emerging as a promising alternative. Ferulic acid is an abundant natural phenolic compound found in plant cell walls and can be sourced from agro-industrial residues.

Microorganisms such as those from the genera Pseudomonas, Streptomyces, and Amycolatopsis have been identified and engineered to convert ferulic acid to vanillin.[1][2][3] A central pathway in this bioconversion is the CoA-dependent, non-β-oxidative route, which proceeds through the key intermediate this compound. This guide focuses on the enzymatic steps leading to the formation of this compound from ferulic acid, providing a technical foundation for the study and optimization of this important biosynthetic pathway.

The Enzymatic Pathway: Ferulic Acid to this compound

The conversion of ferulic acid to this compound is a two-step enzymatic process that ultimately leads to the formation of vanillin. This pathway is initiated by the activation of ferulic acid to its corresponding CoA thioester, followed by a hydration and cleavage reaction.

The two key enzymes involved are:

  • Feruloyl-CoA Synthetase (FCS) (EC 6.2.1.34)

  • Enoyl-CoA Hydratase/Aldolase (B8822740) (ECH) (EC 4.2.1.101)

The overall transformation is as follows:

Ferulic Acid + ATP + CoASH → Feruloyl-CoA + AMP + PPi (Catalyzed by FCS)

Feruloyl-CoA + H₂O → Vanillin + Acetyl-CoA (Catalyzed by ECH)

Although this guide's primary focus is the formation of this compound, the subsequent conversion to vanillin is intricately linked and therefore discussed. It is important to note that in the context of vanillin biosynthesis, the product of the ECH reaction is vanillin and acetyl-CoA, not this compound. The nomenclature in some literature can be ambiguous; however, the pathway involves the formation of a feruloyl-CoA intermediate which is then converted. For the purpose of this guide, we will detail the synthesis and characteristics of the feruloyl-CoA intermediate.

Feruloyl-CoA Synthetase (FCS)

Feruloyl-CoA synthetase, also known as feruloyl-CoA ligase, catalyzes the activation of ferulic acid by ligating it to coenzyme A.[4] This is an ATP-dependent reaction that proceeds via an acyl-adenylate intermediate. The product, feruloyl-CoA, is a high-energy thioester that is primed for subsequent enzymatic modifications.[5] FCS enzymes have been identified and characterized from various microbial sources, exhibiting different substrate specificities and kinetic properties.[6]

Enoyl-CoA Hydratase/Aldolase (ECH)

The second step is catalyzed by a bifunctional enzyme, enoyl-CoA hydratase/aldolase.[7] This enzyme first hydrates the double bond of the propenoyl side chain of feruloyl-CoA. The resulting hydrated intermediate then undergoes a retro-aldol cleavage to yield vanillin and acetyl-CoA.[8] The ECH from the ferulic acid catabolic pathway is distinct from the ECH enzymes involved in fatty acid β-oxidation.[9]

Enzymatic_Pathway cluster_FCS Activation Step cluster_ECH Hydration and Cleavage Ferulic_Acid Ferulic Acid FCS Feruloyl-CoA Synthetase (FCS) Ferulic_Acid->FCS ATP ATP ATP->FCS CoA CoASH CoA->FCS Feruloyl_CoA Feruloyl-CoA FCS->Feruloyl_CoA Mg²⁺ AMP_PPi AMP + PPi FCS->AMP_PPi ECH Enoyl-CoA Hydratase/Aldolase (ECH) Feruloyl_CoA->ECH H2O H₂O H2O->ECH Vanillin Vanillin ECH->Vanillin Acetyl_CoA Acetyl-CoA ECH->Acetyl_CoA

Fig. 1: Enzymatic conversion of ferulic acid to vanillin.

Quantitative Data

The efficiency of the enzymatic conversion of ferulic acid to this compound is dependent on the kinetic parameters of the involved enzymes. The following tables summarize key quantitative data for Feruloyl-CoA Synthetase (FCS) from various microbial sources. Data for Enoyl-CoA Hydratase/Aldolase (ECH) with feruloyl-CoA as a substrate is less commonly reported in literature.

Table 1: Kinetic Parameters of Feruloyl-CoA Synthetase (FCS)

Enzyme SourceSubstrateKm (mM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (mM⁻¹s⁻¹)Optimal pHOptimal Temp. (°C)Reference
Streptomyces sp. V-1Ferulic Acid0.3578.267.7193.47.030[6]
Soil Metagenome (FCS1)Ferulic Acid0.136.845.9371.69.037[5]
Pseudomonas putidaFerulic Acid0.1236.82N/AN/A9.037[5]

N/A: Not Available

Table 2: Substrate Specificity of Feruloyl-CoA Synthetase (FCS) from Streptomyces sp. V-1

SubstrateRelative Activity (%)
Ferulic Acid100
Caffeic AcidHigh
4-Coumaric AcidHigh
trans-Cinnamic AcidLow
3-Methoxycinnamic AcidNot Active
4-Methoxycinnamic AcidNot Active
Data adapted from UniProtKB P56632.[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the enzymatic conversion of ferulic acid to feruloyl-CoA.

Heterologous Expression and Purification of Feruloyl-CoA Synthetase (FCS)

This protocol is adapted for the expression of FCS from Streptomyces in E. coli.

4.1.1. Gene Cloning and Expression Vector Construction

  • Amplify the fcs gene from the genomic DNA of the source organism (e.g., Streptomyces sp.) using PCR with primers containing appropriate restriction sites.

  • Digest the PCR product and the expression vector (e.g., pET-28a(+)) with the corresponding restriction enzymes.

  • Ligate the digested gene into the expression vector to create the recombinant plasmid.

  • Transform the ligation product into a suitable cloning host (e.g., E. coli DH5α) for plasmid propagation and sequence verification.

  • Isolate the verified plasmid and transform it into an expression host (e.g., E. coli BL21(DE3)).

4.1.2. Protein Expression and Lysis

  • Inoculate a single colony of the transformed E. coli BL21(DE3) into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a(+)) and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance the expression of soluble protein.[10]

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 1 mg/mL lysozyme).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

4.1.3. Protein Purification

  • If using a His-tagged construct, purify the protein from the soluble fraction of the cell lysate using Ni-NTA affinity chromatography according to the manufacturer's instructions.

  • Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20 mM).

  • Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

  • Perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.

  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

  • Verify the purity of the enzyme by SDS-PAGE.

Feruloyl-CoA Synthetase (FCS) Activity Assay

This spectrophotometric assay measures the formation of feruloyl-CoA.[11]

4.2.1. Reagents

  • 100 mM Potassium phosphate (B84403) buffer (pH 7.0)

  • 2.5 mM MgCl₂

  • 0.7 mM Ferulic acid (dissolved in a minimal amount of DMSO or ethanol (B145695) before adding to the buffer)

  • 2 mM ATP

  • 0.4 mM Coenzyme A (CoASH)

  • Purified FCS enzyme

4.2.2. Procedure

  • Prepare a reaction mixture (1 mL) containing 100 mM potassium phosphate buffer (pH 7.0), 2.5 mM MgCl₂, 0.7 mM ferulic acid, and 0.4 mM CoASH.

  • Add an appropriate amount of the purified FCS enzyme to the reaction mixture.

  • Initiate the reaction by adding 2 mM ATP.

  • Immediately measure the increase in absorbance at 345 nm at 30°C using a spectrophotometer. The formation of feruloyl-CoA can be monitored using its molar extinction coefficient (ε₃₄₅ = 19,000 M⁻¹cm⁻¹).[5]

  • Calculate the specific activity as units per milligram of protein, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of feruloyl-CoA per minute.

Enoyl-CoA Hydratase/Aldolase (ECH) Activity Assay

A direct assay for ECH with feruloyl-CoA can be challenging due to the instability of the substrate. A common approach is a coupled assay or analyzing the product formation by HPLC or LC-MS. A general spectrophotometric method for enoyl-CoA hydratase activity using a model substrate like crotonyl-CoA is described below, which can be adapted.[1]

4.3.1. Reagents

  • 50 mM Tris-HCl buffer (pH 8.0)

  • 0.25 mM Crotonyl-CoA

  • Purified ECH enzyme

4.3.2. Procedure

  • In a quartz cuvette, prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0) and 0.25 mM crotonyl-CoA.

  • Add a small volume of the purified ECH enzyme solution to the cuvette.

  • Monitor the decrease in absorbance at 263 nm at 30°C, which corresponds to the hydration of the double bond of crotonyl-CoA (ε₂₆₃ = 6,700 M⁻¹cm⁻¹).[1]

  • To specifically measure the aldolase activity on feruloyl-CoA, a discontinuous assay measuring the formation of vanillin via HPLC or LC-MS is recommended.

LC-MS/MS Analysis of this compound

A sensitive and specific method for the quantification of this compound can be developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4.4.1. Sample Preparation

  • Quench enzymatic reactions by adding an equal volume of cold acetonitrile (B52724) or methanol.

  • Centrifuge the samples to precipitate proteins.

  • Collect the supernatant for analysis.

4.4.2. LC-MS/MS Conditions (Example)

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Negative electrospray ionization (ESI-).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and an internal standard.

A detailed method for the analysis of short-chain acyl-CoAs has been described, which can be adapted for this compound.[12]

Visualization of Workflows

Experimental Workflow for Enzyme Characterization

Experimental_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression & Purification cluster_characterization Enzyme Characterization PCR PCR Amplification of fcs/ech gene Ligation Ligation into Expression Vector PCR->Ligation Transformation_Cloning Transformation into Cloning Host Ligation->Transformation_Cloning Verification Sequence Verification Transformation_Cloning->Verification Transformation_Expression Transformation into Expression Host Verification->Transformation_Expression Induction Induction of Protein Expression Transformation_Expression->Induction Lysis Cell Lysis Induction->Lysis Purification Protein Purification (e.g., Ni-NTA) Lysis->Purification Purity Purity Check (SDS-PAGE) Purification->Purity Activity_Assay Enzyme Activity Assay Purity->Activity_Assay Kinetics Kinetic Analysis (Km, Vmax, kcat) Activity_Assay->Kinetics Optimization pH and Temperature Optimization Activity_Assay->Optimization

Fig. 2: Workflow for enzyme expression and characterization.
Logical Relationship for Biocatalyst Development

Logical_Relationship Source Identify Microbial Source of fcs and ech genes Clone Clone and Express Enzymes in a Host (e.g., E. coli) Source->Clone Characterize Purify and Characterize Enzymes (Kinetics, Stability) Clone->Characterize Engineer Engineer Host for Whole-Cell Bioconversion Clone->Engineer Characterize->Engineer Optimize Optimize Fermentation Conditions Engineer->Optimize Analyze Analyze Product Formation (HPLC, LC-MS) Optimize->Analyze ScaleUp Scale-up Production Optimize->ScaleUp Analyze->Optimize Feedback

Fig. 3: Logical flow for developing a whole-cell biocatalyst.

Conclusion

The enzymatic conversion of ferulic acid to this compound is a cornerstone of the biotechnological production of vanillin. A thorough understanding of the enzymes involved, Feruloyl-CoA Synthetase and Enoyl-CoA Hydratase/Aldolase, is paramount for the rational design and optimization of microbial cell factories. This technical guide has provided a detailed overview of the biochemical pathway, a compilation of relevant quantitative data, and comprehensive experimental protocols. By leveraging this information, researchers and professionals in the field can accelerate their efforts in developing efficient and sustainable bioprocesses for the production of valuable aromatic compounds. The provided workflows and data serve as a practical resource to guide experimental design and implementation in the laboratory.

References

Identifying Genes in Vanilloyl-CoA Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanilloyl-coenzyme A (vanilloyl-CoA) is a key intermediate in the metabolism of lignin-derived aromatic compounds, such as ferulic acid and vanillin (B372448). The identification and characterization of genes involved in its metabolism are crucial for various applications, from the biotechnological production of natural vanillin, a globally significant flavoring agent, to the development of novel enzymatic pathways for bioremediation and the synthesis of pharmaceutical precursors.[1][2][3] This guide provides an in-depth overview of the core metabolic pathways involving this compound and its precursors, the key genes and enzymes identified to date, and the experimental methodologies required for their discovery and functional characterization.

Core Metabolic Pathways

The metabolism of this compound is primarily discussed in the context of the CoA-dependent pathway for ferulic acid degradation. In this pathway, ferulic acid is converted to vanillin, which can be further metabolized. Understanding this pathway is essential, as vanillin is a high-value product, and its subsequent degradation represents a loss of yield in biotechnological processes.[1][2]

There are two main routes for ferulic acid conversion: a CoA-dependent pathway and a CoA-independent pathway.[2] This guide focuses on the CoA-dependent route, which proceeds via a thioester intermediate.

  • Activation of Ferulic Acid: The pathway is initiated by the activation of ferulic acid to its coenzyme A thioester, feruloyl-CoA. This reaction is catalyzed by feruloyl-CoA synthetase (Fcs).[2][4]

  • Conversion to Vanillin: Feruloyl-CoA is then hydrated and cleaved in a non-oxidative reaction by enoyl-CoA hydratase/lyase (Ech) to yield vanillin and acetyl-CoA.[2][5]

  • Vanillin Metabolism (Competing Reactions): Once formed, vanillin is often toxic to microbial hosts and is rapidly metabolized.[6][7] A primary competing reaction is its oxidation to the less toxic vanillic acid, a reaction catalyzed by vanillin dehydrogenase (Vdh).[6][8] Vanillic acid can then be further degraded. Another potential fate is the reduction of vanillin to vanillyl alcohol.[1]

Key Genes and Enzymes

The following tables summarize the primary genes and enzymes involved in the CoA-dependent metabolism of ferulic acid and the subsequent conversion of vanillin.

Table 1: Key Genes and Enzymes in this compound Precursor and Vanillin Metabolism

GeneEnzymeFunctionSource Organism(s)
fcsFeruloyl-CoA synthetaseCatalyzes the conversion of ferulic acid to feruloyl-CoA.[2][4]Pseudomonas fluorescens, Pseudomonas putida, Streptomyces sp. V-1, Amycolatopsis sp.[1][2][4][9]
echEnoyl-CoA hydratase/lyaseCatalyzes the hydration and cleavage of feruloyl-CoA to vanillin and acetyl-CoA.[2][5]Pseudomonas fluorescens, Pseudomonas putida, Streptomyces sp. V-1, Amycolatopsis sp.[1][2][5][9]
vdhVanillin dehydrogenaseCatalyzes the NAD+-dependent oxidation of vanillin to vanillic acid.[6][8]Amycolatopsis sp., Bacillus subtilis, Pseudomonas putida, Aspergillus niger[1][6][7][10]
ADH6Alcohol dehydrogenase 6Reduces vanillin to vanillyl alcohol, contributing to vanillin resistance.Saccharomyces cerevisiae[11]
ALD6Acetaldehyde dehydrogenase 6Contributes to vanillin tolerance, likely by managing cellular redox balance (NADPH).Saccharomyces cerevisiae[11]
ZWF1Glucose-6-phosphate 1-dehydrogenaseIncreases NADPH and glutathione (B108866) pools, enhancing vanillin tolerance.Saccharomyces cerevisiae[11]

Table 2: Biochemical Properties of Vanillin Dehydrogenase (Vdh)

PropertyValueOrganismConditions
Optimal pH 8.0Amycolatopsis sp.For NAD+-dependent oxidation of vanillin.[6]
Active pH Range 5.0 - 9.0Amycolatopsis sp.For NAD+-dependent oxidation of vanillin.[6]
Optimal Temperature 44 °CAmycolatopsis sp.For NAD+-dependent oxidation of vanillin.[6]
Active Temperature Range 15 - 65 °CAmycolatopsis sp.For NAD+-dependent oxidation of vanillin.[6]
Substrate Specificity Prefers vanillin; also active on benzaldehyde, coniferyl aldehyde, cinnamaldehyde.[6]Amycolatopsis sp.NAD+-dependent reaction. Not active with NADP+.[6]
Optimal Temperature 50 °CAspergillus niger (VdhA)Heterologously produced enzyme.[10]
Optimal pH NeutralAspergillus niger (VdhA)Heterologously produced enzyme.[10]

Experimental Protocols for Gene Identification and Characterization

Identifying and validating the function of novel genes in metabolic pathways requires a multi-step approach combining bioinformatics, molecular biology, and biochemistry.

Protocol 1: Bioinformatic and Transcriptomic Identification of Candidate Genes
  • Genome Mining:

    • Objective: To identify putative gene candidates based on sequence similarity to known enzymes.

    • Method: Use protein sequences of characterized enzymes (e.g., Fcs, Ech, Vdh from UniProt) as queries in BLASTp or tBLASTn searches against the genome or transcriptome of the target organism. Identify open reading frames (ORFs) with significant homology. Bioinformatic tools can help identify conserved domains and predict function.[7]

  • Transcriptomic Analysis (RNA-Seq):

    • Objective: To identify genes that are differentially expressed in the presence of a substrate of interest.

    • Method:

      • Culture the microorganism in a minimal medium with and without the inducing substrate (e.g., ferulic acid or vanillin).

      • Harvest cells during the exponential growth phase and extract total RNA.

      • Perform RNA sequencing (RNA-Seq) on the samples.

      • Analyze the sequencing data to identify genes that are significantly upregulated in the presence of the substrate. These are strong candidates for being involved in its metabolism.[8][11]

Protocol 2: Functional Validation via Gene Knockout and Complementation
  • Gene Deletion/Knockout:

    • Objective: To confirm a gene's role by observing the phenotype of its absence.

    • Method:

      • Construct a deletion cassette containing antibiotic resistance markers flanked by regions homologous to the upstream and downstream sequences of the target gene.

      • Transform the microorganism with this cassette and select for recombinants where the target gene has been replaced by the marker through homologous recombination.

      • Confirm the deletion by PCR.

      • Analyze the mutant's phenotype. For example, a vdh knockout mutant may accumulate vanillin instead of converting it to vanillic acid when fed ferulic acid.[1][6]

  • Complementation:

    • Objective: To restore the wild-type phenotype in a mutant by reintroducing the candidate gene.

    • Method:

      • Clone the full-length candidate gene into an expression vector.

      • Introduce this plasmid into the knockout mutant.

      • Assess the complemented strain for restoration of the original function (e.g., the ability to metabolize vanillin).

Protocol 3: Heterologous Expression and In Vitro Enzyme Assay
  • Heterologous Expression and Protein Purification:

    • Objective: To produce a pure, active enzyme for biochemical characterization.

    • Method:

      • Clone the coding sequence of the candidate gene into an expression vector (e.g., pET series for E. coli), often with a purification tag (e.g., 6xHis-tag).

      • Transform the vector into a suitable expression host like E. coli BL21(DE3).

      • Induce protein expression (e.g., with IPTG).

      • Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

  • In Vitro Enzyme Activity Assay (Example for Vanillin Dehydrogenase):

    • Objective: To measure the catalytic activity and substrate specificity of the purified enzyme.

    • Method:

      • Prepare a reaction mixture in a cuvette. A typical mixture for Vdh contains:

        • Phosphate buffer (e.g., 33 mM, pH 7.0-8.0).[11]

        • Cofactor (e.g., 0.5 mM NAD+ or NADPH).

        • Substrate (e.g., 1 mM vanillin).

      • Initiate the reaction by adding a known amount of the purified enzyme.

      • Monitor the reaction progress spectrophotometrically. For NAD(P)+-dependent dehydrogenases, this is typically done by measuring the increase in absorbance at 340 nm due to the formation of NAD(P)H.

      • Calculate the specific activity (U/mg), where one unit (U) is defined as the amount of enzyme that converts 1 µmol of substrate per minute under the specified conditions.[11]

      • Determine kinetic parameters (Km, Vmax) by varying the substrate concentration.

  • Metabolite Analysis:

    • Objective: To unequivocally identify the reaction products.

    • Method: Use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the substrates and products from the in vitro reaction mixture, comparing retention times and mass spectra to authentic standards.[4]

Visualizations: Pathways and Workflows

Vanilloyl_CoA_Pathway cluster_enzymes Ferulic_Acid Ferulic Acid Feruloyl_CoA Feruloyl-CoA Ferulic_Acid->Feruloyl_CoA + CoA + ATP Vanillin Vanillin Feruloyl_CoA->Vanillin + H2O Acetyl_CoA Acetyl-CoA Feruloyl_CoA->Acetyl_CoA Vanillic_Acid Vanillic Acid Vanillin->Vanillic_Acid + NAD+ Vanillyl_Alcohol Vanillyl Alcohol Vanillin->Vanillyl_Alcohol + NAD(P)H Fcs fcs (Feruloyl-CoA synthetase) Fcs->Ferulic_Acid:e Ech ech (Enoyl-CoA hydratase/lyase) Ech->Feruloyl_CoA:e Vdh vdh (Vanillin dehydrogenase) Vdh->Vanillin:e Reductase Reductase (e.g., ADH6) Reductase->Vanillin:s

Caption: CoA-dependent pathway from ferulic acid to vanillin and its subsequent metabolism.

Gene_ID_Workflow Hypothesis Hypothesis: Organism metabolizes Substrate X Bioinformatics Bioinformatics Analysis (Genome Mining, BLAST) Hypothesis->Bioinformatics Transcriptomics Transcriptomics (RNA-Seq with/without Substrate X) Hypothesis->Transcriptomics Candidate_Genes Identify Candidate Genes Bioinformatics->Candidate_Genes Transcriptomics->Candidate_Genes Gene_Knockout Gene Knockout (KO) Candidate_Genes->Gene_Knockout Select top candidates Expression Heterologous Expression & Protein Purification Candidate_Genes->Expression Select top candidates Phenotype Analyze KO Phenotype (Metabolite Accumulation, Growth Defect) Gene_Knockout->Phenotype Complementation Complementation of KO Mutant Phenotype->Complementation Restore Phenotype Restored? Complementation->Restore Validation Functionally Validated Gene Restore->Validation Assay In Vitro Enzyme Assay (Kinetics, Substrate Specificity) Expression->Assay Assay->Validation

Caption: Experimental workflow for identifying and validating gene function in a metabolic pathway.

Logical_Relationship Goal Goal: Enhance Vanillin Production Strategy1 Increase Precursor Flux Goal->Strategy1 Strategy2 Prevent Product Degradation Goal->Strategy2 Action1a Overexpress fcs gene Strategy1->Action1a Action1b Overexpress ech gene Strategy1->Action1b Action2 Knockout vdh gene Strategy2->Action2 Outcome Increased Vanillin Accumulation Action1a->Outcome Action1b->Outcome Action2->Outcome

Caption: Logical relationships in metabolic engineering for enhanced vanillin production.

References

The Natural Occurrence of Vanilloyl-CoA in Microorganisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanilloyl-CoA is a key metabolic intermediate in the microbial degradation of lignin-derived aromatic compounds, such as vanillic acid. Its transient existence is crucial for funneling these abundant biopolymers into central carbon metabolism, a process of significant interest for bioremediation, bioconversion, and the synthesis of novel pharmaceuticals. This technical guide provides an in-depth overview of the natural occurrence of this compound in microorganisms, focusing on the metabolic pathways, relevant enzymes, and the experimental protocols for its detection and analysis. While direct quantitative measurements of intracellular this compound are not extensively documented in the literature, its presence is strongly inferred from the well-characterized CoA-dependent pathways for the catabolism of related aromatic acids, such as ferulic acid.

Metabolic Pathways Involving this compound

The metabolism of vanillic acid in microorganisms primarily proceeds through pathways that prepare it for ring cleavage. The activation of vanillic acid to its coenzyme A (CoA) thioester, this compound, is a critical initial step in some bacterial genera.

Vanillic Acid Activation to this compound

While a dedicated vanillate-CoA ligase has not been extensively characterized in all relevant microorganisms, acyl-CoA synthetases with broad substrate specificity that can act on aromatic carboxylic acids have been identified in bacteria like Pseudomonas putida. These enzymes catalyze the ATP-dependent formation of an acyl-CoA thioester. The reaction is as follows:

Vanillic acid + ATP + CoASH → this compound + AMP + PPi

This activation step is analogous to the well-documented conversion of ferulic acid to feruloyl-CoA by feruloyl-CoA synthetase (Fcs), an enzyme found in various bacteria, including Streptomyces species.[1][2] The characterization of such enzymes strongly supports the transient formation of this compound from vanillic acid.

Downstream Metabolism of this compound

Once formed, this compound is channeled into downstream catabolic pathways. The specific route can vary between microorganisms.

  • In Pseudomonas species: this compound is likely a substrate for further enzymatic modifications before ring cleavage, eventually leading to intermediates of the β-ketoadipate pathway.[3]

  • In Rhodococcus jostii RHA1: This bacterium is known to catabolize vanillin (B372448) and vanillate (B8668496).[4][5][6] The primary pathway involves the O-demethylation of vanillate to protocatechuate, catalyzed by the vanillate O-demethylase (VanAB) enzyme system.[4][5][6] While this specific pathway does not necessarily proceed through a CoA-activated intermediate, the presence of numerous acyl-CoA synthetases in Rhodococcus suggests the potential for a this compound-dependent route under certain conditions.[7]

  • In Streptomyces species: Some Streptomyces species metabolize vanillic acid via non-oxidative decarboxylation to guaiacol, a pathway that does not involve CoA activation.[8][9][10] However, the presence of feruloyl-CoA synthetase in other Streptomyces species indicates their capacity to form aromatic-CoA thioesters, suggesting that this compound could be an intermediate in alternative degradation pathways.[1][2][11][12]

Visualizing the Metabolic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic routes.

Vanillic_Acid_Activation Vanillic_Acid Vanillic Acid Enzyme Vanillate-CoA Ligase (putative) Vanillic_Acid->Enzyme ATP ATP ATP->Enzyme CoASH CoASH CoASH->Enzyme Vanilloyl_CoA This compound AMP AMP PPi PPi Enzyme->Vanilloyl_CoA Enzyme->AMP Enzyme->PPi

Activation of Vanillic Acid to this compound.

Vanillate_Degradation_Pathways cluster_pseudomonas Pseudomonas sp. cluster_rhodococcus Rhodococcus jostii RHA1 cluster_streptomyces Streptomyces sp. D7 Vanillic_Acid_P Vanillic Acid Vanilloyl_CoA_P This compound Vanillic_Acid_P->Vanilloyl_CoA_P Vanillate-CoA Ligase (putative) Beta_Ketoadipate β-Ketoadipate Pathway Vanilloyl_CoA_P->Beta_Ketoadipate Further Metabolism Vanillic_Acid_R Vanillic Acid Protocatechuate_R Protocatechuate Vanillic_Acid_R->Protocatechuate_R Vanillate O-Demethylase (VanAB) Vanillic_Acid_S Vanillic Acid Guaiacol_S Guaiacol Vanillic_Acid_S->Guaiacol_S Vanillate Decarboxylase (vdc)

Comparative Vanillic Acid Degradation Pathways.

Quantitative Data

Direct quantitative data for intracellular this compound concentrations in microorganisms is currently scarce in peer-reviewed literature. However, studies on the CoA-dependent degradation of the structurally similar compound, ferulic acid, provide valuable insights into the likely transient and low-level nature of such intermediates. For instance, in engineered Pseudomonas putida, the flux through the feruloyl-CoA pathway is tightly regulated to prevent the accumulation of potentially toxic intermediates.

The following table presents kinetic data for a feruloyl-CoA synthetase from Streptomyces sp. strain V-1, which is expected to have similar catalytic properties to a putative vanillate-CoA ligase.

EnzymeSubstrateKm (mM)kcat (s-1)Vmax (U mg-1)Catalytic Efficiency (kcat/Km) (mM-1 s-1)Source
Feruloyl-CoA Synthetase (Fcs)Ferulic Acid0.3567.778.2193.4[2][11][12]

Experimental Protocols

The detection and quantification of acyl-CoA thioesters like this compound from microbial cells require specialized protocols due to their low abundance and instability. The following is a generalized workflow based on established methods for acyl-CoA analysis.

Cell Harvesting and Quenching

Objective: To rapidly arrest metabolic activity and preserve the intracellular acyl-CoA pool.

Protocol:

  • Grow the microbial culture to the desired growth phase (e.g., mid-logarithmic phase) under conditions where vanillic acid metabolism is induced.

  • Rapidly harvest the cells by centrifugation at a low temperature (e.g., 4°C).

  • Immediately quench the metabolism by resuspending the cell pellet in a cold extraction solvent, typically a mixture of organic solvents and aqueous buffer (e.g., acetonitrile/methanol/water or cold acid). This step is critical to inactivate cellular enzymes that can degrade acyl-CoAs.

Extraction of Acyl-CoAs

Objective: To lyse the cells and extract the acyl-CoA molecules into the solvent.

Protocol:

  • Disrupt the cells in the cold extraction solvent using methods such as bead beating, sonication, or freeze-thawing. The choice of method depends on the microorganism's cell wall composition.

  • Centrifuge the lysate at high speed to pellet the cell debris.

  • Carefully collect the supernatant containing the acyl-CoAs.

Sample Preparation and Analysis by LC-MS/MS

Objective: To separate and quantify this compound from other cellular metabolites.

Protocol:

  • The supernatant can be concentrated by vacuum centrifugation.

  • The dried extract is reconstituted in a suitable solvent for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

  • Separation is typically achieved using reversed-phase chromatography.

  • Detection and quantification are performed using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting the specific precursor ion for this compound and its characteristic fragment ions to ensure high selectivity and sensitivity.

Acyl_CoA_Extraction_Workflow Start Microbial Culture (Vanillic Acid Induced) Harvesting Cell Harvesting (Centrifugation, 4°C) Start->Harvesting Quenching Metabolic Quenching (Cold Solvent) Harvesting->Quenching Extraction Cell Lysis & Acyl-CoA Extraction (e.g., Sonication) Quenching->Extraction Clarification Clarification (Centrifugation) Extraction->Clarification Supernatant Supernatant (Contains Acyl-CoAs) Clarification->Supernatant Concentration Concentration (Vacuum Centrifugation) Supernatant->Concentration Reconstitution Reconstitution Concentration->Reconstitution LC_MSMS LC-MS/MS Analysis (Separation & Quantification) Reconstitution->LC_MSMS

Experimental Workflow for Acyl-CoA Analysis.

Conclusion and Future Directions

While the direct detection and quantification of this compound in microorganisms remain a challenge, the body of evidence from related metabolic pathways provides a strong foundation for its natural occurrence. The CoA-dependent activation of aromatic acids is a recurring theme in microbial catabolism, and it is highly probable that this compound plays a role in the degradation of vanillic acid in various bacteria.

Future research should focus on:

  • Targeted Metabolomics: Applying sensitive LC-MS/MS methods to specifically search for this compound in microorganisms grown on vanillic acid.

  • Enzyme Characterization: Identifying and characterizing acyl-CoA synthetases from Pseudomonas, Rhodococcus, and Streptomyces to determine their substrate specificity for vanillic acid.

  • Metabolic Flux Analysis: Using isotopic labeling to trace the flow of carbon from vanillic acid through the proposed CoA-dependent pathways.

A deeper understanding of the role of this compound will be instrumental in harnessing the metabolic potential of these microorganisms for biotechnological applications, from the production of valuable chemicals to the development of novel enzymatic tools for drug synthesis.

References

Methodological & Application

Enzymatic Synthesis of Vanilloyl-CoA from Vanillic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enzymatic synthesis of vanilloyl-CoA from vanillic acid. This reaction is a critical step in the microbial catabolism of lignin-derived aromatic compounds and is of significant interest for the biocatalytic production of value-added chemicals. The key enzyme facilitating this conversion is vanillate-CoA ligase (EC 6.2.1.-), which activates vanillic acid by ligating it to coenzyme A (CoA) in an ATP-dependent manner. This document outlines the methodologies for enzyme production, purification, and characterization, including detailed kinetic analysis.

Introduction

The conversion of vanillic acid to this compound is a pivotal activation step in the metabolic pathways of various microorganisms, particularly those capable of degrading aromatic compounds derived from lignin (B12514952). Vanillate-CoA ligase, the enzyme responsible for this transformation, belongs to the acyl-CoA synthetase family. These enzymes catalyze the formation of a thioester bond between a carboxylic acid and coenzyme A, a reaction that requires the hydrolysis of ATP to AMP and pyrophosphate. Understanding the kinetics and substrate specificity of vanillate-CoA ligase is crucial for its application in synthetic biology and metabolic engineering for the production of biofuels, bioplastics, and other valuable chemicals from renewable resources.

Signaling and Metabolic Pathways

The enzymatic synthesis of this compound from vanillic acid is an integral part of the broader metabolic pathway for the degradation of ferulic acid, a common lignin monomer. In organisms such as Pseudomonas putida, ferulic acid is first converted to vanillic acid, which is then activated to this compound. This intermediate is subsequently funneled into the central carbon metabolism, often via the β-ketoadipate pathway.

Vanillic_Acid_Metabolism Ferulic Acid Ferulic Acid Vanillic Acid Vanillic Acid Ferulic Acid->Vanillic Acid Multiple Steps This compound This compound Vanillic Acid->this compound Vanillate-CoA Ligase ATP, CoA, Mg2+ Central Metabolism Central Metabolism This compound->Central Metabolism β-Ketoadipate Pathway

Fig. 1: Simplified metabolic pathway of vanillic acid activation.

Experimental Protocols

Cloning, Expression, and Purification of Vanillate-CoA Ligase

This protocol is adapted from methods used for the characterization of similar aromatic acid CoA ligases, such as phenylacetyl-CoA ligase from Pseudomonas putida.[1][2]

a. Gene Identification and Cloning: The gene encoding vanillate-CoA ligase can be identified from the genomes of organisms known to metabolize vanillic acid, such as Pseudomonas putida or Rhodococcus jostii. The identified open reading frame is then amplified by PCR and cloned into a suitable expression vector, for example, a pET vector with an N-terminal His-tag for affinity purification.

b. Protein Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced by the addition of IPTG, and the culture is incubated at a lower temperature (e.g., 16-20°C) overnight to enhance soluble protein production.

c. Cell Lysis and Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication. The cell lysate is clarified by centrifugation, and the supernatant containing the soluble protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed, and the His-tagged vanillate-CoA ligase is eluted with an imidazole (B134444) gradient. The purity of the enzyme can be assessed by SDS-PAGE.

Purification_Workflow cluster_cloning Cloning cluster_expression Expression cluster_purification Purification Gene Amplification Gene Amplification Vector Ligation Vector Ligation Gene Amplification->Vector Ligation Transformation Transformation Vector Ligation->Transformation Inoculation Inoculation Induction (IPTG) Induction (IPTG) Inoculation->Induction (IPTG) Cell Harvest Cell Harvest Induction (IPTG)->Cell Harvest Cell Lysis Cell Lysis Clarification Clarification Cell Lysis->Clarification Ni-NTA Chromatography Ni-NTA Chromatography Clarification->Ni-NTA Chromatography Elution Elution Ni-NTA Chromatography->Elution Purity Check (SDS-PAGE) Purity Check (SDS-PAGE) Elution->Purity Check (SDS-PAGE)

Fig. 2: Workflow for vanillate-CoA ligase production and purification.
Vanillate-CoA Ligase Activity Assay

The activity of vanillate-CoA ligase can be determined using a continuous spectrophotometric assay by monitoring the increase in absorbance at 310 nm, which corresponds to the formation of the this compound thioester bond.

Reaction Mixture (1 mL):

  • 50 mM Tris-HCl buffer (pH 8.2)

  • 5 mM ATP

  • 10 mM MgCl₂

  • 0.5 mM Coenzyme A

  • 0.2 mM Vanillic Acid

  • Purified Vanillate-CoA Ligase (e.g., 10-50 µg)

Procedure:

  • Prepare the reaction mixture without vanillic acid in a cuvette.

  • Incubate at 30°C for 5 minutes to equilibrate.

  • Initiate the reaction by adding vanillic acid.

  • Monitor the increase in absorbance at 310 nm over time using a spectrophotometer.

  • Calculate the initial reaction rate from the linear portion of the absorbance curve.

Kinetic Analysis

To determine the kinetic parameters of vanillate-CoA ligase, the initial reaction rates are measured at varying concentrations of one substrate while keeping the concentrations of the other substrates constant and saturating.

Procedure:

  • Varying Vanillic Acid Concentration: Perform the activity assay with vanillic acid concentrations ranging from, for example, 0.01 mM to 1 mM, while keeping ATP and CoA concentrations high (e.g., 5 mM and 0.5 mM, respectively).

  • Varying ATP and CoA Concentrations: Repeat the process by varying the concentration of ATP and CoA individually.

  • Data Analysis: Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for each substrate.

Data Presentation

The following tables summarize the key parameters for vanillate-CoA ligase and a closely related, well-characterized enzyme, phenylacetyl-CoA ligase from Pseudomonas putida.[1][2]

Table 1: Physicochemical Properties of Aromatic Acid-CoA Ligases

PropertyPhenylacetyl-CoA Ligase (P. putida)
Molecular Mass (kDa) 48 ± 1
Subunit Structure Monomer
Optimal pH 8.2
Optimal Temperature (°C) 30

Table 2: Kinetic Parameters of Phenylacetyl-CoA Ligase (P. putida)

SubstrateKm (mM)
Phenylacetic Acid16.5
ATP9.7
Coenzyme A1.0

Analytical Methods

The synthesis of this compound can be monitored and quantified using High-Performance Liquid Chromatography (HPLC).

HPLC Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of acetonitrile (B52724) in a buffered aqueous solution (e.g., 20 mM Na₂HPO₄, pH adjusted)

  • Detection: UV detector at a wavelength where this compound has a distinct absorbance maximum (e.g., 280 nm or 310 nm).

  • Quantification: The concentration of this compound can be determined by comparing the peak area to a standard curve of a known concentration of a similar aromatic CoA ester or by using a calculated extinction coefficient.

Conclusion

The enzymatic synthesis of this compound from vanillic acid is a key reaction with significant potential in biocatalysis and metabolic engineering. The protocols and data presented in this document provide a comprehensive guide for researchers interested in the production, purification, and characterization of vanillate-CoA ligase. While specific kinetic data for this enzyme is still emerging, the methodologies outlined here, based on well-characterized related enzymes, offer a robust framework for its study and application. Further research into the biochemical properties of vanillate-CoA ligases from various microbial sources will undoubtedly expand their utility in the development of sustainable biotechnological processes.

References

Purification of Vanilloyl-CoA: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the purification of vanilloyl-coenzyme A (vanilloyl-CoA), a key intermediate in the biosynthesis of vanillin (B372448) and other valuable aromatic compounds. These methods are intended for researchers, scientists, and professionals in the fields of biochemistry, metabolic engineering, and drug development. The protocols described herein cover a range of chromatographic techniques suitable for the isolation and purification of this compound from enzymatic reactions or biological extracts.

Introduction

This compound is a thioester of vanillic acid and coenzyme A. It serves as a central metabolic intermediate in the CoA-dependent pathway for the bioconversion of ferulic acid to vanillin, a widely used flavoring agent. The efficient purification of this compound is crucial for studying the kinetics of enzymes involved in this pathway, for the in vitro reconstitution of metabolic pathways, and for the synthesis of novel compounds. This document outlines several effective methods for its purification.

Data Presentation

Due to the limited availability of published quantitative data specifically for this compound concentrations in biological samples, the following table presents representative data for another acyl-CoA, lactoyl-CoA, to illustrate the typical range of concentrations that might be expected and to serve as a template for data presentation. Researchers are encouraged to perform their own quantitative analyses to determine the specific concentrations of this compound in their experimental systems.

AnalyteSample TypeConcentration (pmol/mg protein)Method of QuantificationReference
Lactoyl-CoAMouse Heart Tissue0.0172LC-HRMS
Lactoyl-CoAHepG2 Cells1.14 x 10⁻⁸ (pmol/cell)LC-HRMS

Signaling and Metabolic Pathways

This compound is a key intermediate in the CoA-dependent pathway of ferulic acid degradation, which ultimately leads to the production of vanillin. This pathway is of significant interest for the biotechnological production of natural vanillin.

Vanilloyl_CoA_Metabolic_Pathway Vanillic Acid Vanillic Acid This compound This compound Vanillic Acid->this compound Vanillate-CoA Ligase (ATP, CoA-SH -> AMP, PPi) Protocatechuic Acid Protocatechuic Acid Vanillic Acid->Protocatechuic Acid Vanillate-O-Demethylase Vanillin Vanillin This compound->Vanillin this compound Reductase (NAD(P)H -> NAD(P)+) Vanillin->Vanillic Acid Vanillin Dehydrogenase (NAD(P)+ -> NAD(P)H) Vanillyl Alcohol Vanillyl Alcohol Vanillin->Vanillyl Alcohol Vanillin Dehydrogenase (NAD(P)H -> NAD(P)+)

Metabolic pathway of this compound.

Experimental Protocols

The following protocols describe common methods for the purification of acyl-CoA esters, which can be adapted for this compound.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a rapid and efficient method for the preliminary purification and concentration of this compound from aqueous solutions, such as enzymatic reaction mixtures. C18 silica-based cartridges are commonly used for this purpose.

Experimental Workflow:

SPE_Workflow cluster_prep Preparation cluster_purification Purification A Condition C18 Cartridge (Methanol) B Equilibrate Cartridge (Aqueous Buffer) A->B C Load Sample B->C D Wash (Remove polar impurities) C->D E Elute this compound (Organic Solvent) D->E

Solid-Phase Extraction (SPE) workflow.

Protocol:

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by passing 5 mL of methanol (B129727) through it.

  • Cartridge Equilibration: Equilibrate the cartridge by passing 5 mL of an aqueous buffer (e.g., 50 mM potassium phosphate (B84403), pH 7.0) through it. Do not allow the cartridge to dry out.

  • Sample Loading: Load the sample containing this compound onto the cartridge. The loading volume will depend on the sample concentration and cartridge capacity.

  • Washing: Wash the cartridge with 5 mL of the equilibration buffer to remove unbound and weakly bound polar impurities.

  • Elution: Elute the bound this compound with 2-3 mL of an organic solvent, such as methanol or acetonitrile. The elution can be performed in one or multiple steps with increasing concentrations of the organic solvent.

  • Solvent Evaporation: The eluted fraction can be dried under a stream of nitrogen or using a vacuum concentrator to remove the organic solvent. The purified this compound can then be reconstituted in a suitable buffer for downstream applications.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a high-resolution technique for the purification and quantification of this compound. A C18 column is typically used with a gradient of an organic solvent in an aqueous buffer.

Protocol:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA) and 300 nm (for the vanilloyl moiety).

  • Injection Volume: 20-100 µL, depending on the sample concentration.

  • Fraction Collection: Fractions corresponding to the this compound peak are collected. The identity and purity of the collected fractions should be confirmed by mass spectrometry.

Ion Exchange Chromatography (IEC)

Ion exchange chromatography separates molecules based on their net charge. This compound is negatively charged at neutral pH due to the phosphate groups on the coenzyme A moiety and can be purified using an anion exchange resin.

Experimental Workflow:

IEC_Workflow cluster_prep Preparation cluster_purification Purification A Equilibrate Anion Exchange Column (Low Salt Buffer) B Load Sample A->B C Wash (Low Salt Buffer) B->C D Elute this compound (Salt Gradient) C->D

Ion Exchange Chromatography (IEC) workflow.

Protocol:

  • Resin and Buffer Selection: Use a strong anion exchange resin such as Q-Sepharose. Prepare a low-salt binding buffer (e.g., 20 mM Tris-HCl, pH 8.0) and a high-salt elution buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0).

  • Column Equilibration: Equilibrate the anion exchange column with the binding buffer.

  • Sample Loading: Load the sample, ensuring its ionic strength is low enough for this compound to bind to the resin.

  • Washing: Wash the column with several column volumes of the binding buffer to remove unbound molecules.

  • Elution: Elute the bound molecules using a linear gradient of the elution buffer (e.g., 0-100% over 10-20 column volumes). This compound will elute at a specific salt concentration.

  • Fraction Analysis: Collect fractions and analyze them for the presence of this compound using HPLC or spectrophotometry.

Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity. While coenzyme A itself is relatively polar, the vanilloyl group imparts some hydrophobicity to the molecule, allowing for purification by HIC.

Protocol:

  • Resin and Buffer Selection: Choose a HIC resin with appropriate hydrophobicity (e.g., Phenyl Sepharose). Prepare a high-salt binding buffer (e.g., 50 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate (B86663), pH 7.0) and a low-salt elution buffer (e.g., 50 mM sodium phosphate, pH 7.0).

  • Column Equilibration: Equilibrate the HIC column with the binding buffer.

  • Sample Preparation and Loading: Add ammonium sulfate to the sample to match the concentration in the binding buffer. Load the sample onto the column.

  • Washing: Wash the column with the binding buffer.

  • Elution: Elute with a decreasing salt gradient (e.g., 100% binding buffer to 100% elution buffer over 10-20 column volumes).

  • Fraction Analysis: Analyze the collected fractions for this compound.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size. This method can be used as a final polishing step to remove aggregates or small molecule contaminants.

Protocol:

  • Resin and Buffer Selection: Select a size exclusion resin with a fractionation range appropriate for the molecular weight of this compound (917.67 g/mol ), for example, a resin with a fractionation range of 100 to 5000 Da. The running buffer should be compatible with the stability of this compound (e.g., 50 mM potassium phosphate, 150 mM NaCl, pH 7.0).

  • Column Equilibration: Equilibrate the column with at least two column volumes of the running buffer.

  • Sample Loading: Apply a small sample volume (typically 1-2% of the total column volume) to the column.

  • Elution: Elute with the running buffer at a constant flow rate.

  • Fraction Collection: Collect fractions and identify those containing purified this compound.

Conclusion

The choice of purification method for this compound will depend on the starting material, the required purity, and the available equipment. For initial cleanup and concentration, Solid-Phase Extraction is a convenient choice. For high-resolution purification and quantification, HPLC is the method of choice. Ion Exchange, Hydrophobic Interaction, and Size Exclusion Chromatography offer alternative or complementary steps for achieving high purity. The protocols provided here serve as a starting point, and optimization of the specific conditions for each application is recommended.

Application Note: Analytical Techniques for the Quantification of Vanilloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Vanilloyl-CoA is a key intermediate in the biosynthesis of various secondary metabolites in plants and microorganisms. As a thioester of coenzyme A, it is structurally related to other acyl-CoAs that are central to numerous metabolic processes, including fatty acid metabolism and the production of valuable natural products like capsaicinoids. The accurate quantification of this compound is crucial for understanding and engineering these biosynthetic pathways for applications in the food, flavor, and pharmaceutical industries. However, its analysis is challenging due to low cellular concentrations, inherent instability, and a complex biological matrix. This document provides detailed protocols for the robust and sensitive quantification of this compound, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway Context

This compound is situated within phenylpropanoid metabolic pathways. For instance, in some bacteria, ferulic acid is converted to vanillin (B372448) in a CoA-dependent manner, where a feruloyl-CoA intermediate is formed. This intermediate is then converted to other valuable compounds.[1][2][3] Understanding this context is vital for designing experiments related to metabolic flux and engineering.

Vanilloyl_CoA_Pathway cluster_0 Biosynthesis of Vanillin from Ferulic Acid Ferulic_Acid Ferulic Acid Feruloyl_CoA Feruloyl-CoA Ferulic_Acid->Feruloyl_CoA Ferulate-CoA Ligase Vanillin Vanillin Feruloyl_CoA->Vanillin Hydratase/Lyase Acetyl_CoA Acetyl-CoA Feruloyl_CoA->Acetyl_CoA AMP_PPi AMP + PPi Feruloyl_CoA->AMP_PPi ATP ATP ATP->Feruloyl_CoA CoASH CoASH CoASH->Feruloyl_CoA H2O H₂O H2O->Vanillin Experimental_Workflow cluster_workflow Quantification Workflow A 1. Sample Collection & Quenching B 2. Lysis & Extraction (e.g., with Methanol) A->B C 3. Protein Precipitation & Centrifugation B->C D 4. Supernatant Transfer & Evaporation C->D E 5. Reconstitution D->E F 6. LC-MS/MS Analysis E->F G 7. Data Processing & Quantification F->G

References

Application Notes: Developing a Cell-Free System for Vanilloyl-CoA Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanilloyl-CoA is a key activated intermediate in the biosynthesis of various valuable natural products, including capsaicinoids, the pungent compounds found in chili peppers[1]. Its production is a critical step for the biocatalytic synthesis of these compounds. Cell-free synthetic biology offers a powerful platform for producing complex molecules like this compound without the constraints of living cells, such as membrane transport limitations and competing metabolic pathways[2]. This approach allows for direct control over the reaction environment, enabling high product titers and simplified purification.

These application notes provide a comprehensive guide to establishing a robust E. coli-based cell-free system for the enzymatic synthesis of this compound from vanillic acid. The protocols cover the preparation of highly active cell-free extracts, the setup and optimization of the production reaction, and the quantification of the final product.

Principle of the Method

The cell-free synthesis of this compound is achieved through a single enzymatic reaction catalyzed by a suitable CoA ligase, analogous to feruloyl-CoA synthase (Fcs)[3][4]. In this system, vanillic acid is activated with Coenzyme A (CoA) in an ATP-dependent manner to form the high-energy thioester, this compound. The reaction requires a cell-free extract (CFE) prepared from E. coli to provide the necessary translational machinery (if the enzyme is expressed in situ) and a supportive metabolic environment. An energy source, such as phosphoenolpyruvate (B93156) (PEP) or maltodextrin, is included to regenerate ATP, ensuring a sustained reaction[2][5][6].

Vanilloyl_CoA_Pathway cluster_reactants cluster_products Vanillic Acid Vanillic Acid Reaction Vanillate-CoA Ligase (e.g., Fcs homolog) Vanillic Acid->Reaction CoA CoA CoA->Reaction ATP ATP ATP->Reaction This compound This compound AMP + PPi AMP + PPi Reaction->this compound Reaction->AMP + PPi

Caption: Enzymatic conversion of vanillic acid to this compound.

Protocol 1: Preparation of High-Activity E. coli Cell-Free Extract (S30)

This protocol describes the preparation of an S30 cell-free extract from E. coli BL21 (DE3), a strain commonly used for protein production[7]. The method is adapted from established procedures and optimized for metabolic engineering applications[5][7].

Materials:

  • E. coli strain BL21 (DE3)

  • 2x YTPG or CFAI media[8]

  • S30A Buffer (5 mM Tris-acetate pH 8.2, 14 mM Mg-glutamate, 60 mM K-glutamate, 1 mM DTT)[7]

  • S30B Buffer (Identical to S30A but without DTT)

  • Lysozyme (B549824) (optional, for biochemical lysis)[9]

  • Sonicator or Bead Beater

  • High-speed refrigerated centrifuge (capable of 12,000 x g and 30,000 x g)

  • Liquid nitrogen

Procedure:

  • Cell Culture: Inoculate 1 L of 2x YTPG media with an overnight culture of E. coli BL21 (DE3). Grow cells at 37°C with shaking (200-250 rpm) to an OD₆₀₀ of 1.5-2.0.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Cell Washing: Discard the supernatant. Resuspend the cell pellet in 40 mL of cold S30B Buffer. Centrifuge again at 5,000 x g for 15 minutes at 4°C. Repeat this washing step two more times to remove residual media.

  • Cell Lysis:

    • Sonication: Resuspend the final cell pellet in S30A Buffer at a ratio of 1 mL buffer per 1 gram of wet cell paste. Lyse the cells on ice using a sonicator. Use short pulses (e.g., 10 seconds on, 30 seconds off) to prevent overheating until the suspension clarifies.

    • Biochemical Lysis (LoFT method): An alternative method involves a combination of lysozyme treatment, osmotic shock, and freeze-thaw cycles, which avoids the need for special machinery[9].

  • Clarification of Lysate: Centrifuge the crude lysate at 12,000 x g for 10 minutes at 4°C to pellet cell debris[5]. Carefully transfer the supernatant to a new tube.

  • Run-off Reaction (Optional but Recommended): Incubate the supernatant at 37°C for 60-80 minutes with gentle shaking (200 rpm)[5][7]. This step allows for the degradation of endogenous nucleic acids and the completion of initiated translation.

  • Final Centrifugation: Centrifuge the extract at 12,000 x g for 10 minutes at 4°C[7]. Some protocols may use a higher speed (up to 30,000 x g) for this step[9].

  • Storage: Collect the final supernatant (the S30 extract). Aliquot into microcentrifuge tubes, flash-freeze in liquid nitrogen, and store at -80°C until use[5].

CFE_Workflow node_culture 1. E. coli Culture (OD600 = 1.5-2.0) node_harvest 2. Cell Harvest (5,000 x g, 15 min) node_culture->node_harvest node_wash 3. Wash Cells (3x with S30B Buffer) node_harvest->node_wash node_lysis 4. Lysis (Sonication) in S30A Buffer node_wash->node_lysis node_clarify1 5. Clarification (12,000 x g, 10 min) node_lysis->node_clarify1 node_runoff 6. Run-off Reaction (37°C, 80 min) node_clarify1->node_runoff node_clarify2 7. Final Centrifugation (12,000 x g, 10 min) node_runoff->node_clarify2 node_store 8. Aliquot & Store (-80°C) node_clarify2->node_store

References

Application Notes and Protocols for Metabolic Engineering of E. coli for Vanilloyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vanilloyl-CoA is a key intermediate in the biosynthesis of vanillin (B372448), one of the most widely used flavoring agents in the food, pharmaceutical, and cosmetic industries. The CoA-dependent pathway for vanillin biosynthesis from ferulic acid offers a promising biotechnological route for its production. This document provides detailed application notes and protocols for the metabolic engineering of Escherichia coli to synthesize this compound, the direct precursor to vanillin in this pathway. The protocols cover the heterologous expression of feruloyl-CoA synthetase (FCS), cultivation of engineered E. coli, and methods for the extraction and quantification of this compound.

Metabolic Pathway and Engineering Strategy

The synthesis of this compound from ferulic acid in metabolically engineered E. coli is achieved through the expression of a single heterologous enzyme: feruloyl-CoA synthetase (FCS). This enzyme catalyzes the CoA-ligation to ferulic acid to form feruloyl-CoA, which is then isomerized to this compound. To produce and accumulate this compound, the downstream enzyme, enoyl-CoA hydratase/aldolase (ECH), which converts this compound to vanillin, should not be expressed.

Signaling Pathway Diagram

Vanilloyl_CoA_Synthesis_Pathway cluster_ecoli Engineered E. coli Ferulic Acid Ferulic Acid Feruloyl-CoA Feruloyl-CoA Ferulic Acid->Feruloyl-CoA fcs (Feruloyl-CoA Synthetase) This compound This compound Vanillin Vanillin This compound->Vanillin ech (Enoyl-CoA Hydratase/Aldolase) (Not Expressed for this compound accumulation) Feruloyl-CoA->this compound Isomerization

Caption: Engineered metabolic pathway for this compound synthesis in E. coli.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the bioconversion of ferulic acid to vanillin in engineered E. coli. While the direct quantification of this compound is not widely reported, these data provide a valuable reference for the efficiency of the upstream part of the pathway.

Table 1: Vanillin Production in Engineered E. coli Strains

E. coli StrainExpressed GenesSubstrate (Ferulic Acid)Titer (g/L)Molar Yield (%)Reference
JM109(pBB1)fcs & ech from Pseudomonas fluorescens3.3 mM-70.6[1][2]
JM109 harboring pTAHEFfcs & ech from Amycolatopsis sp.0.2% (w/v)1.1-[3][4]
JM109-FE-Ffcs & ech from Streptomyces sp. V-120 mM~2.28 (15 mM)75[5][6]
XL1-Blue(pSKechE/Hfcs)fcs & ech from Pseudomonas sp. HR1993.8 mM~0.2-[7]

Table 2: Optimized Bioconversion Parameters for Vanillin Production

ParameterOptimized ValueOutcomeReference
Biomass Concentration4.5 g/L (wet weight)Maximized molar yield[1][2]
Ferulic Acid Concentration3.3 mMHigh molar yield and specific productivity[1][2]
InductionNo IPTG (leaky expression)1.1 g/L vanillin[3][4]
Carbon Source SupplementationNoneAvoided severe decrease in production[3][4]

Experimental Protocols

Protocol 1: Construction of Feruloyl-CoA Synthetase (FCS) Expression Plasmid

This protocol describes the cloning of the fcs gene into an E. coli expression vector.

1. Gene Amplification:

  • Amplify the fcs gene from the genomic DNA of a suitable organism (e.g., Pseudomonas fluorescens, Amycolatopsis sp., or Streptomyces sp.) using PCR with primers containing appropriate restriction sites.

2. Vector Preparation:

  • Digest an expression vector (e.g., pET-28a, pTrc99A) with the corresponding restriction enzymes.

  • Dephosphorylate the vector to prevent self-ligation.

3. Ligation:

  • Ligate the purified PCR product (containing the fcs gene) with the prepared vector using T4 DNA ligase.

4. Transformation:

  • Transform the ligation mixture into a competent E. coli strain for cloning (e.g., DH5α).

  • Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for selection.

5. Verification:

  • Screen the resulting colonies by colony PCR and restriction digestion of the isolated plasmid DNA.

  • Confirm the sequence of the cloned fcs gene by DNA sequencing.

Protocol 2: Heterologous Expression of FCS and Production of this compound

This protocol details the expression of the FCS enzyme and the bioconversion of ferulic acid to this compound.

1. Transformation into Expression Host:

  • Transform the verified FCS expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3), JM109).

2. Starter Culture:

  • Inoculate a single colony of the transformed E. coli into 5 mL of LB medium containing the appropriate antibiotic.

  • Incubate overnight at 37°C with shaking (200-250 rpm).

3. Main Culture:

  • Inoculate 100 mL of fresh LB medium (with antibiotic) with the overnight starter culture to an initial OD600 of 0.05-0.1.

  • Incubate at 37°C with shaking until the OD600 reaches 0.6-0.8.

4. Induction:

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM (if using an inducible promoter like T7 or lac). For some systems, leaky expression without an inducer may be sufficient.[3][4]

  • Reduce the incubation temperature to 16-30°C and continue shaking for 4-16 hours to enhance soluble protein expression.

5. Bioconversion:

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).

  • Wash the cell pellet with a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0).

  • Resuspend the cells in the bioconversion medium containing ferulic acid (e.g., 1-5 mM). The use of resting cells in a buffer without a nitrogen source can minimize cell growth and side reactions.[1]

  • Incubate the cell suspension at 30°C with shaking for a defined period (e.g., 1-6 hours), taking samples periodically to monitor the reaction.

Experimental Workflow Diagram

Experimental_Workflow cluster_plasmid Plasmid Construction cluster_expression Protein Expression & Bioconversion cluster_analysis Analysis A Amplify fcs gene C Ligation A->C B Digest Expression Vector B->C D Transformation (Cloning Host) C->D E Verification D->E F Transformation (Expression Host) E->F G Starter Culture F->G H Main Culture G->H I Induction H->I J Harvest & Resuspend Cells I->J K Bioconversion with Ferulic Acid J->K L Sample Quenching & Extraction K->L M HPLC/LC-MS Analysis L->M N Quantification of this compound M->N

Caption: General workflow for this compound production and analysis.

Protocol 3: Extraction and Quantification of this compound

This protocol is adapted from general methods for acyl-CoA extraction and analysis.

1. Sample Quenching and Cell Lysis:

  • Rapidly quench the metabolic activity in the bioconversion sample by mixing with an equal volume of ice-cold methanol (B129727) or by flash-freezing in liquid nitrogen.

  • Centrifuge the quenched sample to pellet the cells.

  • Resuspend the cell pellet in a cold extraction buffer (e.g., methanol/chloroform/water or a buffer containing perchloric acid).

  • Lyse the cells by sonication or bead beating on ice.

2. Extraction of Acyl-CoAs:

  • Centrifuge the lysate to remove cell debris.

  • The supernatant contains the acyl-CoA esters. Further purification using solid-phase extraction (SPE) may be necessary to remove interfering compounds.

3. Quantification by HPLC:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed for separation.

  • Detection: this compound can be detected by its UV absorbance at approximately 260 nm (due to the adenine (B156593) moiety of CoA) and potentially at a longer wavelength characteristic of the vanilloyl group.

  • Quantification: Prepare a standard curve using commercially available or synthesized this compound to quantify the concentration in the samples.

4. Quantification by LC-MS/MS (for higher sensitivity and specificity):

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Method: This method offers high sensitivity and specificity for the detection and quantification of acyl-CoA species. It relies on the specific mass-to-charge ratio (m/z) of the parent ion and its fragments.

  • Internal Standards: The use of isotopically labeled internal standards (e.g., ¹³C-labeled acyl-CoAs) is recommended for accurate quantification.

Logical Relationship Diagram for Protocol Selection

Protocol_Selection_Logic node_rect node_rect start Goal: this compound Synthesis q1 Have fcs gene in vector? start->q1 p1 Protocol 1: Plasmid Construction q1->p1 No p2 Protocol 2: Expression & Bioconversion q1->p2 Yes p1->p2 q2 Need to quantify This compound? p2->q2 p3 Protocol 3: Extraction & Quantification end Experiment Complete p3->end q2->p3 Yes q2->end No

Caption: Decision-making flowchart for experimental protocols.

Concluding Remarks

The protocols and data presented provide a comprehensive guide for the metabolic engineering of E. coli to produce this compound. Successful synthesis and accumulation of this key intermediate depend on the careful selection of the host strain, expression system, and bioconversion conditions. The analytical methods outlined are crucial for the accurate quantification of the target molecule, enabling the optimization of the engineered pathway. This work serves as a foundational step for further engineering of E. coli for the high-level production of vanillin and other valuable vanilloids.

References

Application Notes and Protocols for In Vitro Vanilloyl-CoA Enzymatic Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanilloyl-CoA is a key intermediate in the metabolism of various aromatic compounds. The enzymatic synthesis of this compound is catalyzed by vanillate-CoA ligase (or enzymes with similar broad specificity, such as certain aromatic acid-CoA ligases). This reaction involves the ATP-dependent ligation of vanillic acid and coenzyme A (CoA). Accurate measurement of this enzyme's activity is crucial for understanding metabolic pathways, screening for enzyme inhibitors, and engineering biocatalytic systems for the production of valuable chemicals like vanillin.

These application notes provide two detailed protocols for an in vitro enzymatic assay to determine the activity of vanillate-CoA ligase: a continuous spectrophotometric assay and an endpoint high-performance liquid chromatography (HPLC)-based assay.

Principle of the Assay

The enzymatic reaction catalyzed by vanillate-CoA ligase is as follows:

Vanillic Acid + ATP + CoA → this compound + AMP + Pyrophosphate (PPi)

This reaction can be monitored in two primary ways:

  • Continuous Spectrophotometric Assay: The formation of the thioester bond in this compound results in a shift in the ultraviolet (UV) absorbance spectrum compared to the substrate, vanillic acid. This change, specifically an increase in absorbance at a wavelength clear of substrate interference (typically a bathochromic or "red" shift), can be monitored continuously to determine the initial reaction rate.[1]

  • Endpoint HPLC Assay: The reaction is allowed to proceed for a fixed time and is then stopped. Reverse-phase HPLC is used to separate the substrate (vanillic acid) from the product (this compound). The amount of product formed is quantified by integrating the peak area at 260 nm, the characteristic absorbance wavelength for the adenine (B156593) moiety of coenzyme A.[2][3] This method is highly specific and sensitive.

Materials and Reagents

  • Vanillic acid

  • Coenzyme A, lithium salt (CoA)

  • Adenosine 5'-triphosphate, disodium (B8443419) salt (ATP)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl

  • Potassium phosphate, monobasic (KH₂PO₄)

  • Acetonitrile (HPLC grade)

  • Purified, recombinant vanillate-CoA ligase

  • 96-well UV-transparent microplates

  • Spectrophotometer (plate reader or cuvette-based)

  • HPLC system with a UV detector and a C18 reverse-phase column

  • Microcentrifuge tubes

  • Formic acid or perchloric acid (for stopping the reaction)

Experimental Protocols

Protocol 1: Continuous Spectrophotometric Assay

This method provides real-time kinetic data by monitoring the change in absorbance resulting from this compound formation.

1. Reagent Preparation:

ReagentStock ConcentrationFinal ConcentrationBuffer/Solvent
Tris-HCl, pH 8.01 M50 mMDeionized H₂O
MgCl₂1 M10 mMDeionized H₂O
ATP100 mM10 mMDeionized H₂O
Coenzyme A (CoA)20 mM0.2 mM (200 µM)Deionized H₂O
Vanillic Acid10 mM0.1 mM (100 µM)Deionized H₂O
Vanillate-CoA Ligase1 mg/mL1-10 µg/mLStorage Buffer

2. Assay Procedure:

  • Wavelength Determination (Optional but Recommended): To find the optimal wavelength, prepare two reaction mixtures as described below, one with active enzyme and one with heat-inactivated enzyme (or water). After a 15-minute incubation, scan the absorbance from 240 nm to 400 nm. Identify a wavelength where the difference in absorbance between the active and inactive reactions is maximal. A bathochromic shift of around 25 nm is often observed for aromatic CoA esters.[1]

  • Reaction Setup: In a UV-transparent 96-well plate or a cuvette, prepare a master mix containing Tris-HCl buffer, MgCl₂, and ATP.

  • Add CoA and vanillic acid to the wells/cuvette. The final reaction volume is typically 100-200 µL.

  • Pre-incubate the mixture at the desired temperature (e.g., 30°C or 37°C) for 5 minutes.

  • Initiate the reaction by adding the vanillate-CoA ligase.

  • Immediately begin monitoring the increase in absorbance at the predetermined wavelength (e.g., ~300-320 nm) or at 260 nm, taking readings every 15-30 seconds for 5-10 minutes.

  • Control Reactions: Run parallel reactions lacking either the enzyme, ATP, or vanillic acid to measure any background absorbance changes.

3. Data Analysis:

  • Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot (ΔAbs/min).

  • Use the Beer-Lambert law (A = εbc) to convert the rate into concentration terms (µmol/min). This requires the differential molar extinction coefficient (Δε) between this compound and vanillic acid at the monitoring wavelength.

Protocol 2: Endpoint HPLC Assay

This method provides a direct quantification of the this compound product.

1. Reagent Preparation:

  • Reaction components are the same as in Protocol 1.

  • Mobile Phase A: 75 mM KH₂PO₄ buffer, pH 4.9.[2][3]

  • Mobile Phase B: 100% Acetonitrile.

  • Stop Solution: 10% Formic Acid or Perchloric Acid.

2. Assay Procedure:

  • Reaction Setup: In microcentrifuge tubes, combine Tris-HCl buffer, MgCl₂, ATP, CoA, and vanillic acid to a final volume of 90 µL.

  • Pre-incubate the tubes at the reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding 10 µL of vanillate-CoA ligase solution. Mix gently.

  • Incubate for a fixed time (e.g., 10, 20, or 30 minutes). Ensure the reaction is within the linear range of product formation.

  • Stop the Reaction: Add 10 µL of the stop solution to each tube to denature the enzyme.

  • Centrifuge the tubes at >12,000 x g for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to HPLC vials for analysis.

3. HPLC Analysis:

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 75 mM KH₂PO₄, pH 4.9
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection UV Absorbance at 260 nm
Injection Volume 20 µL
Gradient 0-2 min: 5% B; 2-15 min: 5-50% B; 15-17 min: 50-5% B; 17-20 min: 5% B

4. Data Analysis:

  • Create a standard curve by injecting known concentrations of chemically synthesized or purified this compound.

  • Plot the peak area of the this compound standard against its concentration.

  • Identify and integrate the peak corresponding to this compound in the experimental samples.

  • Calculate the concentration of this compound formed in your samples using the standard curve.

  • Determine the specific activity of the enzyme, typically expressed as µmol of product formed per minute per mg of enzyme (µmol·min⁻¹·mg⁻¹).

Data Presentation

Quantitative data, such as enzyme kinetics, should be summarized for clarity. While specific kinetic data for vanillate-CoA ligase is not widely published, the following table presents representative kinetic parameters for other related acyl-CoA synthetases to provide a comparative context.[4]

Table 1: Representative Kinetic Parameters of Acyl-CoA Ligases

EnzymeSubstrateKm (Substrate) (µM)Km (ATP) (µM)Km (CoA) (µM)Specific Activity (µmol·min⁻¹·mg⁻¹)
Phenylacetate-CoA LigasePhenylacetate14604548
Azoarcus evansii
Benzoyl-CoA ReductaseBenzoyl-CoA15600-0.55
Thauera aromatica
Bile Acid:CoA LigaseCholic Acid---Mechanism follows a ping-pong kinetic model[5]
Guinea Pig Liver

Note: Data is compiled from studies on homologous enzymes and should be used for reference only. Actual values for vanillate-CoA ligase must be determined experimentally.

Visualizations

Enzymatic Reaction Pathway

ReactionPathway cluster_substrates Substrates cluster_products Products Vanillic_Acid Vanillic Acid Enzyme Vanillate-CoA Ligase Vanillic_Acid->Enzyme ATP ATP ATP->Enzyme CoA Coenzyme A CoA->Enzyme Vanilloyl_CoA This compound AMP AMP PPi PPi Enzyme->Vanilloyl_CoA Enzyme->AMP Enzyme->PPi

Caption: Vanillate-CoA ligase catalyzes the formation of this compound.

Experimental Workflow

AssayWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_spectro Method 1: Spectrophotometric cluster_hplc Method 2: HPLC Prep_Reagents Prepare Buffers & Reagents Prep_Enzyme Prepare Enzyme Dilution Prep_Reagents->Prep_Enzyme Prep_Plate Prepare Reaction Mixture (No Enzyme) Prep_Reagents->Prep_Plate Incubate Pre-incubate at Reaction Temperature Prep_Plate->Incubate Start_Rxn Initiate with Enzyme Incubate->Start_Rxn Monitor_Abs Monitor Absorbance Increase vs. Time Start_Rxn->Monitor_Abs Incubate_Fixed Incubate for Fixed Time Start_Rxn->Incubate_Fixed Calc_Rate Calculate Initial Rate (V₀) Monitor_Abs->Calc_Rate Calc_Activity Determine Specific Activity Calc_Rate->Calc_Activity Stop_Rxn Stop Reaction (e.g., Acid) Incubate_Fixed->Stop_Rxn Centrifuge Centrifuge to Pellet Protein Stop_Rxn->Centrifuge Analyze_HPLC Analyze Supernatant by HPLC (260 nm) Centrifuge->Analyze_HPLC Quantify Quantify Product via Standard Curve Analyze_HPLC->Quantify Quantify->Calc_Activity

Caption: Workflow for in vitro this compound enzymatic assay.

References

Vanilloyl-CoA in Biocatalysis: A Gateway to High-Value Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Vanilloyl-CoA is a pivotal, yet often indirectly utilized, intermediate in the biocatalytic production of a range of high-value aromatic compounds. While direct biocatalytic applications starting from this compound are not extensively documented in mainstream research, its structural analogs and precursors, chiefly feruloyl-CoA, are central to the biosynthesis of vanillin (B372448) and related molecules. Furthermore, the vanillyl moiety is a key component in the synthesis of capsaicinoids, offering a broader perspective on the biocatalytic relevance of vanilloid compounds.

These application notes provide an overview of the key biocatalytic pathways, quantitative data from various studies, detailed experimental protocols, and visual diagrams of the involved processes to aid researchers in leveraging these powerful enzymatic systems.

Key Biocatalytic Applications

The primary applications of this compound-related biocatalysis revolve around two major pathways:

  • Vanillin Biosynthesis: The CoA-dependent pathway for vanillin production from ferulic acid is a well-established biocatalytic route. This process involves the activation of ferulic acid to feruloyl-CoA, which is then converted to vanillin. While the direct substrate is feruloyl-CoA, this pathway represents the most significant biocatalytic context for this compound-related structures.

  • Capsaicinoid Synthesis: Capsaicinoids, the pungent compounds in chili peppers, are synthesized through the condensation of vanillylamine (B75263) with various fatty acyl-CoAs. This pathway highlights the biocatalytic importance of the vanillyl group in the formation of pharmacologically active compounds.

Data Presentation

The following tables summarize quantitative data from various biocatalytic studies related to the production of vanillin and the enzymes involved.

Table 1: Whole-Cell Biocatalysis for Vanillin Production

MicroorganismSubstrateProductTiter (g/L)Yield (%)Reference
Nocardia sp. NRRL 5646 (growing cells)Vanillic AcidGuaiacol-69[1][2]
Nocardia sp. NRRL 5646 (growing cells)Vanillic AcidVanillyl Alcohol-11[1][2]
Escherichia coli (expressing Fdc and Cso2)Ferulic AcidVanillin7.8-[3]
Amycolatopsis sp. ATCC 39116Ferulic AcidVanillin19.5-[4]
Pseudomonas fluorescens BTP9 (free cells)VanillinVanillic Acid-98[5]

Table 2: In Vitro Enzymatic Conversion Data

EnzymeSource OrganismSubstrateProductActivity/YieldReference
Carboxylic Acid ReductaseNocardia sp. NRRL 5646Vanillic AcidVanillinQuantitative[1][2]
Feruloyl-CoA Synthetase (FCS1)Soil MetagenomeFerulic AcidFeruloyl-CoAVmax: 36.82 U/mg[6]
Vanillyl Alcohol Oxidase (DcVAO)Diplodia corticola4-(hydroxymethyl)-2,6-dimethoxyphenolCorresponding aldehyde6.3 ± 0.5 U/mg[7]
Vanillyl Alcohol Oxidase (DcVAO)Diplodia corticola4-allyl-2,6-dimethoxy-phenolCorresponding product3.5 ± 0.02 U mg-1[7]

Experimental Protocols

Protocol 1: Biocatalytic Reduction of Vanillic Acid to Vanillin using Purified Carboxylic Acid Reductase

This protocol is adapted from the methodology described for the enzymatic conversion of vanillic acid to vanillin using a purified enzyme from Nocardia sp.[1][2].

1. Materials:

  • Purified Carboxylic Acid Reductase from Nocardia sp. (0.6 U)

  • Vanillic Acid

  • NADPH

  • ATP

  • 50 mM Tris-HCl buffer (pH 7.5)

  • Solid-phase extraction cartridge (e.g., Chem Elut 1200)

  • Incubator shaker

2. Procedure:

  • Prepare a 200 mL reaction mixture in a sterile flask containing 50 mM Tris-HCl buffer (pH 7.5).

  • Add 34 mg of vanillic acid to the reaction mixture.

  • Add 59 mg of NADPH and 110 mg of ATP.

  • Initiate the reaction by adding 100 µg of purified carboxylic acid reductase (0.6 U).

  • Incubate the reaction mixture at 30°C with gentle shaking (50 rpm) for 24 hours.

  • After incubation, load the entire reaction mixture onto a solid-phase extraction cartridge for product purification and analysis.

Protocol 2: Spectrophotometric Assay for Feruloyl-CoA Synthetase Activity

This protocol is based on the method for assaying the activity of feruloyl-CoA synthetase by monitoring the formation of feruloyl-CoA[6][8].

1. Materials:

  • Purified or crude cell-free extract containing Feruloyl-CoA Synthetase (FCS)

  • 100 mM Potassium phosphate (B84403) buffer (pH 7.0 or 7.8 depending on the enzyme)

  • 2.5 mM MgCl₂

  • 0.7 mM Ferulic acid

  • 2.0 mM ATP

  • 0.4 mM Coenzyme A (CoA)

  • Spectrophotometer capable of measuring absorbance at 345 nm

2. Procedure:

  • Prepare a 1 mL reaction mixture in a cuvette containing 100 mM potassium phosphate buffer, 2.5 mM MgCl₂, 0.7 mM ferulic acid, and 0.4 mM CoA.

  • Add an appropriate amount of the enzyme extract to the cuvette.

  • Start the reaction by adding 2.0 mM ATP.

  • Immediately measure the initial increase in absorbance at 345 nm. The formation of feruloyl-CoA can be quantified using its molar extinction coefficient (ε = 10 cm² μmol⁻¹ or 1.9 x 10⁴ M⁻¹cm⁻¹)[6][8].

Protocol 3: Whole-Cell Bioconversion of Ferulic Acid to Vanillin

This protocol outlines a general procedure for the whole-cell biocatalytic conversion of ferulic acid to vanillin using recombinant E. coli expressing fcs and ech genes[9][10].

1. Materials:

  • Recombinant E. coli strain harboring plasmids for fcs and ech expression (e.g., E. coli JM109)

  • Luria-Bertani (LB) medium with appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • M9 minimal medium (or other suitable reaction buffer)

  • Ferulic acid

  • Centrifuge

  • Incubator shaker

2. Procedure:

  • Inoculate a single colony of the recombinant E. coli into LB medium with antibiotics and grow overnight at 37°C.

  • Inoculate a larger culture with the overnight culture and grow to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression with IPTG (e.g., 1 mM) and continue to grow the culture at a lower temperature (e.g., 30°C) for several hours.

  • Harvest the cells by centrifugation and wash them twice with the reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).

  • Resuspend the cells in the reaction buffer containing a defined concentration of ferulic acid (e.g., 5.2 mM).

  • Incubate the cell suspension at 30°C with shaking.

  • Take samples at different time intervals and analyze for the presence of vanillin using HPLC.

Signaling Pathways and Experimental Workflows

CoA-Dependent Vanillin Biosynthesis Pathway from Ferulic Acid

This pathway illustrates the enzymatic conversion of ferulic acid to vanillin, a key process in biocatalysis.

Vanillin_Biosynthesis FerulicAcid Ferulic Acid FeruloylCoA Feruloyl-CoA FerulicAcid->FeruloylCoA Feruloyl-CoA Synthetase (Fcs) + ATP, + CoA Intermediate 4-hydroxy-3-methoxyphenyl- β-hydroxypropionyl-CoA FeruloylCoA->Intermediate Enoyl-CoA Hydratase (Ech) + H₂O Vanillin Vanillin Intermediate->Vanillin Enoyl-CoA Lyase (Ech) - Acetyl-CoA

CoA-Dependent Vanillin Biosynthesis Pathway.
Capsaicinoid Biosynthesis Pathway

This diagram shows the convergence of the phenylpropanoid and fatty acid pathways to produce capsaicin.

Biosynthesis of Capsaicin.
General Workflow for Whole-Cell Biocatalysis

This workflow outlines the key steps involved in a typical whole-cell biocatalysis experiment for producing a target compound.

Whole_Cell_Biocatalysis_Workflow Start Strain Construction (Gene Cloning & Expression) Cultivation Cell Cultivation & Induction Start->Cultivation Bioconversion Bioconversion Reaction (Cells + Substrate) Cultivation->Bioconversion Downstream Downstream Processing (Extraction, Purification) Bioconversion->Downstream Analysis Product Analysis (HPLC, GC-MS) Downstream->Analysis Optimization Process Optimization Analysis->Optimization Optimization->Cultivation Iterate

Workflow for Whole-Cell Biocatalysis.

References

Application Notes and Protocols for the Synthesis of Aromatic Compounds Using Vanilloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of aromatic compounds, primarily vanillin (B372448), through pathways involving the key intermediate vanilloyl-CoA. The methodologies described are centered on the biocatalytic conversion of ferulic acid using whole-cell systems and purified enzymes.

Introduction

This compound is a critical intermediate in the CoA-dependent pathway for the biosynthesis of vanillin and other related aromatic compounds from ferulic acid. This pathway is of significant interest for the sustainable production of "natural" vanillin, a high-demand flavoring agent in the food, pharmaceutical, and cosmetic industries. The biotransformation typically involves two key enzymes: feruloyl-CoA synthetase (Fcs) and enoyl-CoA hydratase/lyase (Ech). This document outlines the enzymatic cascade and provides detailed protocols for its application in laboratory settings.

Enzymatic Pathway for Vanillin Synthesis from Ferulic Acid

The conversion of ferulic acid to vanillin via the CoA-dependent pathway proceeds in two main enzymatic steps:

  • Activation of Ferulic Acid: Feruloyl-CoA synthetase (Fcs) catalyzes the ATP-dependent ligation of coenzyme A (CoA) to ferulic acid, forming feruloyl-CoA.

  • Conversion to Vanillin: Enoyl-CoA hydratase/lyase (Ech) hydrates the double bond of feruloyl-CoA and subsequently cleaves the molecule to yield vanillin and acetyl-CoA.[1][2]

This enzymatic cascade offers a direct route to vanillin from a readily available renewable precursor.

Vanillin_Synthesis_Pathway Ferulic Acid Ferulic Acid Feruloyl-CoA Feruloyl-CoA Ferulic Acid->Feruloyl-CoA Feruloyl-CoA Synthetase (Fcs) + CoA, + ATP Vanillin Vanillin Feruloyl-CoA->Vanillin Enoyl-CoA Hydratase/Lyase (Ech) + H2O Feruloyl-CoA->Vanillin Acetyl-CoA Acetyl-CoA Feruloyl-CoA->Acetyl-CoA

Caption: CoA-dependent pathway for vanillin synthesis from ferulic acid.

Quantitative Data on Vanillin Production

The following tables summarize quantitative data from various studies on the biocatalytic production of vanillin from ferulic acid using recombinant Escherichia coli.

Table 1: Vanillin Production using Whole-Cell Biocatalysis

E. coli StrainGenes ExpressedPrecursor (Concentration)Vanillin TiterMolar Yield (%)Time (h)Reference(s)
JM109(pBB1)fcs, ech (Pseudomonas fluorescens)Ferulic Acid (3.3 mM)2.34 mM (0.36 g/L)70.63[3]
DH5α(pTAHEF)fcs, ech (Amycolatopsis sp.)Ferulic Acid (2.0 g/L)1.0 g/L~5048[4]
NTG-VR1fcs, ech (Amycolatopsis sp.)Ferulic Acid (10 g/L) with XAD-2 resin2.9 g/L~29-[5]
DH5α(pTAHEF-gltA)fcs, ech (Amycolatopsis sp.), gltA (E. coli)Ferulic Acid (3.0 g/L)1.98 g/L~6648[6]
BW25113 ΔicdA (pTAHEF-gltA)fcs, ech (Amycolatopsis sp.), gltA (E. coli)Ferulic Acid (6.0 g/L) with XAD-2 resin5.14 g/L86.624[6]
JM109-FE-Ffcs, ech (Streptomyces sp. V-1)Ferulic Acid (20 mM)15 mM (2.28 g/L)756[7]
FR13fcs, ech (Pseudomonas sp.)Ferulic Acid (controlled release)28.10 mM (4.27 g/L)-24[8]

Table 2: Vanillin Production using a Cell-Free System

Enzyme CombinationPrecursor (Concentration)Vanillin TiterTime (h)Reference(s)
Fcs-Str and Ech-Str (1:1 ratio)Ferulic Acid (20 mM)~15 mM (2.28 g/L)6[7]

Experimental Protocols

Protocol 1: Whole-Cell Biocatalysis for Vanillin Production from Ferulic Acid

This protocol is a generalized procedure based on methodologies reported for recombinant E. coli expressing fcs and ech genes.[3][7][9]

1. Strain and Plasmid Construction:

  • The genes for feruloyl-CoA synthetase (fcs) and enoyl-CoA hydratase/lyase (ech) are cloned into a suitable expression vector (e.g., pET series, pACYCDuet).

  • The expression plasmid is transformed into a suitable E. coli host strain (e.g., BL21(DE3), JM109).

2. Culture and Induction:

  • Inoculate a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and incubate overnight at 37°C with shaking (200-250 rpm).

  • Inoculate 1 L of fresh LB medium with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

  • Continue to incubate the culture at a reduced temperature (e.g., 20-30°C) for 4-16 hours to allow for protein expression.

3. Bioconversion Reaction:

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).

  • Wash the cell pellet once with a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5).

  • Resuspend the cells in the bioconversion buffer to a desired cell density (e.g., OD₆₀₀ of 10-50).

  • Add ferulic acid to the cell suspension to a final concentration of 1-20 mM. For higher concentrations, a fed-batch or controlled-release strategy may be necessary to mitigate substrate toxicity.[8]

  • Incubate the reaction mixture at 30°C with gentle shaking for 6-48 hours.

  • Monitor the progress of the reaction by taking samples at regular intervals for analysis.

4. Product Extraction and Analysis:

  • Centrifuge the reaction sample to pellet the cells.

  • Acidify the supernatant to pH 2-3 with HCl.

  • Extract the aromatic compounds from the supernatant with an equal volume of ethyl acetate (B1210297).

  • Evaporate the ethyl acetate layer to dryness and redissolve the residue in methanol (B129727) for analysis.

  • Analyze the sample by High-Performance Liquid Chromatography (HPLC).

Whole_Cell_Biocatalysis_Workflow cluster_prep Preparation cluster_bioconversion Bioconversion cluster_analysis Analysis Strain_Construction Recombinant E. coli Construction (fcs and ech genes) Inoculation Overnight Culture Strain_Construction->Inoculation Growth Large Scale Growth (OD600 0.6-0.8) Inoculation->Growth Induction Protein Expression Induction (IPTG) Growth->Induction Harvesting Cell Harvesting and Washing Induction->Harvesting Reaction_Setup Resuspend Cells and Add Ferulic Acid Harvesting->Reaction_Setup Incubation Incubation (30°C, 6-48h) Reaction_Setup->Incubation Extraction Product Extraction (Ethyl Acetate) Incubation->Extraction HPLC HPLC Analysis Extraction->HPLC

Caption: Workflow for whole-cell biocatalysis of vanillin from ferulic acid.

Protocol 2: Purification of His-tagged Fcs and Ech

This protocol outlines a general procedure for the purification of His-tagged feruloyl-CoA synthetase (Fcs) and enoyl-CoA hydratase/lyase (Ech) from recombinant E. coli.[10][11]

1. Cell Lysis:

  • Resuspend the harvested cell pellet from the induced culture (Protocol 1, step 2) in lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Lyse the cells by sonication on ice or using a French press.

  • Centrifuge the lysate at high speed (e.g., 12,000 x g for 30 min at 4°C) to pellet cell debris.

2. Affinity Chromatography:

  • Equilibrate a Ni-NTA affinity column with lysis buffer.

  • Load the cleared lysate onto the column.

  • Wash the column with wash buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elute the His-tagged protein with elution buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.

3. Buffer Exchange (Optional):

  • Pool the fractions containing the purified protein.

  • Perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5) using dialysis or a desalting column.

4. Protein Quantification and Storage:

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Store the purified enzyme at -80°C.

Protocol 3: HPLC Analysis of Vanillin and Related Aromatic Compounds

This protocol provides a general method for the analysis of vanillin and related compounds.[12][13]

1. HPLC System and Column:

  • A standard HPLC system with a UV detector is required.

  • A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.

2. Mobile Phase and Gradient:

  • A common mobile phase consists of a mixture of methanol, water, and an acidifier (e.g., acetic acid or formic acid).

  • A gradient elution can be employed for better separation of multiple compounds. For example:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Methanol with 0.1% formic acid

    • Gradient: 10-90% B over 20 minutes.

  • An isocratic method can also be used, for instance, with acetonitrile:water:formic acid (20:80:1) at a flow rate of 0.9 ml/min.[14]

3. Detection:

  • Detection is typically performed at 275 nm or 280 nm.

4. Sample Preparation and Injection:

  • Prepare standards of ferulic acid, vanillin, vanillic acid, and vanillyl alcohol in methanol.

  • Prepare a calibration curve for each compound.

  • Inject 10-20 µL of the prepared sample extract.

5. Data Analysis:

  • Identify and quantify the compounds in the sample by comparing their retention times and peak areas to the standards.

Conclusion

The use of this compound as an intermediate in the biocatalytic synthesis of vanillin from ferulic acid represents a robust and promising approach for the production of this valuable aromatic compound. The protocols and data presented here provide a foundation for researchers to develop and optimize their own synthesis strategies, whether through whole-cell catalysis or in vitro enzymatic reactions. Further optimization of host strains, enzyme expression levels, and bioprocess conditions can lead to even higher yields and productivities.

References

Application Notes and Protocols for Stable Isotope Labeling of Vanilloyl-CoA for Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a biological system.[1][2][3] By introducing stable isotope-labeled substrates, researchers can trace the flow of atoms through metabolic pathways, providing a detailed snapshot of cellular metabolism.[1][4][5] This document provides detailed application notes and protocols for the use of stable isotope-labeled vanilloyl-CoA to investigate metabolic fluxes. This compound is a key intermediate in the metabolism of vanillin (B372448) and related compounds, which are significant in the food, cosmetic, and pharmaceutical industries.[6] Understanding the metabolic fate of this compound can aid in metabolic engineering efforts to enhance the production of valuable compounds and in elucidating the mechanism of action of drugs that target these pathways.

Core Concepts of Metabolic Flux Analysis

The fundamental principle of MFA involves introducing a substrate enriched with a stable isotope (e.g., ¹³C or ¹⁵N) into a biological system.[1][2][4] As the cells metabolize this labeled substrate, the isotope is incorporated into downstream metabolites. By measuring the isotopic enrichment in these metabolites using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the relative contributions of different pathways to the production of a particular metabolite can be determined.[4][7]

Data Presentation

The quantitative data from a stable isotope labeling experiment is typically presented as mass isotopomer distributions (MIDs). The MID of a metabolite reveals the relative abundance of each of its isotopologues (molecules that differ only in their isotopic composition). This data can be summarized in tables for clear comparison between different experimental conditions.

Table 1: Hypothetical Mass Isotopomer Distribution of this compound and Downstream Metabolites after Labeling with [Ring-¹³C₆]-Vanillin

MetaboliteM+0 (Unlabeled)M+1M+2M+3M+4M+5M+6 (Fully Labeled)
This compound 5%1%2%3%10%20%59%
Protocatechuoyl-CoA 10%2%4%6%15%25%38%
3,4-Dihydroxybenzoate 15%3%5%8%18%28%23%

This table represents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of Isotopically Labeled this compound

Part A: Synthesis of [Ring-¹³C₆]-Vanillin

This synthesis can be adapted from methods used for producing other labeled aromatic compounds. For instance, starting from a commercially available ¹³C-labeled benzene (B151609) or phenol (B47542) derivative and introducing the aldehyde and methoxy (B1213986) groups through established organic synthesis reactions. A previously described method involves the condensation of guaiacol (B22219) with [¹³C]-chloroform and a D₂O treatment to prepare [1'-¹³C][5-²H]-Vanillin.[8] A similar principle could be applied to introduce ¹³C into the aromatic ring.

Part B: Enzymatic Synthesis of [Ring-¹³C₆]-Vanilloyl-CoA

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 10 mM MgCl₂

    • 5 mM ATP

    • 2 mM Coenzyme A (CoA)

    • 1 mM [Ring-¹³C₆]-Vanillin (from Part A)

    • 5 µg of a suitable CoA ligase (e.g., 4-hydroxybenzoate-CoA ligase, which may have activity towards vanillin, or a specific this compound synthetase if available).

  • Incubation: Incubate the reaction mixture at 30°C for 2-4 hours.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold methanol (B129727).

  • Purification: Purify the resulting [Ring-¹³C₆]-vanilloyl-CoA using reverse-phase high-performance liquid chromatography (HPLC).

  • Verification: Confirm the identity and isotopic enrichment of the purified product using LC-MS/MS.

Protocol 2: Stable Isotope Labeling Experiment in a Biological System

This protocol outlines the general steps for introducing the labeled this compound into a cell culture or microbial system to trace its metabolic fate.

  • Cell Culture: Grow the cells or microorganisms of interest in a suitable culture medium to the desired cell density (e.g., mid-exponential phase).

  • Media Exchange: Replace the standard culture medium with a fresh medium containing the isotopically labeled [Ring-¹³C₆]-vanilloyl-CoA at a predetermined concentration. The optimal concentration should be determined empirically to ensure sufficient uptake and labeling without causing toxicity.

  • Time-Course Sampling: Collect cell samples at various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the label over time.

  • Metabolite Extraction:

    • Rapidly quench the metabolism of the collected cells by adding a cold solvent, such as 80% methanol pre-chilled to -80°C.[9]

    • Lyse the cells (e.g., by sonication or bead beating) to release intracellular metabolites.

    • Centrifuge the cell lysate at high speed to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • Sample Preparation for Analysis: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator and store at -80°C until analysis.[9]

Protocol 3: Analysis of Labeled Metabolites by LC-MS/MS
  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent, such as a water/acetonitrile mixture.[9]

  • Chromatographic Separation: Inject the sample onto a reverse-phase C18 liquid chromatography column to separate the metabolites.

  • Mass Spectrometry Analysis:

    • Operate the mass spectrometer in a mode that allows for the detection of the mass isotopologues of this compound and its expected downstream metabolites.[9]

    • Acquire data in full scan mode to detect all ions within a specified mass range.

    • Use tandem mass spectrometry (MS/MS) to confirm the identity of the labeled metabolites by comparing their fragmentation patterns to those of authentic standards.[9]

  • Data Analysis:

    • Determine the mass isotopomer distribution (MID) for each metabolite of interest.

    • Correct for the natural abundance of stable isotopes.

    • Use the MIDs to calculate metabolic flux ratios through the relevant pathways.

Visualizations

Vanilloyl_CoA_Metabolic_Pathway cluster_vanillin_metabolism Vanillin Metabolism cluster_tca_cycle TCA Cycle Vanillin Vanillin Vanilloyl_CoA This compound Vanillin->Vanilloyl_CoA This compound Synthetase Protocatechuoyl_CoA Protocatechuoyl-CoA Vanilloyl_CoA->Protocatechuoyl_CoA This compound Demethylase Protocatechuic_acid Protocatechuic Acid Protocatechuoyl_CoA->Protocatechuic_acid Thioesterase Succinyl_CoA Succinyl-CoA Protocatechuoyl_CoA->Succinyl_CoA β-ketoadipate pathway Acetyl_CoA Acetyl-CoA Succinyl_CoA->Acetyl_CoA ...

Caption: Simplified metabolic pathway of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_labeling Labeling Experiment cluster_analysis Analysis Synthesis Synthesis of Isotopically Labeled This compound Labeling Introduction of Labeled this compound Synthesis->Labeling Cell_Culture Cell Culture Cell_Culture->Labeling Sampling Time-Course Sampling Labeling->Sampling Extraction Metabolite Extraction Sampling->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Analysis Data Analysis and Flux Calculation LCMS->Data_Analysis

Caption: Experimental workflow for flux analysis.

Logical_Relationship Labeled_Substrate Labeled this compound (Known MID) Metabolic_Network Metabolic Network (Fluxes are Unknown) Labeled_Substrate->Metabolic_Network Measured_MID Measured MIDs of Downstream Metabolites Metabolic_Network->Measured_MID Flux_Calculation Computational Flux Calculation Measured_MID->Flux_Calculation Flux_Map Metabolic Flux Map Flux_Calculation->Flux_Map

Caption: Logic of metabolic flux analysis.

References

Troubleshooting & Optimization

overcoming instability of vanilloyl-CoA in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for vanilloyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample degrading?

This compound, like other acyl-CoAs, is susceptible to degradation in aqueous solutions primarily due to the hydrolysis of its high-energy thioester bond.[1][2] This chemical instability can be exacerbated by several factors in the experimental environment. Quantification of acyl-CoAs is known to be challenging due to their instability in aqueous solutions.[3]

Q2: What factors contribute to the instability of this compound?

The primary factors influencing the stability of this compound in solution are:

  • pH: The thioester bond is labile, and its hydrolysis can be catalyzed by both acids and bases. More neutral or slightly acidic pH is generally preferred to minimize chemical hydrolysis.

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including the hydrolysis of the thioester bond.

  • Enzymatic Contamination: The presence of contaminating thioesterases in enzyme preparations or cell lysates can rapidly degrade this compound.[4][5]

Q3: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to:

  • Store it as a lyophilized powder at -20°C or -80°C.

  • For solutions, prepare small aliquots in a suitable buffer (e.g., phosphate (B84403) or citrate (B86180) buffer at a slightly acidic to neutral pH) and store them frozen at -80°C. Fatty acyl-CoA solutions have been shown to be stable for several weeks when frozen at -20°C.[6]

  • Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

Q4: How can I minimize this compound degradation during my enzymatic assays?

Optimizing your experimental protocol is crucial. Consider the following:

  • Prepare Fresh Solutions: Always prepare this compound solutions fresh on the day of the experiment from a frozen stock.[6]

  • Maintain Low Temperatures: Keep solutions on ice whenever possible to slow down the rate of hydrolysis.

  • Optimize pH: While enzyme activity is pH-dependent, if possible, perform assays at a pH that balances enzyme activity with this compound stability (typically around pH 6.0-7.5). One study on acetoacetyl-CoA found that a pH of 8.0 showed less degradation than pH 7.0, suggesting empirical testing is necessary for your specific system.[7]

  • Purify Enzyme Preparations: Ensure that any enzyme preparations used are free from contaminating thioesterase activity.

  • Minimize Incubation Times: Use the shortest incubation times feasible for your assay to reduce the window for degradation.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in enzymatic assays.

  • Possible Cause: Degradation of this compound stock or working solutions.

  • Troubleshooting Steps:

    • Verify Stock Integrity: Prepare a fresh aliquot of this compound from your lyophilized powder.

    • Check Solution Age: Do not use this compound working solutions that have been stored at 4°C for extended periods or have undergone multiple freeze-thaw cycles.

    • Quantify Concentration: Re-quantify the concentration of your this compound solution spectrophotometrically (see Experimental Protocols) before each experiment. The absorbance ratio of 232 nm to 260 nm can be used to monitor the integrity of the thioester bond.[6]

Issue 2: High background signal or product formation in "no enzyme" controls.

  • Possible Cause: Non-enzymatic hydrolysis of this compound is occurring under your assay conditions.

  • Troubleshooting Steps:

    • Assess Buffer Conditions: Incubate this compound in your assay buffer without any enzyme for the duration of your experiment and measure the formation of free Coenzyme A or vanillic acid.

    • Modify Assay pH: Test a range of pH values to find one that minimizes non-enzymatic hydrolysis while maintaining acceptable enzyme activity.

    • Lower Assay Temperature: If your enzyme is sufficiently active at a lower temperature, reducing the assay temperature can decrease the rate of hydrolysis. A study on acetoacetyl-CoA stability showed improvement when moving from 37°C to 30°C.[7]

Quantitative Data on Acyl-CoA Stability

ConditionFactorExpected StabilityRationale
pH pH 4.0-6.0HigherThe thioester bond is more stable at slightly acidic pH.
pH 7.0-7.5ModerateNear-neutral pH is a compromise for biological assays but allows for some hydrolysis.
pH > 8.0LowerBasic conditions catalyze the hydrolysis of the thioester bond.[1]
Temperature 4°C (on ice)High (short-term)Low temperature significantly slows the rate of chemical hydrolysis.
25°C (Room Temp)Moderate to LowHydrolysis is noticeable over several hours.[6]
37°CLowIncreased temperature accelerates degradation, posing a challenge for many enzymatic assays.[7]
Storage -80°C (aliquots)Very HighOptimal for long-term storage of solutions.
-20°C (aliquots)HighSuitable for several weeks of storage.[6]
Repeated Freeze-ThawLowPhysical stress can accelerate degradation.

Experimental Protocols

Protocol 1: Quantification of this compound Concentration

This protocol uses UV spectrophotometry to determine the concentration of this compound based on the absorbance of the adenine (B156593) ring of Coenzyme A.

Materials:

  • This compound sample

  • 10 mM Potassium Phosphate buffer, pH 7.0

  • UV-compatible cuvettes

  • UV/Vis Spectrophotometer

Methodology:

  • Dilute the this compound solution in the 10 mM potassium phosphate buffer to a concentration that will give an absorbance reading in the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Measure the absorbance of the solution at 260 nm.

  • Calculate the concentration using the Beer-Lambert law (A = εcl), where:

    • A is the absorbance at 260 nm.

    • ε (epsilon) is the molar extinction coefficient for Coenzyme A at pH 7.0, which is 16,400 M⁻¹cm⁻¹.

    • c is the concentration in mol/L.

    • l is the path length of the cuvette in cm (usually 1 cm).

    • Concentration (M) = Absorbance at 260 nm / 16,400

Protocol 2: Assessing this compound Integrity with Ellman's Reagent

This protocol detects the presence of free sulfhydryl groups from Coenzyme A, which is a product of this compound hydrolysis. An increase in free sulfhydryls over time indicates degradation.

Materials:

  • This compound sample

  • 100 mM Potassium Phosphate buffer, pH 8.0

  • Ellman's Reagent (DTNB) stock solution (4 mg/mL in buffer)

  • Spectrophotometer

Methodology:

  • Set up a reaction mixture containing your this compound sample in the assay buffer you wish to test.

  • At various time points (e.g., 0, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Add the aliquot to a cuvette containing the potassium phosphate buffer (pH 8.0) and a small amount of DTNB stock solution.

  • Mix and immediately measure the absorbance at 412 nm.

  • An increase in absorbance at 412 nm over time corresponds to an increase in the amount of free Coenzyme A, indicating the degradation of this compound.

Visualizations

cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Vanilloyl_CoA This compound Vanillic_Acid Vanillic Acid Vanilloyl_CoA->Vanillic_Acid Hydrolysis CoA_SH Coenzyme A (CoA-SH) Vanilloyl_CoA->CoA_SH Hydrolysis H2O Water (H₂O) H2O->Vanillic_Acid H2O->CoA_SH Heat Heat Heat->Vanilloyl_CoA accelerates Acid_Base Acid or Base Acid_Base->Vanilloyl_CoA catalyzes Thioesterase Thioesterase Thioesterase->Vanilloyl_CoA catalyzes

Caption: Chemical and enzymatic hydrolysis of this compound.

Start Start: Lyophilized This compound Powder Prep_Stock Reconstitute in buffer (e.g., pH 6-7) to create concentrated stock. Start->Prep_Stock Aliquot Aliquot into single-use tubes. Prep_Stock->Aliquot Store Flash freeze and store at -80°C. Aliquot->Store Experiment_Day On day of experiment, thaw one aliquot on ice. Store->Experiment_Day Quantify Optional but Recommended: Quantify concentration (Abs @ 260nm). Experiment_Day->Quantify Dilute Prepare working dilutions in cold assay buffer. Experiment_Day->Dilute if not quantifying Quantify->Dilute Use Use immediately in assay. Keep on ice. Dilute->Use End Discard unused diluted solution. Use->End

Caption: Recommended workflow for handling this compound.

cluster_main Vanillin Degradation Pathway Context cluster_instability Relevance to Instability Ferulic_Acid Ferulic Acid Vanillin Vanillin Ferulic_Acid->Vanillin Side-chain cleavage (requires CoA, ATP) Vanillic_Acid Vanillic Acid Vanillin->Vanillic_Acid Vanillin Dehydrogenase Protocatechuic_Acid Protocatechuic Acid Vanillic_Acid->Protocatechuic_Acid O-demethylation Instability This compound Hydrolysis Product Vanillic_Acid_Product Vanillic Acid Instability->Vanillic_Acid_Product

Caption: Vanillin metabolism and the relevance of vanillic acid.

References

optimizing reaction conditions for feruloyl-CoA synthetase

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for feruloyl-CoA synthetase (FCS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments involving this enzyme.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of feruloyl-CoA synthetase?

A1: Feruloyl-CoA synthetase (FCS) is an enzyme that catalyzes the activation of ferulic acid by ligating it to coenzyme A (CoA).[1][2] This reaction is ATP-dependent and results in the formation of feruloyl-CoA, AMP, and pyrophosphate.[3] This activation step is crucial for various metabolic pathways, particularly in the microbial degradation of lignin-derived aromatic compounds and the biosynthesis of high-value chemicals like vanillin.[1][3]

Q2: How is the activity of feruloyl-CoA synthetase typically measured?

A2: The most common method for measuring FCS activity is a direct spectrophotometric assay.[4] The formation of the product, feruloyl-CoA, can be continuously monitored by measuring the increase in absorbance at approximately 345 nm (ε ≈ 1.9 x 10⁴ M⁻¹cm⁻¹).[1]

Q3: What are the essential components of an FCS reaction mixture?

A3: A typical reaction mixture includes a suitable buffer (e.g., potassium phosphate), ferulic acid (the substrate), ATP and magnesium chloride (as a cofactor for ATP), coenzyme A, and the purified FCS enzyme.[1][4]

Q4: Does FCS have activity with other substrates besides ferulic acid?

A4: Yes, some feruloyl-CoA synthetases exhibit activity with other phenolic compounds. For example, FCS from Streptomyces sp. is also active with caffeate and 4-coumarate, and to a lesser extent, trans-cinnamic acid.[3] Substrate specificity can vary depending on the source of the enzyme.

Q5: How should I store my purified feruloyl-CoA synthetase?

A5: For short-term storage, keeping the enzyme at 4°C is often sufficient. For long-term storage, it is recommended to store the enzyme at -20°C or -80°C.[5] Adding a cryoprotectant like glycerol (B35011) (e.g., 10%) to the storage buffer can help maintain activity.[6]

Troubleshooting Guide

This guide addresses common problems encountered during experiments with feruloyl-CoA synthetase.

Problem Possible Cause Recommended Solution
Low or No Enzyme Activity Incorrect pH: The enzyme's activity is highly dependent on pH.Verify the pH of your buffer. The optimal pH for FCS can range from 7.0 to 9.0, depending on the enzyme source.[1] Perform a pH optimization experiment if necessary.
Suboptimal Temperature: The reaction may be running at a temperature that is too high or too low.The optimal temperature is typically between 30°C and 37°C.[1][3] Running the reaction on ice will significantly reduce activity. Conversely, temperatures above 45°C can lead to denaturation.[3]
Inappropriate Buffer System: Certain buffer components can inhibit enzyme activity.Potassium phosphate (B84403) buffer is commonly used and is often a good starting point.[4] Be aware that Tris-HCl buffer has been shown to reduce the activity of some related enzymes by up to 70% compared to phosphate buffer at the same pH.
Degraded Substrates/Cofactors: ATP and Coenzyme A are labile.Prepare fresh solutions of ATP and CoA. Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Missing Mg²⁺ Cofactor: FCS requires Mg²⁺ for ATP hydrolysis.Ensure that MgCl₂ is included in the reaction mixture at an appropriate concentration, typically between 2.5 mM and 5 mM.[1][4][6]
Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.Verify the purity and concentration of your enzyme stock using methods like SDS-PAGE and a Bradford assay.[6] If possible, test the activity of a new enzyme aliquot or a fresh purification batch.
Inconsistent Results Substrate Precipitation: Ferulic acid has limited solubility, especially at lower pH.Ensure that ferulic acid is fully dissolved in the buffer before adding the enzyme. You may need to adjust the pH or gently warm the solution.
Pipetting Errors: Small volumes of concentrated reagents can be a source of variability.Use calibrated pipettes and prepare a master mix of common reagents to minimize pipetting errors between samples.
High Background Signal Non-enzymatic Thioester Formation: This is generally not a significant issue under standard assay conditions but can contribute to background noise.Run a control reaction without the enzyme to measure the rate of any non-enzymatic reaction. Subtract this background rate from your enzyme-catalyzed reaction rate.
Contaminating Thioesterase Activity: Crude enzyme preparations may contain thioesterases that hydrolyze the feruloyl-CoA product, leading to an underestimation of activity.[7]If you suspect contamination, further purify your FCS enzyme. The presence of thioesterase activity can be checked by monitoring the decrease in absorbance at 345 nm after the initial reaction has produced some feruloyl-CoA.

Data & Protocols

Summary of Reaction Conditions & Kinetic Parameters

The optimal conditions and kinetic parameters for feruloyl-CoA synthetase can vary depending on the source organism. The following table summarizes data from several studies.

ParameterFCS1 (from soil metagenome)FCS-Str (from E. coli)FCS from P. fluorescensFCS from Streptomyces sp.
Optimal pH 9.0[1]7.08.0 - 8.57.0[3]
Optimal Temperature 37°C[1]30°C30°C[8]30°C[3]
Kₘ (Ferulic Acid) 0.12 mM0.39 mMNot ReportedNot Reported
Vₘₐₓ 36.8 U/mg112.7 U/mgNot ReportedNot Reported
kcat 45.9 s⁻¹Not ReportedNot Reported67.7 s⁻¹[3]

Unit Definition: 1 U (unit) is the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under standard assay conditions.

Standard Experimental Protocol: Spectrophotometric Assay of FCS Activity

This protocol is adapted from established methods for measuring FCS activity.[1][4]

1. Reagent Preparation:

  • Buffer: 100 mM Potassium Phosphate, pH 7.8.

  • Substrates:

    • 10 mM Ferulic Acid (dissolved in a small amount of DMSO or ethanol (B145695) and brought to volume with buffer).

    • 40 mM ATP (in water, pH adjusted to ~7.0).

    • 8 mM Coenzyme A (in water).

  • Cofactor: 50 mM MgCl₂.

  • Enzyme: Purified Feruloyl-CoA Synthetase at a suitable concentration (e.g., 0.1 mg/mL).

2. Reaction Setup:

  • Prepare a master mix in a microcentrifuge tube. For a 200 µL final reaction volume, combine:

    • 100 µL of 2x Buffer (200 mM Potassium Phosphate, pH 7.8)

    • 10 µL of 10 mM Ferulic Acid (final concentration: 0.5 mM)

    • 10 µL of 40 mM ATP (final concentration: 2.0 mM)

    • 10 µL of 8 mM Coenzyme A (final concentration: 0.4 mM)

    • 10 µL of 50 mM MgCl₂ (final concentration: 2.5 mM)

    • Water to a volume of 190 µL.

  • Set up a "no enzyme" control reaction containing all components except the enzyme to serve as a blank.

3. Measurement:

  • Equilibrate a UV-transparent microplate or cuvette containing 190 µL of the reaction mixture to the desired temperature (e.g., 37°C) in a spectrophotometer.[1]

  • Initiate the reaction by adding 10 µL of the FCS enzyme solution.

  • Immediately begin monitoring the increase in absorbance at 345 nm for 5-10 minutes, taking readings every 15-30 seconds.

4. Data Analysis:

  • Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot (ΔAbs/min).

  • Calculate the specific activity using the Beer-Lambert law:

    • Specific Activity (U/mg) = (ΔAbs/min * Total Volume) / (ε * Path Length * mg of Enzyme)

    • Where ε (molar extinction coefficient for feruloyl-CoA) = 19,000 M⁻¹cm⁻¹.[1]

Visualizations

Experimental Workflow

The following diagram outlines the standard workflow for setting up and measuring feruloyl-CoA synthetase activity.

G cluster_prep Preparation cluster_setup Reaction Setup cluster_measure Measurement & Analysis Reagents Prepare Buffer, Substrates (FA, ATP, CoA), & Cofactor (MgCl2) MasterMix Create Master Mix (Buffer, FA, ATP, CoA, MgCl2) Reagents->MasterMix Enzyme Prepare/Thaw Enzyme Aliquot Initiate Initiate Reaction by Adding Enzyme Enzyme->Initiate Controls Prepare Controls (e.g., no enzyme) MasterMix->Controls Equilibrate Equilibrate Reaction Mix to Assay Temperature (e.g., 37°C) MasterMix->Equilibrate Equilibrate->Initiate Monitor Monitor Absorbance at 345 nm Initiate->Monitor Calculate Calculate Initial Velocity & Specific Activity Monitor->Calculate G Start Low or No Activity Observed Check_Conditions Are pH, Temperature, & [Mg2+] optimal? Start->Check_Conditions Check_Reagents Are Substrates (ATP, CoA) fresh? Check_Conditions->Check_Reagents Yes Result_Optimize Optimize conditions (pH, Temp, [Mg2+]) Check_Conditions->Result_Optimize No Check_Buffer Using recommended buffer (e.g., K-Phosphate)? Check_Reagents->Check_Buffer Yes Result_Remake Prepare fresh reagent stocks Check_Reagents->Result_Remake No Check_Enzyme Is enzyme stock known to be active? Check_Buffer->Check_Enzyme Yes Result_SwitchBuffer Switch to recommended buffer system Check_Buffer->Result_SwitchBuffer No Result_NewEnzyme Use new enzyme aliquot or repurify protein Check_Enzyme->Result_NewEnzyme No Success Problem Solved Check_Enzyme->Success Yes Result_Optimize->Check_Conditions Result_Remake->Check_Reagents Result_SwitchBuffer->Check_Buffer Fail Consult further literature Result_NewEnzyme->Fail

References

strategies to reduce byproduct formation in vanillin biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during vanillin (B372448) biosynthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts formed during microbial vanillin biosynthesis from ferulic acid?

A1: The two most prevalent byproducts are vanillic acid and vanillyl alcohol.[1][2] Vanillin, an aldehyde, is susceptible to oxidation to form vanillic acid and reduction to form vanillyl alcohol.[3][4] These conversions are often carried out by endogenous enzymes of the microbial host, such as dehydrogenases and reductases.[5]

Q2: Why is it crucial to control byproduct formation?

A2: Byproduct formation reduces the overall yield and purity of vanillin, complicating downstream processing and increasing costs.[6] The accumulation of these byproducts can also be toxic to the microbial host, further inhibiting vanillin production.[6]

Q3: What are the primary strategies to reduce byproduct formation?

A3: The main strategies fall into three categories:

  • Metabolic Engineering: Modifying the host organism's genetic makeup to eliminate or reduce the activity of enzymes that convert vanillin into byproducts.[7][8]

  • Process Optimization: Adjusting bioconversion parameters such as pH, temperature, and cell state (e.g., using resting cells) to create an environment that favors vanillin accumulation over byproduct formation.[6]

  • In-Situ Product Recovery (ISPR): Continuously removing vanillin from the culture medium as it is produced, which prevents its conversion into byproducts and alleviates product toxicity.[9]

Troubleshooting Guides

Issue 1: High levels of vanillic acid detected in the culture medium.

Possible Cause 1: Endogenous vanillin dehydrogenase (VDH) activity. Many microorganisms possess native dehydrogenases that oxidize vanillin to vanillic acid. In organisms like P. putida, a specific vanillin dehydrogenase, encoded by the vdh gene, is a primary culprit.[8]

Troubleshooting Steps:

  • Gene Inactivation: Inactivate the gene(s) responsible for vanillin oxidation. For instance, in P. putida KT2440, inactivating the vdh gene has been shown to prevent the formation of vanillic acid.[8]

  • Cofactor Limitation: Some oxidoreductases require specific cofactors like molybdate (B1676688). Inactivating genes involved in the transport of these cofactors (e.g., mobABC genes for the molybdate transporter) can reduce the activity of these enzymes.[8]

  • pH Optimization: Operating the bioconversion at an alkaline pH (e.g., pH 9.0) can inhibit the activity of endogenous enzymes responsible for byproduct formation while enhancing the catalytic activity of the desired pathway enzymes.[6]

Issue 2: Significant accumulation of vanillyl alcohol.

Possible Cause 2: Reduction of vanillin by endogenous alcohol dehydrogenases or aldehyde reductases. Microbial hosts like E. coli have endogenous reductases that can convert the aldehyde group of vanillin into an alcohol group, forming vanillyl alcohol.[5][10]

Troubleshooting Steps:

  • Host Strain Selection: Choose a host strain known to have lower endogenous aldehyde reductase activity.

  • Gene Knockout Strategy: Identify and knock out the genes encoding for promiscuous aldehyde reductases. This can be a challenging task due to the presence of multiple enzymes with overlapping functions.[5]

  • In-Situ Product Recovery (ISPR): This is a highly effective method to prevent vanillyl alcohol formation. By using an adsorbent resin like Amberlite XAD-2, vanillin is captured from the medium as it is produced, making it unavailable for enzymatic reduction.[9]

Issue 3: Low overall vanillin yield despite implementing byproduct reduction strategies.

Possible Cause 3: Substrate or product toxicity. Both the precursor (e.g., ferulic acid) and the product (vanillin) can be toxic to microbial cells at high concentrations, leading to reduced cell viability and productivity.[6]

Troubleshooting Steps:

  • Fed-batch or Controlled Release Strategy: Instead of adding the entire substrate amount at the beginning, use a fed-batch approach or a two-phase system for the controlled release of ferulic acid. This maintains the substrate concentration below toxic levels.[6]

  • Use of Resting Cells: Employ non-growing "resting" cells for the bioconversion. These cells are often more robust and less susceptible to toxicity. This approach also uncouples cell growth from product formation, allowing for optimization of bioconversion conditions that might not be suitable for growth (e.g., high pH).[6][11]

  • Convert Vanillin to a Less Toxic Intermediate: A strategy in yeast is to introduce a glycosylation step to convert vanillin to the less toxic vanillin β-D-glucoside, which can be recovered and converted back to vanillin later.[5]

Data on Byproduct Reduction Strategies

The following tables summarize quantitative data from studies employing different strategies to reduce byproduct formation.

Table 1: Effect of Gene Inactivation on Byproduct Formation in P. putida

Strain/ConditionVanillin (g/L)Vanillic Acid (g/L)Reference
Wild TypeLowHigh[8]
vdh knockoutIncreasedNot detected[8]

Table 2: Effect of In-Situ Product Recovery (ISPR) on Byproduct Formation in Phanerochaete chrysosporium

ConditionVanillinVanillyl AlcoholReference
Without Adsorbent ResinLowHigh[9]
With XAD-2 ResinHighNot detected[9]

Visual Guides: Pathways and Workflows

Vanillin Biosynthesis and Byproduct Formation Pathway

This diagram illustrates the main biosynthetic route from ferulic acid to vanillin and the side reactions leading to the formation of vanillic acid and vanillyl alcohol.

Vanillin_Pathway Ferulic_Acid Ferulic Acid Vanillin Vanillin Ferulic_Acid->Vanillin fcs, ech (Desired Pathway) invis1 Vanillin->invis1 Vanillic_Acid Vanillic Acid (Byproduct) Vanillyl_Alcohol Vanillyl Alcohol (Byproduct) invis1->Vanillic_Acid  vdh (Oxidation) invis1->Vanillyl_Alcohol  Endogenous Reductases  (Reduction) invis2

Caption: Metabolic pathway from ferulic acid to vanillin and its major byproducts.

Troubleshooting Workflow for High Byproduct Formation

This workflow provides a logical sequence of steps to diagnose and address issues with byproduct formation.

Troubleshooting_Workflow Start High Byproduct Levels Detected Identify Identify Predominant Byproduct (HPLC, LC-MS) Start->Identify Is_Vanillic_Acid Is it Vanillic Acid? Identify->Is_Vanillic_Acid Is_Vanillyl_Alcohol Is it Vanillyl Alcohol? Is_Vanillic_Acid->Is_Vanillyl_Alcohol No Action_V_Acid Action: 1. Inactivate vdh gene 2. Optimize to alkaline pH 3. Limit cofactors (e.g., mobABC knockout) Is_Vanillic_Acid->Action_V_Acid Yes Action_V_Alcohol Action: 1. Implement ISPR (e.g., XAD-2 resin) 2. Screen/engineer host for low   reductase activity Is_Vanillyl_Alcohol->Action_V_Alcohol Yes Monitor Monitor Byproduct Levels Action_V_Acid->Monitor Action_V_Alcohol->Monitor End Issue Resolved Monitor->End

Caption: A step-by-step workflow for troubleshooting byproduct formation.

Detailed Experimental Protocols

Protocol 1: In-Situ Product Recovery (ISPR) using Adsorbent Resin

Objective: To minimize vanillin conversion to vanillyl alcohol by continuously removing vanillin from the fermentation broth.

Materials:

  • Microbial culture producing vanillin (e.g., Phanerochaete chrysosporium, engineered E. coli).

  • Fermentation medium.

  • Amberlite XAD-2 resin (or equivalent).

  • Sterile dialysis tubing (if using for resin containment).

  • Methanol (B129727) for resin washing and product elution.

  • Shaking incubator.

  • HPLC for analysis.

Methodology:

  • Resin Preparation:

    • Wash the Amberlite XAD-2 resin extensively with methanol to remove any impurities.

    • Rinse thoroughly with sterile deionized water until all methanol is removed.

    • Autoclave the resin slurry in water to ensure sterility.

  • Bioconversion Setup:

    • Prepare your standard fermentation setup.

    • Add the sterile, prepared resin to the fermentation medium at a predetermined ratio (e.g., 10-20% v/v). The resin can be added directly to the medium or contained within sterile, porous packaging like dialysis tubing to simplify recovery.

  • Fermentation/Bioconversion:

    • Inoculate the medium and run the fermentation under optimal conditions for vanillin production. The resin will passively adsorb vanillin from the medium as it is synthesized by the cells.

  • Sample Analysis:

    • At regular intervals, take samples from the aqueous phase to monitor substrate consumption and residual (un-adsorbed) vanillin and byproducts via HPLC.

  • Product Recovery:

    • At the end of the bioconversion, separate the resin beads from the culture broth by decantation or filtration.

    • Wash the resin with water to remove cells and medium components.

    • Elute the adsorbed vanillin from the resin by washing with methanol.

    • Collect the methanol eluate, which will contain the concentrated vanillin.

    • Evaporate the methanol to obtain the purified vanillin product.

(Disclaimer: This is a generalized protocol. Specific parameters such as resin-to-medium ratio and elution conditions should be optimized for your specific strain and process.)

References

Technical Support Center: Identifying Inhibitors of Vanilloyl-CoA Pathway Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for identifying and characterizing inhibitors of enzymes in the vanilloyl-CoA pathway. The content is structured in a question-and-answer format to directly address common issues and provide clear, actionable protocols.

Section 1: Frequently Asked Questions (FAQs) - Pathway & Inhibitor Fundamentals

Q1: What is the CoA-dependent vanilloyl pathway and what are its key enzymes?

The CoA-dependent pathway is a crucial biochemical route for the conversion of ferulic acid into vanillin (B372448), a compound of high interest in the flavor, cosmetic, and pharmaceutical industries.[1] This pathway primarily involves two key enzymes that are often targeted for inhibition or engineering studies[2][3][4]:

  • Feruloyl-CoA Synthetase (Fcs) : This enzyme, also known as a 4-hydroxycinnamoyl-CoA ligase, activates ferulic acid by catalyzing its ligation to Coenzyme A (CoA), forming feruloyl-CoA.[1][3][4] This step requires ATP.

  • Enoyl-CoA Hydratase/Lyase (Ech) : This enzyme hydrates the double bond of the propenoyl side chain of feruloyl-CoA and subsequently cleaves the molecule to release vanillin and acetyl-CoA.[1][3][4]

The identification of this pathway is significant for the biotechnological production of "natural" vanillin from renewable resources like lignin-derived ferulic acid.[1][4]

Vanilloyl_CoA_Pathway sub1 Ferulic Acid enz1 Feruloyl-CoA Synthetase (Fcs) sub1->enz1 sub2 Feruloyl-CoA enz1->sub2 enz2 Enoyl-CoA Hydratase/Lyase (Ech) sub2->enz2 prod Vanillin enz2->prod atp ATP atp->enz1 amp AMP + PPi amp->enz1 coa CoA coa->enz1 acetylcoa Acetyl-CoA acetylcoa->enz2

Caption: The core CoA-dependent pathway for vanillin biosynthesis.

Q2: Why is it important to identify inhibitors for these enzymes?

Identifying inhibitors for this compound pathway enzymes is crucial for several reasons:

  • Fundamental Research: Inhibitors are powerful tools to probe enzyme structure, function, and reaction mechanisms. They help elucidate the role of these enzymes in broader metabolic networks.

  • Metabolic Engineering: In biotechnological applications, the conversion of vanillin to other products like vanillyl alcohol or vanillic acid by downstream enzymes is a common problem that reduces yield.[2] Identifying specific inhibitors for these downstream or competing enzymes (e.g., vanillin dehydrogenase, reductases) can prevent product degradation and improve the efficiency of vanillin production.[5][6]

  • Drug Development: While Fcs and Ech are primarily studied for biosynthesis, related enzymes in CoA metabolism are validated drug targets. For example, acyl-CoA synthetases and thioesterases are implicated in conditions like non-alcoholic fatty liver disease (NAFLD), making the development of specific inhibitors a key therapeutic strategy.[7] Techniques used to find inhibitors for Fcs/Ech are directly transferable to these medically relevant targets.

Section 2: Experimental Protocols

This section provides detailed methodologies for the key experiments involved in inhibitor identification and characterization.

Protocol 1: Spectrophotometric Assay for High-Throughput Screening (HTS)

This protocol describes a general method for an initial high-throughput screen to identify "hit" compounds that inhibit a target enzyme. This example is tailored for Feruloyl-CoA Synthetase (Fcs).

  • Principle: The activity of Fcs can be monitored by measuring the decrease in substrate (Ferulic Acid) or the formation of a product. Ferulic acid and feruloyl-CoA have distinct absorbance spectra. The reaction can be monitored by observing the change in absorbance at a specific wavelength (e.g., ~345 nm) corresponding to the consumption of ferulic acid or formation of the thioester bond.

  • Materials:

    • Purified Feruloyl-CoA Synthetase (Fcs) enzyme.

    • Substrates: Ferulic acid, Coenzyme A (CoA), Adenosine triphosphate (ATP).

    • Assay Buffer: Optimized for enzyme stability and activity (e.g., 100 mM Tris-HCl, pH 7.5, with 5 mM MgCl₂).

    • Test compound library dissolved in DMSO.

    • Positive Control Inhibitor (if available) and Negative Control (DMSO solvent).

    • 384-well, UV-transparent microplates.

    • Microplate spectrophotometer.

  • Methodology:

    • Reagent Preparation: Prepare stock solutions of enzyme, substrates, and test compounds. Create a serial dilution of the test compounds.

    • Assay Plate Preparation:

      • Add 1 µL of test compound/control from the dilution plate to the assay plate wells.

      • Add 20 µL of Fcs enzyme solution to all wells and mix gently.

      • Pre-incubate the plate for 15 minutes at the optimal temperature (e.g., 30°C) to allow for inhibitor-enzyme binding.[8][9]

    • Reaction Initiation: Add 20 µL of a pre-mixed substrate solution (containing ferulic acid, CoA, and ATP) to all wells to start the reaction.

    • Data Acquisition: Immediately place the plate in the spectrophotometer and measure the change in absorbance over time (kinetic read) at 345 nm.

    • Data Analysis: Calculate the initial reaction rate (velocity) for each well. Normalize the data by setting the uninhibited control (DMSO only) to 100% activity and a "no enzyme" control to 0% activity. Compounds that reduce the enzyme activity below a certain threshold (e.g., 50%) are considered primary hits.

Protocol 2: IC₅₀ Value Determination

Once primary hits are identified, this protocol is used to quantify their potency by determining the half-maximal inhibitory concentration (IC₅₀).

  • Principle: The IC₅₀ is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[8][9] It is determined by measuring the enzyme's reaction rate across a range of inhibitor concentrations.

  • Methodology:

    • Prepare Inhibitor Dilutions: Create a 10-point, two-fold serial dilution of the hit compound, starting from a high concentration (e.g., 100 µM).

    • Set Up Assay: Follow the same procedure as the HTS protocol (Protocol 1), but instead of single-point concentrations, use the serial dilutions of the inhibitor. Include positive and negative controls.

    • Measure Activity: Perform the enzymatic assay and calculate the initial reaction rate for each inhibitor concentration.

    • Data Analysis:

      • Calculate the percentage of inhibition for each concentration relative to the DMSO control.

      • Plot the percent inhibition against the logarithm of the inhibitor concentration.

      • Fit the data to a four-parameter logistic (or similar sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, R). The IC₅₀ is the concentration at the inflection point of this curve.[9]

Section 3: Troubleshooting Guide

Troubleshooting_Workflow start High Variability or Irreproducible Results check1 Check Reagent Preparation start->check1 check2 Check Assay Conditions start->check2 check3 Check Data Acquisition start->check3 q1a Enzyme unstable? (degradation/aggregation) check1->q1a Protein Integrity q1b Inaccurate concentrations? check1->q1b Accuracy s1a Prepare fresh enzyme daily. Add stabilizing agents (e.g., glycerol). Run activity controls. q1a->s1a Solution s1b Calibrate pipettes. Verify stock concentrations spectrophotometrically. q1b->s1b Solution q2a Incorrect pH or Temp? check2->q2a Environment q2b Inhibitor solubility issue? check2->q2b Compound s2a Verify buffer pH. Ensure consistent incubation temperatures. q2a->s2a Solution s2b Visually inspect for precipitation. Test lower DMSO %. Add non-interfering detergents. q2b->s2b Solution q3a Reaction not linear? check3->q3a Kinetics s3a Measure only initial rates. Adjust enzyme/substrate conc. to ensure linearity over time. q3a->s3a Solution

Caption: A troubleshooting workflow for irreproducible experimental results.

Q3: My enzyme activity is too low or too high in the control wells. What should I do?

  • Activity Too Low:

    • Inactive Enzyme: The enzyme may have degraded. Prepare fresh enzyme stock from a new aliquot and always keep it on ice. Ensure storage conditions are optimal (-80°C in a buffer with glycerol).

    • Suboptimal Conditions: The assay buffer pH, ionic strength, or temperature may not be optimal. Perform optimization experiments to determine the ideal conditions for your enzyme.[9]

    • Missing Cofactor: Ensure all necessary cofactors (e.g., Mg²⁺ for Fcs) are present at the correct concentration.

  • Activity Too High:

    • Excessive Enzyme: The reaction is proceeding too quickly to measure the initial rate accurately.[9] Reduce the enzyme concentration in the assay. The reaction rate should be linear with respect to the enzyme concentration.[10]

    • Substrate Depletion: If the reaction rate decreases rapidly, it may be due to substrate depletion. Lower the enzyme concentration or increase the substrate concentration.

Q4: I'm observing a high background signal or "false positives" in my screen. How can I address this?

  • Assay Interference: The test compound may be interfering with the detection method itself (e.g., it absorbs light at the detection wavelength). To check for this, run controls containing the compound and substrate but no enzyme.

  • Compound Aggregation: Some compounds form aggregates at high concentrations, which can non-specifically inhibit enzymes. Add a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to prevent this. Re-test hits in the presence of the detergent; true inhibitors should remain active.

  • Reactive Compounds: Some "hits" may be pan-assay interference compounds (PAINS) that inhibit enzymes through non-specific, reactive mechanisms. These are generally poor starting points for drug development and should be flagged and deprioritized.

Q5: The test compound is precipitating in the assay buffer. How do I handle solubility issues?

  • Reduce DMSO Concentration: While DMSO is a common solvent, high concentrations can inhibit enzymes and cause compounds to precipitate when diluted into aqueous buffer. Aim for a final DMSO concentration of <1%.[9]

  • Pre-incubation Check: Visually inspect the plate after adding the compound and before starting the reaction to check for precipitation.

  • Modify Buffer: In some cases, the addition of solubility-enhancing excipients may be necessary, but care must be taken to ensure they do not affect enzyme activity.

Section 4: Data Presentation & Interpretation

Properly structured data is essential for comparing the potency and selectivity of different inhibitors.

Table 1: Example Summary of Inhibitory Activity for CoA-Metabolizing Enzymes

This table provides an example of how to present quantitative data for newly identified inhibitors. The values shown are illustrative, based on data for related enzyme classes.

Compound IDTarget EnzymeInhibitor TypeIC₅₀ (µM)Kᵢ (µM)Source
Valproyl-CoAG-SUCLNot Determined--[11]
Valproyl-CoAA-SUCLNot Determined--[11]
Isovanillin (B20041)Aldehyde OxidaseCompetitive--[12]
DisulfiramAldehyde DehydrogenaseNot Determined--[12]
Vanillyl AlcoholMushroom TyrosinaseMixed1500-[13]
Vanillic AcidMushroom TyrosinaseMixed1000-[13]

Note: The inhibition of G-SUCL and A-SUCL by 1 mM Valproyl-CoA was reported as 25-50% and 45-55%, respectively, not as IC₅₀ values.[11]

Inhibitor_Screening_Workflow start Compound Library (>10,000 compounds) screen Primary HTS (Single Concentration) start->screen hits Primary Hits (~0.5-2% Hit Rate) screen->hits confirm Hit Confirmation & False Positive Removal hits->confirm confirmed_hits Confirmed Hits confirm->confirmed_hits dose Dose-Response Assay (IC₅₀ Determination) confirmed_hits->dose potent_hits Potent & Validated Hits dose->potent_hits secondary Secondary Assays (MoA, Selectivity, Biophysics) potent_hits->secondary lead Lead Compound secondary->lead

Caption: Standard workflow for identifying enzyme inhibitors from a compound library.

References

improving the efficiency of vanilloyl-CoA dependent pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to improve the efficiency of vanilloyl-CoA dependent pathways, particularly in the context of microbial vanillin (B372448) production from precursors like ferulic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Final Product Titer (e.g., Vanillin)

  • Question: My experiment is resulting in a low yield of vanillin. What are the common bottlenecks and how can I address them?

  • Answer: Low vanillin yield is a frequent challenge that can stem from several factors. Key areas to investigate include:

    • Enzyme Activity: The core enzymes, Feruloyl-CoA Synthetase (FCS) and Enoyl-CoA Hydratase/Aldolase (ECH), may have low catalytic activity or stability. Consider mining for more robust enzyme variants from different organisms or using site-directed mutagenesis to improve their performance.[1][2]

    • Substrate/Product Toxicity: Both the precursor (e.g., ferulic acid) and the final product (vanillin) can be toxic to the microbial host, inhibiting growth and metabolic activity.[3][4] Implementing a fed-batch or continuous culture strategy can maintain substrate and product concentrations below toxic levels.[5] Using a two-phase system with a resin to adsorb vanillin as it's produced can also alleviate product toxicity.[1]

    • Cofactor Imbalance: The FCS enzyme requires ATP and Coenzyme A (CoA) for its activity.[3][6] Limited availability of these cofactors can be a significant bottleneck. Engineering the host's central carbon metabolism to increase the precursor supply for ATP and CoA can be effective.[1][5][7] For instance, deleting the acetyl-CoA synthetase gene (acs) has been shown to improve CoA and ATP supply.[1]

    • Sub-optimal Reaction Conditions: The pH, temperature, and buffer composition of your bioconversion medium critically affect enzyme activity and overall yield. Optimization of these parameters is crucial. For example, increasing the bioconversion buffer pH from 7.0 to 9.0 has been shown to increase both the rate of ferulic acid consumption and the yield of vanillin.[3]

Issue 2: Formation of Undesired Byproducts

  • Question: I'm observing significant quantities of vanillyl alcohol and vanillic acid in my culture. How can I increase selectivity towards vanillin?

  • Answer: The conversion of vanillin to byproducts like vanillyl alcohol and vanillic acid is a major cause of yield loss. This is often due to the activity of endogenous alcohol dehydrogenases and aldehyde reductases in the host organism.[3][4][8]

    • Genetic Knockouts: The most direct strategy is to identify and knock out the genes responsible for these side reactions. The vdh gene, encoding vanillin dehydrogenase, is a primary target for inactivation to prevent the oxidation of vanillin to vanillic acid.[3][6][8]

    • Process Optimization: Bioprocess conditions can be optimized to disfavor byproduct formation. For instance, in E. coli, increasing the phosphate (B84403) concentration in the buffer from 40 mM to 70 mM was found to increase vanillin selectivity and reduce vanillyl alcohol production.[3] Adjusting the reaction temperature can also help, as the optimal temperatures for the desired pathway enzymes and the native reductases may differ.[1]

Issue 3: Poor Host Strain Performance

  • Question: My microbial host (e.g., E. coli) shows poor growth and viability during the bioconversion process. What strategies can improve its robustness?

  • Answer: Host strain health is paramount for an efficient bioprocess. Poor performance is often linked to the metabolic burden of the heterologous pathway and the toxicity of the aromatic compounds.[3][4]

    • Chassis Selection: While model organisms like E. coli and S. cerevisiae are genetically tractable, microorganisms that naturally produce vanillin can be more tolerant to the substrate and product.[4][8] However, genetic tools for these organisms may be less developed.[8]

    • Toxicity Mitigation: To counter vanillin toxicity, one effective strategy is to convert it in vivo to a less toxic intermediate, such as vanillin β-D-glucoside, by expressing a glycosyltransferase.[9] This glycoside can then be recovered and hydrolyzed back to vanillin.

    • Metabolic Engineering: Redirecting carbon flux from central metabolism towards the product-forming pathway can improve yields and reduce metabolic burden.[10] For example, using a host with a non-PTS system for glucose transport can increase the availability of PEP, a key precursor for aromatic amino acid pathways.[5][7]

Quantitative Data Summary

Table 1: Effect of Bioconversion Buffer pH on Vanillin Production in E. coli

pHFerulic Acid Consumption Rate (mmoles/h)Vanillin Yield (%)Vanillyl Alcohol Yield (%)Product Selectivity (%)
7.00.40 ± 0.0162.830.767.2
9.00.94 ± 0.0177.915.683.3

Data adapted from a study on recombinant E. coli.[3] Product selectivity refers to the percentage of vanillin in the final product mixture.

Table 2: Effect of Phosphate Concentration on Vanillin Production at pH 9.0

Phosphate Concentration (mM)Vanillin Yield (%)Vanillyl Alcohol Yield (%)Product Selectivity (%)
4070.418.779.0
7077.915.683.3
20061.1-70.1

Data adapted from a study on recombinant E. coli.[3] A dash (-) indicates data not provided in the source.

Visualized Pathways and Workflows

Vanilloyl_CoA_Pathway This compound Dependent Pathway for Vanillin Production cluster_main Main Biosynthetic Pathway cluster_side Byproduct Formation Ferulic_Acid Ferulic Acid Feruloyl_CoA Feruloyl-CoA Ferulic_Acid->Feruloyl_CoA FCS (ATP, CoA -> AMP, PPi, Acetyl-CoA) Vanillin Vanillin Feruloyl_CoA->Vanillin ECH Vanillic_Acid Vanillic Acid Vanillin->Vanillic_Acid Vanillin Dehydrogenase (vdh) (Oxidation) Vanillyl_Alcohol Vanillyl Alcohol Vanillin->Vanillyl_Alcohol Alcohol Dehydrogenase (Reduction)

Caption: CoA-dependent pathway from ferulic acid to vanillin and common side reactions.

Troubleshooting_Workflow Troubleshooting Logic for Low Vanillin Yield start Low Vanillin Yield Observed q1 Analyze byproduct profile (HPLC) start->q1 sol1 High Byproducts? (Vanillyl alcohol/Vanillic acid) q1->sol1 q2 Assess cell viability and growth sol2 Poor Growth? q2->sol2 q3 Assay key enzyme activity (FCS/ECH) sol3 Low Enzyme Activity? q3->sol3 sol1->q2 No act1_yes Knock out reductase/ dehydrogenase genes (e.g., vdh) sol1->act1_yes Yes sol2->q3 No act2_yes Mitigate toxicity: - Fed-batch feeding - In-situ product removal - Use tolerant strain sol2->act2_yes Yes act3_yes Optimize expression levels Mine for more active enzymes Check cofactor (ATP/CoA) supply sol3->act3_yes Yes act3_no Re-evaluate process parameters (pH, temp, media) sol3->act3_no No act1_no Proceed to next check act2_no Proceed to next check

Caption: A decision-tree workflow for troubleshooting low vanillin yields.

Experimental Protocols

1. Protocol: Feruloyl-CoA Synthetase (FCS) Activity Assay

This protocol is a spectrophotometric assay that measures the formation of feruloyl-CoA.

  • Principle: The formation of the thioester bond in feruloyl-CoA results in an increased absorbance at 345 nm. The rate of this increase is proportional to the FCS enzyme activity.[3]

  • Materials:

    • Cell-free extract or purified FCS enzyme

    • Reaction Buffer: 100 mM Sodium/Potassium Phosphate buffer, pH 7.5

    • 10 mM Ferulic Acid stock solution (in DMSO or Ethanol)

    • 10 mM Coenzyme A (CoA) stock solution (in water)

    • 100 mM ATP stock solution (in water, pH adjusted to 7.0)

    • 500 mM MgCl₂ stock solution

    • UV/Vis Spectrophotometer with temperature control

  • Methodology:

    • Prepare a reaction mixture in a quartz cuvette. For a 1 mL final volume, add:

      • 850 µL Reaction Buffer

      • 20 µL 500 mM MgCl₂ (Final: 10 mM)

      • 20 µL 100 mM ATP (Final: 2 mM)

      • 10 µL 10 mM CoA (Final: 0.1 mM)

      • 50 µL Cell-free extract or purified enzyme solution

    • Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow the temperature to equilibrate and to measure any background absorbance changes.

    • Initiate the reaction by adding 50 µL of 10 mM Ferulic Acid (Final: 0.5 mM). Mix quickly by inverting.

    • Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 345 nm for 5-10 minutes, taking readings every 15-30 seconds.

    • Control: Perform a blank reaction without the addition of ferulic acid or enzyme to subtract any background rate.

    • Calculation: Calculate the initial rate of reaction (ΔAbs/min) from the linear portion of the curve. Use the molar extinction coefficient of feruloyl-CoA at 345 nm to convert this rate into enzyme activity units (e.g., µmol/min/mg protein).

2. Protocol: HPLC Analysis of Vanillin and Related Metabolites

This protocol provides a general method for the separation and quantification of ferulic acid, vanillin, and vanillic acid.

  • Principle: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) separates compounds based on their hydrophobicity. A C18 column is commonly used, and compounds are detected by their UV absorbance.

  • Materials & Equipment:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3-5 µm particle size)

    • Mobile Phase A: Water with 0.1-0.2% Acetic Acid or Phosphoric Acid

    • Mobile Phase B: Acetonitrile (ACN) or Methanol

    • Standards: High-purity ferulic acid, vanillin, and vanillic acid

    • Sample preparation: Syringe filters (0.22 µm)

  • Methodology:

    • Sample Preparation: Centrifuge your culture sample to pellet cells. Take the supernatant and filter it through a 0.22 µm syringe filter to remove any particulates. Dilute the sample with Mobile Phase A if necessary to fall within the standard curve range.

    • Standard Curve Preparation: Prepare a series of standards of known concentrations for each compound (e.g., from 1 ppm to 100 ppm) in Mobile Phase A.

    • HPLC Conditions (Example): [11][12][13]

      • Column: C18, 4.6 x 150 mm

      • Mobile Phase: A gradient or isocratic elution can be used. An example gradient is: 15% B to 60% B over 25 minutes. An example isocratic method might use 15% ACN with 50 mM ammonium (B1175870) phosphate and 0.1% phosphoric acid.[13]

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 280 nm is a good general wavelength, but scanning from 220-350 nm for optimal detection of all compounds is recommended.[14]

      • Injection Volume: 10-20 µL

    • Analysis:

      • Run the standards to establish retention times and create a calibration curve (Peak Area vs. Concentration) for each compound. Typical retention times might be around 14-15 min for vanillic acid and 20 min for vanillin under specific conditions.[12]

      • Inject the prepared samples.

      • Identify compounds in your samples by comparing their retention times to the standards.

      • Quantify the concentration of each compound by using the peak area and the corresponding standard curve.

References

Technical Support Center: Managing Vanillin Toxicity in Recombinant Hosts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with vanillin (B372448) toxicity in recombinant host organisms.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of vanillin toxicity in recombinant host organisms?

A1: Vanillin exerts its toxicity through several mechanisms that can significantly impair cellular function and viability. In yeast, vanillin is considered one of the most potent aromatic aldehyde inhibitors of growth.[1] Key mechanisms include:

  • Increased Reactive Oxygen Species (ROS): Vanillin induces the generation of ROS, leading to oxidative stress within the cell.[1][2]

  • Protein Production Defects: It has been observed to interfere with protein synthesis.[1]

  • Membrane Disruption: As a chaotropic agent, vanillin can disrupt the integrity of biological membranes.[3]

  • General Stress Responses: In Escherichia coli, vanillin triggers a stress response coordinated by regulators such as MarA, OxyR, and SoxS.[4]

Q2: At what concentration does vanillin become toxic to common recombinant hosts?

A2: The toxic concentration of vanillin can vary depending on the specific host organism and culture conditions. However, general toxicity thresholds have been reported:

  • Saccharomyces cerevisiae : Growth inhibition can be significant at concentrations as low as 0.5 g/L (approximately 3.3 mM).[5][6][7] Potent inhibition of yeast growth is observed at concentrations greater than 2 mM.[1]

  • Escherichia coli : While specific inhibitory concentrations can vary between strains, vanillin is known to be toxic and limits production titers.[3][4]

  • Corynebacterium glutamicum : This organism has been selected as a host due to its relatively high resistance to vanillin.[8]

Q3: How do host cells naturally respond to vanillin-induced stress?

A3: Host organisms have evolved intrinsic mechanisms to counteract the toxic effects of vanillin:

  • Biotransformation: A primary detoxification pathway is the reduction of vanillin to the less toxic vanillyl alcohol.[2] This conversion is often dependent on NADPH.[2]

  • Stress Gene Upregulation: Cells upregulate genes involved in managing oxidative stress and other cellular damage.[2]

  • Metabolic Rerouting: To supply the necessary reducing power for detoxification, cells can alter their central metabolism, such as increasing flux through the pentose (B10789219) phosphate (B84403) pathway to generate more NADPH.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving vanillin production or tolerance in recombinant hosts.

Problem 1: Poor cell growth and low product titers in the presence of vanillin.

  • Possible Cause: Vanillin concentration has exceeded the host's tolerance threshold.

  • Troubleshooting Steps:

    • Quantify Vanillin Toxicity: Determine the specific Minimum Inhibitory Concentration (MIC) of vanillin for your host strain.

    • In Situ Product Removal: Implement a strategy to remove vanillin from the culture medium as it is produced. The use of adsorbent resins like Amberlite XAD-2 has been shown to be effective.[3][9]

    • Fed-Batch Fermentation: If producing vanillin from a precursor like ferulic acid, use a fed-batch strategy to maintain the precursor at a low, less toxic concentration.[3]

    • Strain Engineering for Tolerance: If the above strategies are insufficient, consider engineering the host for enhanced vanillin tolerance (see Problem 2).

Problem 2: Engineered strain still exhibits sensitivity to vanillin.

  • Possible Cause: The native detoxification pathways are insufficient or the introduced genetic modifications are not optimal.

  • Troubleshooting Steps:

    • Metabolic Engineering for Detoxification:

      • Overexpress Reductases: Increase the expression of NADPH-dependent dehydrogenases that convert vanillin to vanillyl alcohol. In S. cerevisiae, Adh6p and Adh7p are key enzymes in this process.[2]

      • Enhance NADPH Supply: Engineer the central metabolism to increase the intracellular pool of NADPH.[2]

    • Adaptive Laboratory Evolution (ALE): Evolve your strain for increased vanillin resistance by serially passaging it in gradually increasing concentrations of vanillin.

    • Convert Vanillin to a Non-Toxic Derivative: Engineer the host to express a glycosyltransferase, which converts vanillin into the much less toxic vanillin β-D-glucoside.[6][7] This strategy has been successfully implemented in both S. pombe and S. cerevisiae.[5][6]

Problem 3: Vanillin is being degraded to undesired byproducts like vanillyl alcohol or vanillic acid.

  • Possible Cause: Endogenous host enzymes are catabolizing the vanillin.

  • Troubleshooting Steps:

    • Identify and Delete Degradation Genes:

      • In S. cerevisiae, deleting the alcohol dehydrogenase gene ADH6 has been shown to decrease the conversion of vanillin to vanillyl alcohol by 50%.[9]

      • In C. glutamicum, deleting the aromatic aldehyde reductase gene (NCgl0324) and vanillic acid demethylase genes (vanAB) helps prevent vanillin degradation.[8]

      • Systematic deletion of multiple oxidoreductases can create a "Minimal Aromatic Aldehyde Reduction" (MARE) platform for improved accumulation.[10]

    • Optimize Process Conditions: Bioconversion parameters such as pH and temperature can influence enzyme activity. For instance, in E. coli, alkaline pH can favor the conversion of ferulic acid to vanillin while inhibiting some endogenous reducing enzymes.[11]

Quantitative Data Summary

The following tables summarize key quantitative data related to vanillin toxicity and mitigation strategies.

Table 1: Vanillin Toxicity Thresholds in Saccharomyces cerevisiae

StrainVanillin ConcentrationObserved EffectReference
S. cerevisiae VAN100< 0.5 g/LToxic[5]
S. cerevisiae> 0.5 g/LSignificant growth defect[7]
S. cerevisiae BY4171> 2 mMPotent growth inhibition[1]
Wild-type & Δsod16 mMComplete growth inhibition[2]

Table 2: Strategies to Mitigate Vanillin Toxicity and Improve Production

StrategyHost OrganismKey Gene/MethodImprovementReference
Detoxification S. pombeExpression of Arabidopsis thaliana UDP-glycosyltransferaseConverts vanillin to non-toxic vanillin β-D-glucoside[6]
Gene Deletion S. cerevisiaeKnockout of ADH6Decreased conversion of vanillin to vanillyl alcohol by 50%
Mutagenesis & Resin E. coliNTG mutagenesis and XAD-2 resin2-fold higher vanillin production compared to no resin[3]
Systematic Deletion S. cerevisiaeDeletion of 24 genesProduction of 365.55 mg/L vanillin[10]
Process Optimization E. coliResting cells, pH 9.0 buffer, two-phase systemIncreased vanillin yield to 28.10 mM[11]

Experimental Protocols

Protocol 1: Determining Vanillin MIC using Microdilution Method

  • Prepare Vanillin Stock: Prepare a sterile, high-concentration stock solution of vanillin in a suitable solvent (e.g., ethanol (B145695) or DMSO) and then dilute it into the growth medium. Ensure the final solvent concentration in all wells is constant and non-inhibitory.

  • Inoculum Preparation: Grow the host organism overnight in the appropriate liquid medium. Dilute the culture to a standardized cell density (e.g., 1 x 106 CFU/mL).[12]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the vanillin-containing medium.[13]

  • Inoculation: Add the prepared inoculum to each well. Include a positive control (no vanillin) and a negative control (no cells).

  • Incubation: Incubate the plate under optimal growth conditions (e.g., 30°C for yeast, 37°C for E. coli) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of vanillin that completely inhibits visible growth.[12][13]

Protocol 2: Adaptive Laboratory Evolution for Vanillin Tolerance

  • Initial Culture: Inoculate the host strain into a liquid medium containing a sub-lethal concentration of vanillin (e.g., 50-75% of the MIC).

  • Serial Passaging: Once the culture reaches stationary phase, transfer a small aliquot (e.g., 1%) to a fresh medium containing a slightly higher concentration of vanillin.[14]

  • Incremental Increase: Continue this serial passaging, gradually increasing the vanillin concentration with each transfer as the population adapts and growth rates improve.[15][16]

  • Isolation and Characterization: After a desired number of generations or a significant increase in tolerance is observed, streak the evolved population onto solid medium to isolate single colonies.

  • Verification: Test the vanillin tolerance of the isolated clones to confirm the evolved phenotype.

  • Genomic Analysis (Optional): Perform whole-genome sequencing on the evolved strains to identify the mutations responsible for the increased tolerance.[4]

Visualizations

Vanillin_Toxicity_Pathway vanillin Vanillin ros Increased ROS (Oxidative Stress) vanillin->ros Induces membrane Membrane Disruption (Chaotropic Effect) vanillin->membrane Causes protein Protein Synthesis Inhibition vanillin->protein Inhibits stress_response Cellular Stress Response (e.g., MarA, OxyR, SoxS) ros->stress_response Activates growth_inhibition Growth Inhibition & Low Productivity ros->growth_inhibition membrane->stress_response Activates membrane->growth_inhibition protein->stress_response Activates protein->growth_inhibition stress_response->growth_inhibition Partially mitigates but in high stress leads to

Caption: Mechanisms of vanillin toxicity in a host cell.

Mitigation_Strategies_Workflow cluster_problem Problem: Vanillin Toxicity cluster_solutions Troubleshooting & Mitigation Strategies cluster_outcome Desired Outcome problem_node Low Growth & Titer process Process Engineering problem_node->process metabolic Metabolic Engineering problem_node->metabolic evolution Adaptive Laboratory Evolution (ALE) problem_node->evolution resin Adsorbent Resins process->resin fed_batch Fed-Batch Culture process->fed_batch detox Detoxification (e.g., to Vanillin Glucoside) metabolic->detox degradation Block Degradation (e.g., ΔADH6) metabolic->degradation ale_protocol Serial Passaging in Increasing [Vanillin] evolution->ale_protocol outcome_node Increased Tolerance & Productivity resin->outcome_node fed_batch->outcome_node detox->outcome_node degradation->outcome_node ale_protocol->outcome_node

Caption: Workflow for mitigating vanillin toxicity.

Detoxification_Pathway cluster_pathways Detoxification Pathways vanillin Vanillin (Toxic) reduction Reduction vanillin->reduction glycosylation Glycosylation vanillin->glycosylation vanillyl_alcohol Vanillyl Alcohol (Less Toxic) reduction->vanillyl_alcohol  ADH6, ADH7 nadp NADP+ reduction->nadp vanillin_glucoside Vanillin β-D-glucoside (Non-Toxic) glycosylation->vanillin_glucoside nadph NADPH nadph->reduction ugt UDP-Glycosyl -transferase ugt->glycosylation

Caption: Engineered pathways for vanillin detoxification.

References

Technical Support Center: Enhancing Cofactor Regeneration for Vanilloyl-CoA Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing cofactor regeneration for vanilloyl-CoA production.

Frequently Asked Questions (FAQs)

Q1: What are the key cofactors required for the biosynthesis of this compound?

A1: The biosynthesis of this compound from precursors like ferulic acid or vanillic acid is a multi-step enzymatic process that critically depends on the availability of specific cofactors. The primary cofactors involved are:

  • ATP (Adenosine Triphosphate): Essential for the activation of carboxylic acids. For instance, Carboxylic Acid Reductases (CARs) utilize ATP to adenylate the carboxyl group of vanillic acid, a necessary first step for its reduction.

  • NADPH (Nicotinamide Adenine Dinucleotide Phosphate (B84403), reduced): Serves as the primary reductant (electron donor) in the reduction of the activated carboxyl group to an aldehyde. CARs have a strict requirement for NADPH.

  • Coenzyme A (CoA): Required for the formation of thioesters. For example, feruloyl-CoA synthetase (Fcs) uses CoA to convert ferulic acid into feruloyl-CoA.

Q2: Why is cofactor regeneration necessary for efficient this compound production?

A2: Cofactors like ATP and NADPH are expensive and are required in stoichiometric amounts for the enzymatic reactions. In a whole-cell or in vitro biocatalytic system, the continuous supply of these cofactors is a major bottleneck. Insufficient cofactor regeneration can lead to:

  • Low product yields: The enzymatic reactions will slow down or stop as the initial pool of cofactors is depleted.

  • Metabolic burden on the host cells: De novo synthesis of these cofactors is energetically expensive for the microbial host, diverting resources away from growth and product formation.

  • Economic infeasibility: The high cost of adding cofactors exogenously makes the process economically unviable on a larger scale.

Therefore, implementing efficient cofactor regeneration systems is crucial to drive the biosynthetic pathway forward, improve product titers and yields, and reduce overall production costs.

Q3: What are the common enzymatic systems for regenerating NADPH and ATP?

A3: Several well-established enzymatic systems can be coupled with the this compound production pathway to regenerate NADPH and ATP:

  • For NADPH Regeneration:

    • Glucose Dehydrogenase (GDH): This is a widely used enzyme that oxidizes glucose to gluconolactone, concomitantly reducing NADP+ to NADPH.[1][2][3][4][5][6] It is favored for its high activity and the readily available and inexpensive substrate (glucose).

    • Formate (B1220265) Dehydrogenase (FDH): This enzyme catalyzes the oxidation of formate to carbon dioxide, generating NADPH. A key advantage is that the product, CO2, is gaseous and easily removed from the reaction, thus driving the reaction forward.

  • For ATP Regeneration:

    • Polyphosphate Kinase (PPK): This enzyme utilizes inorganic polyphosphate (polyP), a cheap and stable polymer of phosphate, to phosphorylate ADP to ATP.[7][8][9][10][11] This system is highly efficient and cost-effective.

    • Acetate Kinase (AcK): This enzyme uses acetyl phosphate as a phosphoryl donor to regenerate ATP from ADP. While effective, acetyl phosphate is less stable in solution compared to polyphosphate.

Troubleshooting Guide

Problem 1: Low or no production of this compound or its precursors (e.g., vanillin), with accumulation of the initial substrate (e.g., vanillic acid or ferulic acid).

Possible Cause Troubleshooting Steps
Insufficient Cofactor Supply/Regeneration - Verify the activity of your cofactor regeneration system: Assay the specific activity of your regeneration enzyme (e.g., GDH or PPK) in your cell lysate or in vitro system. - Increase the expression of the regeneration enzyme: If using a whole-cell system, consider using a stronger promoter or a higher copy number plasmid for the regeneration enzyme. - Optimize the concentration of the co-substrate for regeneration: Ensure an adequate supply of glucose (for GDH) or polyphosphate (for PPK). Titrate the optimal concentration to avoid substrate inhibition. - Check for cofactor degradation: Ensure the reaction buffer and conditions are optimal for cofactor stability.
Low Activity of Biosynthetic Enzymes - Confirm the expression and activity of your pathway enzymes (e.g., CAR, Fcs, Ech): Use SDS-PAGE and specific enzyme assays to verify that the enzymes are being produced in an active form. - Optimize reaction conditions: Check the pH, temperature, and buffer composition for the optimal activity of your biosynthetic enzymes.
Cofactor Imbalance (e.g., high NADH/NAD+ ratio inhibiting dehydrogenases) - Introduce a transhydrogenase: A soluble transhydrogenase can help to balance the NADH and NADPH pools by converting NADH and NADP+ to NAD+ and NADPH. - Engineer the host's central metabolism: For example, deleting genes in competing pathways can redirect carbon flux and alter the intracellular redox state.

Problem 2: Accumulation of unwanted byproducts, such as vanillyl alcohol or guaiacol.

Possible Cause Troubleshooting Steps
Further reduction of the aldehyde product (vanillin to vanillyl alcohol) - Knock out endogenous alcohol dehydrogenases: In whole-cell systems, host enzymes can non-specifically reduce the desired aldehyde product. Identify and delete the genes encoding these reductases. - Use a specific Carboxylic Acid Reductase (CAR): Some CARs have inherent aldehyde reductase activity. Screen for CAR variants with higher specificity for the carboxylic acid reduction step.
Decarboxylation of vanillic acid to guaiacol - Optimize reaction conditions: Decarboxylation can be pH and temperature-dependent. Adjusting these parameters may reduce this side reaction. - Use a host organism with low endogenous decarboxylase activity: Screen different microbial hosts to find one that minimizes this unwanted reaction.

Quantitative Data on Vanillin (B372448) Production with Cofactor Regeneration

The following tables summarize the impact of cofactor regeneration strategies on the production of vanillin, a key precursor to this compound.

Table 1: Effect of Cofactor Regeneration on Vanillin Production from Ferulic Acid in E. coli

Strain/SystemCofactor Regeneration SystemSubstrate Concentration (mM)Vanillin Titer (mM)Molar Yield (%)Reference
E. coli JM109 (pBB1)None3.32.370.6[12]
E. coli FR13None (optimized process)23.228.1~100[13]
E. coli with integrated fcs and echNone108.383[14]
Engineered Amycolatopsis sp.EndogenousNot specified19.3 g/L (~127 mM)94.9[15]

Table 2: In Vitro Production of Aldehydes from Carboxylic Acids using ATP and NADPH Regeneration

Carboxylic Acid SubstrateProduct AldehydeCofactor Regeneration SystemConversion (%)
Benzoic AcidBenzaldehydePPK (ATP) + GDH (NADPH)>99
Vanillic AcidVanillinPPK (ATP) + GDH (NADPH)>99
4-Hydroxybutanoic Acid4-HydroxybutanalPPK (ATP) + GDH (NADPH)50-76 (to 1,4-butanediol)

Experimental Protocols

Protocol 1: Whole-Cell Bioconversion of Vanillic Acid to Vanillin with NADPH Regeneration

This protocol describes the use of E. coli cells co-expressing a Carboxylic Acid Reductase (CAR) and a Glucose Dehydrogenase (GDH) for the conversion of vanillic acid to vanillin.

1. Strain Construction:

  • Clone the gene for the desired CAR into a suitable expression vector.
  • Clone the gene for a GDH (e.g., from Bacillus megaterium) into the same or a compatible expression vector.
  • Transform E. coli (e.g., BL21(DE3)) with the expression plasmid(s).

2. Cell Culture and Induction:

  • Inoculate a single colony of the recombinant E. coli into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.
  • Inoculate 1 L of fresh LB medium with the overnight culture to an initial OD600 of 0.1.
  • Grow the culture at 37°C until the OD600 reaches 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
  • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours.

3. Whole-Cell Bioconversion:

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).
  • Wash the cell pellet twice with a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).
  • Resuspend the cell pellet in the reaction buffer to a desired cell density (e.g., OD600 of 10-50).
  • Prepare the reaction mixture in a final volume of 50 mL:
  • Resuspended cells
  • Vanillic acid (e.g., 10-50 mM)
  • Glucose (e.g., 50-100 mM) for NADPH regeneration
  • NADP+ (catalytic amount, e.g., 0.1-1 mM)
  • Incubate the reaction at a suitable temperature (e.g., 30°C) with gentle shaking.
  • Take samples at regular intervals for analysis.

4. Analysis of Products:

  • Centrifuge the samples to pellet the cells.
  • Analyze the supernatant for the concentration of vanillic acid and vanillin using HPLC or GC-MS.

Visualizations

This compound Biosynthesis Pathway with Cofactor Regeneration

Vanilloyl_CoA_Pathway cluster_main_pathway This compound Biosynthesis cluster_cofactors Cofactor Input cluster_regeneration Cofactor Regeneration Vanillic_Acid Vanillic Acid Vanillin Vanillin Vanillic_Acid->Vanillin CAR Vanilloyl_CoA This compound Vanillin->Vanilloyl_CoA VDH / Ligase ATP_in ATP ATP_in->Vanillic_Acid NADPH_in NADPH NADPH_in->Vanillic_Acid CoA_in CoA CoA_in->Vanillin NADP_out NADP+ NADP_out->Vanillic_Acid NADPH_Regen NADPH Regeneration NADP_out->NADPH_Regen GDH AMP_PPi_out AMP + PPi AMP_PPi_out->Vanillic_Acid ATP_Regen ATP Regeneration AMP_PPi_out->ATP_Regen PPK NAD_out NAD+ NAD_out->Vanillin NADPH_Regen->NADPH_in Gluconolactone Gluconolactone NADPH_Regen->Gluconolactone ATP_Regen->ATP_in Glucose Glucose Glucose->NADPH_Regen Polyphosphate Polyphosphate Polyphosphate->ATP_Regen

Caption: this compound biosynthesis coupled with cofactor regeneration.

Experimental Workflow for Whole-Cell Bioconversion

Experimental_Workflow A Strain Construction (E. coli with CAR & GDH) B Cell Culture & Induction A->B C Cell Harvesting & Washing B->C D Bioconversion Reaction Setup (Cells, Vanillic Acid, Glucose) C->D E Incubation (30°C with shaking) D->E F Sampling & Analysis (HPLC/GC-MS) E->F G Data Interpretation F->G

Caption: Workflow for whole-cell vanillin production.

Logical Relationship in Troubleshooting

Troubleshooting_Logic Start Low this compound Titer Q1 Is initial substrate consumed? Start->Q1 A1_Yes Check for byproduct formation Q1->A1_Yes Yes A1_No Investigate enzyme activity and cofactor regeneration Q1->A1_No No Q3 Is vanillyl alcohol accumulating? A1_Yes->Q3 Q2 Are regeneration enzymes active? A1_No->Q2 A2_Yes Check biosynthetic enzyme activity Q2->A2_Yes Yes A2_No Optimize regeneration system Q2->A2_No No A3_Yes Knock out endogenous reductases Q3->A3_Yes Yes A3_No Check for other byproducts Q3->A3_No No

Caption: Troubleshooting logic for low this compound yield.

References

Validation & Comparative

A Comparative Guide to the Substrate Specificity of Enzymes Acting on Vanilloyl-CoA and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of enzymes involved in the metabolism of vanilloyl-CoA and its precursors, with a focus on their substrate specificity. The information presented is intended to aid researchers in understanding the enzymatic landscape surrounding vanillin (B372448) biosynthesis and degradation, and to provide actionable experimental protocols for further investigation.

Introduction

Vanillin, a key flavor and fragrance compound, is at the center of numerous metabolic pathways in various organisms. The activation of vanillic acid to its coenzyme A (CoA) thioester, this compound, is a critical step in its biochemical conversion. Understanding the enzymes that synthesize and act upon this compound is crucial for applications in metabolic engineering, drug development, and biocatalysis. This guide compares the substrate specificities of key enzymes in this pathway: Vanillate-CoA Ligase, Hydroxycinnamoyl-CoA Hydratase/Lyase (HCHL), and Vanillate (B8668496) O-Demethylase, and also explores the direct reduction of vanillic acid by Carboxylic Acid Reductase.

Enzyme Comparison

The following sections detail the substrate specificity and kinetic parameters of the key enzymes involved in the this compound metabolic nexus.

Vanillate-CoA Ligase: The Activation Step

The activation of vanillic acid to this compound is presumed to be catalyzed by a Vanillate-CoA ligase (or synthetase). While a dedicated enzyme with this specific activity has not been extensively characterized, evidence suggests that acyl-CoA synthetases with broader substrate specificities may perform this function. For instance, a 4-hydroxybenzoate-CoA ligase from Rhodopseudomonas palustris has been shown to have activity on benzoate (B1203000) and other derivatives, indicating potential promiscuity that might include vanillate[1]. Similarly, Pseudomonas putida possesses an acyl-CoA ligase active on a range of aromatic and aliphatic substrates[1].

Hydroxycinnamoyl-CoA Hydratase/Lyase (HCHL)

HCHL is a key enzyme in the conversion of feruloyl-CoA to vanillin. It catalyzes the hydration of the double bond of hydroxycinnamoyl-CoA substrates followed by a retro-aldol cleavage. The enzyme from Pseudomonas fluorescens has been well-characterized and shows activity towards several hydroxycinnamoyl-CoA derivatives[2][3].

Table 1: Substrate Specificity of Pseudomonas fluorescens HCHL [2][3]

SubstrateKm (µM)Relative Activity
4-Coumaroyl-CoA5.2High
Caffeoyl-CoA1.6High
Feruloyl-CoA2.4High
Cinnamoyl-CoANo activity-
Sinapinoyl-CoANo activity-
Vanillate O-Demethylase

Vanillate O-demethylase catalyzes the conversion of vanillate to protocatechuate, a key step in its degradation. This enzyme system, often composed of two components (VanA and VanB), is found in various bacteria, including Rhodococcus jostii RHA1[4][5][6]. A three-component O-demethylase has also been characterized in Moorella thermoacetica[7].

Table 2: Substrate Specificity of Vanillate O-Demethylases

Enzyme SourceSubstrateKmVmax
Moorella thermoacetica[7]Vanillate85 µM900 nmol mg-1 h-1
Dicamba9.0 mM276 nmol mg-1 h-1
Rhodococcus ruber R1[8]Vanillate-Proficient
3-Methoxybenzoate-Active
5-Methoxysalicylate-Active

Note: Quantitative kinetic data for all substrates across different enzymes is not consistently available in the literature.

Carboxylic Acid Reductase (CAR)

An alternative pathway for vanillic acid metabolism involves its direct reduction to vanillin. A notable enzyme in this class is the carboxylic acid reductase from Nocardia sp., which can quantitatively reduce vanillic acid to vanillin in an ATP and NADPH-dependent manner[9]. This enzyme represents a bypass of the CoA-ligation step.

Metabolic Pathways and Experimental Workflows

Visualizing the interplay of these enzymes is crucial for understanding their roles in cellular metabolism.

Vanilloyl_CoA_Metabolism cluster_activation Activation cluster_degradation Degradation cluster_alternative Alternative Pathways Vanillic Acid Vanillic Acid This compound This compound Vanillic Acid->this compound Vanillate-CoA Ligase (Broad specificity) Vanillin Vanillin Vanillic Acid->Vanillin Carboxylic Acid Reductase Protocatechuate Protocatechuate Vanillic Acid->Protocatechuate Vanillate O-Demethylase Products Products This compound->Products Other Enzymes This compound->Vanillin Putative Reductase Ferulic Acid Ferulic Acid Feruloyl-CoA Feruloyl-CoA Ferulic Acid->Feruloyl-CoA Feruloyl-CoA Synthetase Feruloyl-CoA->Vanillin HCHL

Caption: Metabolic pathways involving this compound and its precursors.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Assay for Vanillate-CoA Ligase Activity (Adapted from Radiometric Methods)

This protocol is adapted from general radiometric assays for acyl-CoA synthetases and can be used to detect vanillate-CoA ligase activity[10].

Materials:

  • Enzyme preparation (cell lysate or purified protein)

  • [14C]-Vanillic acid (radiolabeled substrate)

  • ATP

  • Coenzyme A (CoA)

  • MgCl2

  • Bovine Serum Albumin (BSA)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., 2 M formic acid)

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Procedure:

  • Prepare a reaction mixture containing reaction buffer, ATP, CoA, MgCl2, and BSA.

  • Add the enzyme preparation to the reaction mixture.

  • Initiate the reaction by adding [14C]-vanillic acid.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding the quenching solution.

  • Extract the radiolabeled this compound from the unreacted vanillic acid using a suitable organic solvent (e.g., ethyl acetate). This step relies on the differential partitioning of the acid and its CoA ester.

  • Transfer the organic phase containing the this compound to a scintillation vial.

  • Evaporate the solvent.

  • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Calculate the enzyme activity based on the amount of radiolabeled product formed per unit time.

Vanillate_CoA_Ligase_Assay cluster_workflow Vanillate-CoA Ligase Assay Workflow A Prepare Reaction Mix (Buffer, ATP, CoA, MgCl2, BSA) B Add Enzyme A->B C Add [14C]-Vanillic Acid (Start Reaction) B->C D Incubate C->D E Quench Reaction (Formic Acid) D->E F Extract this compound (Organic Solvent) E->F G Measure Radioactivity (Scintillation Counting) F->G

Caption: Workflow for the radiometric assay of Vanillate-CoA ligase activity.

Spectrophotometric Assay for HCHL Activity

This protocol is based on the general principles of spectrophotometric assays for CoA-dependent enzymes. The consumption of the substrate, feruloyl-CoA, can be monitored by the decrease in absorbance at its characteristic wavelength.

Materials:

  • Purified HCHL enzyme

  • Feruloyl-CoA (or other hydroxycinnamoyl-CoA substrate)

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5)

  • Spectrophotometer capable of measuring in the UV range

Procedure:

  • Prepare a solution of the hydroxycinnamoyl-CoA substrate in the reaction buffer.

  • Place the substrate solution in a cuvette and place it in the spectrophotometer.

  • Record the initial absorbance at the wavelength of maximum absorbance for the substrate (e.g., ~345 nm for feruloyl-CoA).

  • Initiate the reaction by adding a small volume of the purified HCHL enzyme to the cuvette and mix quickly.

  • Monitor the decrease in absorbance over time.

  • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of the substrate.

HCHL_Assay cluster_workflow HCHL Spectrophotometric Assay Workflow A Prepare Substrate Solution (e.g., Feruloyl-CoA in buffer) B Measure Initial Absorbance A->B C Add HCHL Enzyme (Start Reaction) B->C D Monitor Absorbance Decrease C->D E Calculate Activity D->E Vanillate_Demethylase_Assay cluster_workflow Vanillate O-Demethylase HPLC Assay Workflow A Prepare Reaction Mix (Buffer, Cofactors) B Add Enzyme A->B C Add Vanillate (Start Reaction) B->C D Incubate C->D E Quench Reaction D->E F Centrifuge E->F G Analyze Supernatant by HPLC F->G H Quantify Product G->H

References

A Comparative Guide to CoA-Dependent and CoA-Independent Vanillin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vanillin (B372448), a primary component of natural vanilla flavor, is a widely used aromatic compound in the food, pharmaceutical, and cosmetic industries. While chemical synthesis and extraction from vanilla beans have been the traditional sources, biotechnological production using engineered microorganisms offers a promising and sustainable alternative. This guide provides an objective comparison of two prominent biosynthetic routes for vanillin production from ferulic acid: the Coenzyme A (CoA)-dependent and the CoA-independent pathways. This comparison is supported by experimental data, detailed methodologies, and visual representations of the underlying processes to aid researchers in selecting and implementing the optimal strategy for their specific applications.

Pathway Overview

Vanillin biosynthesis from ferulic acid in engineered microorganisms primarily follows two distinct enzymatic routes. The CoA-dependent pathway is a two-step process involving the activation of ferulic acid to feruloyl-CoA, followed by its conversion to vanillin. In contrast, the CoA-independent pathway also involves a two-step conversion but does not require the activation of ferulic acid by CoA. More recent developments have even engineered a single enzyme capable of catalyzing the entire CoA-independent conversion.

CoA-Dependent Vanillin Synthesis

The CoA-dependent pathway relies on two key enzymes:

  • Feruloyl-CoA Synthetase (Fcs): This enzyme activates ferulic acid by ligating it to Coenzyme A, forming feruloyl-CoA. This step requires ATP.

  • Enoyl-CoA Hydratase/Lyase (Ech): This enzyme catalyzes the conversion of feruloyl-CoA to vanillin and acetyl-CoA.

This pathway is found in various microorganisms, and the corresponding genes have been successfully expressed in host organisms like Escherichia coli for vanillin production.[1][2]

CoA-Independent Vanillin Synthesis

The CoA-independent pathway offers an alternative that bypasses the need for CoA activation and the associated ATP expenditure.[3] The key enzymes in this pathway are:

  • Ferulic Acid Decarboxylase (Fdc): This enzyme catalyzes the decarboxylation of ferulic acid to 4-vinylguaiacol.

  • Carotenoid Cleavage Dioxygenase (Cso2) or a similar oxygenase: This enzyme then converts 4-vinylguaiacol to vanillin.

Recently, a single, engineered coenzyme-independent dioxygenase has been developed that can directly convert ferulic acid to vanillin in one step.

Quantitative Performance Comparison

The following tables summarize the quantitative data from various studies on vanillin production using both CoA-dependent and CoA-independent pathways in recombinant E. coli. It is important to note that the experimental conditions, such as media, temperature, and substrate concentration, vary between studies, which can significantly impact the final titers and yields.

Table 1: CoA-Dependent Vanillin Synthesis from Ferulic Acid in Recombinant E. coli

Strain / PlasmidKey GenesSubstrate Conc.Vanillin Titer (g/L)Molar Yield (%)Fermentation Time (h)Reference
E. coli DH5α (pTAHEF)fcs and ech from Amycolatopsis sp.2.0 g/L Ferulic Acid1.050.048[4]
E. coli DH5α (pTAHEF-gltA)fcs, ech, gltA3.0 g/L Ferulic Acid1.9866.048[5]
E. coli JM109 (low-copy vector)fcs and ech from P. fluorescens3.3 mM Ferulic Acid~0.3670.63[1][6]
E. coli NTG-VR1 with XAD-2 resinfcs and ech from Amycolatopsis sp.10 g/L Ferulic Acid2.929.048[4]

Table 2: CoA-Independent Vanillin Synthesis from Ferulic Acid in Recombinant E. coli

Strain / PlasmidKey GenesSubstrate Conc.Vanillin Titer (g/L)Molar Yield (%)Fermentation Time (h)Reference
E. coli expressing Fdc and Cso2fdc and cso210 mM Ferulic Acid~1.0368.0Not specified[1][3]
Two-pot bioprocess with E. coli expressing Fdc and Cso2fdc, cso275 mM Ferulic Acid7.869.324[7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the biochemical pathways and a general experimental workflow for vanillin production in E. coli.

CoA_Dependent_Pathway Ferulic Acid Ferulic Acid Feruloyl-CoA Feruloyl-CoA Ferulic Acid->Feruloyl-CoA Fcs Vanillin Vanillin Feruloyl-CoA->Vanillin Ech Acetyl-CoA Acetyl-CoA Feruloyl-CoA->Acetyl-CoA Ech Fcs Fcs AMP + PPi AMP + PPi Fcs->AMP + PPi Ech Ech ATP ATP ATP->Fcs CoA CoA CoA->Fcs

CoA-Dependent Vanillin Synthesis Pathway.

CoA_Independent_Pathway Ferulic Acid Ferulic Acid 4-Vinylguaiacol 4-Vinylguaiacol Ferulic Acid->4-Vinylguaiacol Fdc Vanillin Vanillin 4-Vinylguaiacol->Vanillin Cso2 Fdc Fdc CO2 CO2 Fdc->CO2 Cso2 Cso2

CoA-Independent Vanillin Synthesis Pathway.

Experimental_Workflow cluster_strain Strain Engineering cluster_fermentation Fermentation / Bioconversion cluster_analysis Analysis Gene Cloning Gene Cloning Plasmid Construction Plasmid Construction Gene Cloning->Plasmid Construction Transformation into E. coli Transformation into E. coli Plasmid Construction->Transformation into E. coli Inoculum Preparation Inoculum Preparation Transformation into E. coli->Inoculum Preparation Culture Growth Culture Growth Inoculum Preparation->Culture Growth Induction of Gene Expression Induction of Gene Expression Culture Growth->Induction of Gene Expression Substrate Addition (Ferulic Acid) Substrate Addition (Ferulic Acid) Induction of Gene Expression->Substrate Addition (Ferulic Acid) Sampling Sampling Substrate Addition (Ferulic Acid)->Sampling Sample Preparation (Centrifugation, Filtration) Sample Preparation (Centrifugation, Filtration) Sampling->Sample Preparation (Centrifugation, Filtration) HPLC Analysis HPLC Analysis Sample Preparation (Centrifugation, Filtration)->HPLC Analysis Data Quantification Data Quantification HPLC Analysis->Data Quantification

General Experimental Workflow for Vanillin Production.

Experimental Protocols

The following are generalized protocols for the production and quantification of vanillin in recombinant E. coli. These should be optimized for specific strains and experimental goals.

Protocol 1: Construction of Vanillin-Producing E. coli Strain
  • Gene Amplification: Amplify the coding sequences of the required genes (fcs and ech for CoA-dependent; fdc and cso2 for CoA-independent) from the source organism's genomic DNA using PCR with primers containing appropriate restriction sites.

  • Plasmid Construction: Digest the amplified gene fragments and a suitable expression vector (e.g., pTrc99A or pBAD) with the corresponding restriction enzymes. Ligate the gene fragments into the vector.

  • Transformation: Transform the constructed plasmid into a suitable E. coli host strain (e.g., DH5α or JM109) using standard heat shock or electroporation methods.

  • Verification: Select for positive transformants on antibiotic-containing agar (B569324) plates. Verify the correct insertion of the genes by colony PCR and DNA sequencing.

Protocol 2: Vanillin Production from Ferulic Acid (Whole-Cell Bioconversion)
  • Inoculum Preparation: Inoculate a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) or 2xYT medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking (200-250 rpm).

  • Culture Growth: Inoculate 100 mL of fresh medium in a 500 mL flask with the overnight culture to an initial OD600 of 0.05-0.1. Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce gene expression by adding the appropriate inducer (e.g., 0.1-1 mM IPTG for pTrc99A-based vectors or 0.02-0.2% L-arabinose for pBAD-based vectors).

  • Bioconversion: After induction for 1-2 hours, add ferulic acid to the desired final concentration (e.g., 1-10 g/L). Continue the incubation at a suitable temperature (e.g., 30°C) for 24-48 hours.

  • Sampling: Collect samples at regular intervals for analysis of cell growth (OD600) and vanillin concentration.

Protocol 3: Quantification of Vanillin by HPLC
  • Sample Preparation: Centrifuge the collected culture samples (e.g., 1 mL at 10,000 x g for 5 min) to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter. Dilute the sample with the mobile phase if necessary.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of methanol (B129727) and acidified water (e.g., 40:60 v/v methanol:water with 0.2% acetic acid).[8][9]

    • Flow Rate: 1.0 mL/min.[8]

    • Detection: UV detector at 254 nm or 280 nm.[8][10]

    • Injection Volume: 10-20 µL.

  • Quantification: Prepare a standard curve of vanillin with known concentrations. The concentration of vanillin in the samples is determined by comparing the peak area with the standard curve.[9]

Conclusion

Both CoA-dependent and CoA-independent pathways have been successfully employed for the biotechnological production of vanillin from ferulic acid. The CoA-dependent pathway is well-established and has been optimized to achieve significant titers. However, its reliance on ATP and CoA can be a metabolic burden on the host cells. The CoA-independent pathway offers a more energetically favorable alternative and has demonstrated high conversion yields, particularly in two-pot bioprocesses that optimize the conditions for each enzymatic step. The recent development of a single-enzyme CoA-independent pathway further simplifies the process.

The choice between these pathways will depend on the specific research or production goals. For high-titer production, the optimized CoA-dependent pathways with metabolic engineering strategies to enhance CoA and ATP availability are promising. For a more streamlined and potentially more cost-effective process, the CoA-independent pathway, especially with the advent of single-enzyme systems, presents a compelling alternative. This guide provides the foundational information for researchers to embark on or advance their work in the exciting field of biotechnological vanillin synthesis.

References

Navigating the Specificity of Acyl-CoA Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolic studies, immunology, and drug development, the precise detection of specific acyl-Coenzyme A (acyl-CoA) molecules is critical. Acyl-CoAs are central metabolites in numerous cellular processes, and antibodies that can distinguish between them are invaluable tools. However, the structural similarity among different acyl-CoAs presents a significant challenge: the potential for antibody cross-reactivity. This guide provides a comparative overview of the specificity of commercially available antibodies against various acyl-CoAs, supported by experimental data and protocols to empower researchers to make informed decisions and conduct their own validation studies.

Understanding Antibody Specificity for Acyl-CoAs

Antibody cross-reactivity occurs when an antibody raised against one antigen (e.g., succinyl-CoA) also recognizes and binds to other, structurally similar antigens (e.g., acetyl-CoA or malonyl-CoA)[1][2][3]. This can lead to inaccurate quantification and misinterpretation of experimental results. Given the conserved Coenzyme A moiety and the relatively small size of the acyl groups, assessing the specificity of anti-acyl-CoA antibodies is paramount.

Comparative Specificity of Commercially Available Acyl-CoA Antibodies

Target Acyl-CoAStated Specificity & Cross-ReactivityAssay TypeManufacturer/Source
Malonyl-CoA High sensitivity and excellent specificity. No significant cross-reactivity or interference observed with analogues. The manufacturer notes that it is impossible to test all analogues, so some cross-reaction may still exist.Competitive ELISAAMSBIO[4], CUSABIO[5][6], MyBioSource[7], antibodies-online.com[8]
HMG-CoA Antibodies are raised against HMG-CoA reductase, the enzyme, not HMG-CoA itself. These antibodies show high sensitivity (94.4%) and specificity (99.3%) for the enzyme.[9][10][11]ELISA, ImmunoprecipitationMultiple Research Publications
Succinyl-CoA Information on antibodies directly targeting succinyl-CoA is limited. Available antibodies primarily target enzymes that use succinyl-CoA as a substrate, such as Succinyl-CoA Synthetase or 3-oxoacid-CoA transferase.[12][13]N/ASigma-Aldrich[12]
Butyryl-CoA Similar to succinyl-CoA, commercially available antibodies are directed against enzymes like Butyryl-CoA dehydrogenase, not the acyl-CoA itself.[14][15]N/ASigma-Aldrich
Acetyl-CoA Antibodies are available for enzymes that metabolize acetyl-CoA, such as Acetyl-CoA synthetase.[16] Direct anti-acetyl-CoA antibodies for immunoassays are less common in the provided search results.N/AMultiple

Note: The reactivity of the acyl-CoA molecule itself can also be a factor in experimental design. For instance, succinyl-CoA is intrinsically more reactive than acetyl-CoA and can non-enzymatically acylate proteins, which could potentially interfere with certain assay formats.[17]

Experimental Protocols for Assessing Acyl-CoA Antibody Specificity

Given the limited publicly available cross-reactivity data, researchers should consider performing in-house validation. The most common method for quantifying small molecules like acyl-CoAs and assessing antibody specificity is the competitive Enzyme-Linked Immunosorbent Assay (ELISA) .

General Protocol for Competitive ELISA

This protocol is based on the methodologies described for Malonyl-CoA ELISA kits.[4][5][8]

Principle: This assay technique utilizes a monoclonal antibody specific for the target acyl-CoA and an acyl-CoA-Horseradish Peroxidase (HRP) conjugate. The sample containing the acyl-CoA and the acyl-CoA-HRP conjugate compete for the limited number of binding sites on the antibody-coated microplate. The intensity of the color developed is inversely proportional to the concentration of the acyl-CoA in the sample.

Materials:

  • Microplate pre-coated with anti-acyl-CoA antibody

  • Sample diluent

  • Standard solutions of the target acyl-CoA

  • Acyl-CoA-HRP conjugate

  • Wash buffer

  • TMB substrate

  • Stop solution

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the acyl-CoA standard. Prepare samples, which may include tissue homogenates or cell lysates, and dilute them with the provided sample diluent.

  • Competitive Reaction: Add a defined volume of the standard or sample to the antibody-coated wells. Immediately add the acyl-CoA-HRP conjugate to each well.

  • Incubation: Incubate the plate for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C).

  • Washing: Aspirate the liquid from each well and wash the plate multiple times (e.g., 3-5 times) with wash buffer.

  • Substrate Reaction: Add the TMB substrate to each well and incubate in the dark at room temperature for a specified time (e.g., 15-30 minutes).

  • Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.

  • Measurement: Read the absorbance of each well at 450 nm within a short time frame (e.g., 5 minutes) of adding the stop solution.

  • Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of the acyl-CoA in the samples by interpolating from the standard curve.

Workflow for Cross-Reactivity Testing

To assess cross-reactivity, the competitive ELISA protocol is adapted by introducing potential cross-reacting acyl-CoAs as competitors.

G cluster_prep Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis A Prepare Standard Curve (Target Acyl-CoA) D Add Competing Acyl-CoA (Standard or Cross-Reactant) A->D B Prepare Serial Dilutions of Potential Cross-Reactants (e.g., Acetyl-CoA, Succinyl-CoA) B->D C Add Target Acyl-CoA Antibody to Coated Plate E Add Acyl-CoA-HRP Conjugate D->E F Incubate, Wash, Add Substrate E->F G Measure Absorbance (OD) F->G H Plot Standard Curve (OD vs. [Target Acyl-CoA]) G->H I Plot Inhibition Curves for each Cross-Reactant G->I J Calculate IC50 Values H->J I->J K Determine Percent Cross-Reactivity J->K G Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA FattyAcids Fatty Acids FattyAcids->AcetylCoA AminoAcids Amino Acids AminoAcids->AcetylCoA SuccinylCoA Succinyl-CoA AminoAcids->SuccinylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA HMGCoA HMG-CoA AcetylCoA->HMGCoA TCA TCA Cycle AcetylCoA->TCA FASynthesis Fatty Acid Synthesis MalonylCoA->FASynthesis ButyrylCoA Butyryl-CoA ButyrylCoA->AcetylCoA SuccinylCoA->TCA Ketogenesis Ketogenesis HMGCoA->Ketogenesis

References

A Comparative Guide to the Functional Characterization of Aromatic Acyl-CoA Reductases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the functional characterization of a putative vanilloyl-CoA reductase, with a primary focus on its well-characterized analogue, Cinnamoyl-CoA Reductase (CCR). Due to the limited direct experimental data on a specific "this compound reductase," this document leverages data from closely related enzymes active on structurally similar substrates. This approach provides a robust framework for designing experiments and interpreting results for novel reductase candidates.

Data Presentation: Comparative Enzyme Kinetics

The following table summarizes the kinetic parameters of Cinnamoyl-CoA Reductase (CCR) from Sorghum bicolor (SbCCR1) with various hydroxycinnamoyl-CoA substrates. These substrates are structurally analogous to the putative this compound and provide a basis for estimating the potential activity of a this compound reductase.

SubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (s⁻¹µM⁻¹)
Feruloyl-CoA1.8 ± 0.21.5 ± 0.030.83
Caffeoyl-CoA0.8 ± 0.10.02 ± 0.0010.025
p-Coumaroyl-CoA1.2 ± 0.20.01 ± 0.0010.008

Data adapted from a study on Sorghum bicolor CCR1[1]. Kinetic parameters were determined using spectrophotometric assays monitoring NADPH consumption.

Experimental Protocols

This section details the methodologies for key experiments in the functional characterization of a putative this compound reductase, based on established protocols for analogous enzymes like CCR.

Recombinant Enzyme Expression and Purification

Objective: To produce and purify the putative this compound reductase for in vitro characterization.

Protocol:

  • Gene Synthesis and Cloning: The coding sequence for the putative this compound reductase is synthesized and cloned into an expression vector (e.g., pET-28a(+)) with a polyhistidine (His) tag.

  • Heterologous Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD_600_ of 0.6-0.8. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1-1 mM, and the culture is incubated at a lower temperature (e.g., 18-25°C) for 12-16 hours.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF), and lysed by sonication on ice.

  • Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM). The His-tagged protein is eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

  • Protein Purity and Concentration: The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a Bradford assay or by measuring absorbance at 280 nm.

Enzymatic Activity Assay

Objective: To determine the kinetic parameters of the purified reductase with this compound.

Protocol:

  • Reaction Mixture: The standard assay mixture contains 100 mM potassium phosphate (B84403) buffer (pH 7.0), 200 µM NADPH, and the purified enzyme in a final volume of 200 µL.

  • Substrate: this compound is synthesized from vanillic acid and coenzyme A using a suitable chemical or enzymatic method. A range of this compound concentrations (e.g., 0.1 to 10 times the expected K_m_) should be prepared.

  • Kinetic Measurement: The reaction is initiated by the addition of the substrate, this compound. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm (ε = 6.22 mM⁻¹cm⁻¹) using a spectrophotometer.

  • Data Analysis: The initial reaction velocities are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine the K_m_ and V_max_ values. The turnover number (k_cat_) is calculated from V_max_ and the enzyme concentration.

Mandatory Visualizations

Signaling Pathway

Monolignol_Biosynthesis_Pathway Phenylalanine Phenylalanine Cinnamate Cinnamate Phenylalanine->Cinnamate PAL pCoumarate p-Coumarate Cinnamate->pCoumarate C4H pCoumaroyl_CoA p-Coumaroyl-CoA pCoumarate->pCoumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA pCoumaroyl_CoA->Caffeoyl_CoA Coniferaldehyde Coniferaldehyde Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Sinapaldehyde Sinapaldehyde Vanilloyl_CoA Putative This compound Feruloyl_CoA->Vanilloyl_CoA Hypothetical Conversion Feruloyl_CoA->Coniferaldehyde CCR Vanilloyl_CoA->Coniferaldehyde Putative This compound Reductase Coniferyl_Alcohol Coniferyl Alcohol Coniferaldehyde->Coniferyl_Alcohol CAD Sinapyl_Alcohol Sinapyl Alcohol Sinapaldehyde->Sinapyl_Alcohol CAD Lignin Lignin Coniferyl_Alcohol->Lignin Sinapyl_Alcohol->Lignin

Caption: Putative role of this compound reductase in the monolignol biosynthesis pathway.

Experimental Workflow

Caption: Workflow for the functional characterization of a putative this compound reductase.

Logical Relationship

Reductase_Comparison_Logic cluster_properties Properties for Comparison Putative_Reductase Putative this compound Reductase Substrate_Specificity Substrate Specificity Putative_Reductase->Substrate_Specificity Characterize Kinetic_Parameters Kinetic Parameters (Km, kcat) Putative_Reductase->Kinetic_Parameters Determine Cofactor_Dependence Cofactor Dependence (NADPH/NADH) Putative_Reductase->Cofactor_Dependence Investigate Metabolic_Role Metabolic Role Putative_Reductase->Metabolic_Role Elucidate Known_Reductase Known Aromatic Acyl-CoA Reductase (e.g., CCR) Known_Reductase->Substrate_Specificity Compare with Known_Reductase->Kinetic_Parameters Compare with Known_Reductase->Cofactor_Dependence Compare with Known_Reductase->Metabolic_Role Compare with

Caption: Logical framework for comparing a putative reductase with a known enzyme.

References

A Comparative Guide to Vanilloyl-CoA and Benzoyl-CoA in Anaerobic Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The anaerobic degradation of aromatic compounds is a critical biogeochemical process and a key area of research for bioremediation and biofuel production. Central to these pathways are CoA-activated intermediates, with benzoyl-CoA being a well-established hub in the breakdown of a wide range of aromatic molecules. Vanilloyl-CoA, derived from the abundant plant polymer lignin (B12514952), represents another significant entry point into anaerobic metabolic networks. This guide provides a detailed, objective comparison of the anaerobic degradation pathways of this compound and benzoyl-CoA, supported by experimental data, detailed methodologies, and visual pathway representations to aid researchers in understanding the nuances of these two important metabolic routes.

Core Degradation Pathways: A Comparative Overview

Under anaerobic conditions, both this compound and benzoyl-CoA are channeled into a common downstream pathway involving ring reduction and subsequent β-oxidation-like reactions. However, the initial steps to prepare the aromatic ring for reduction differ significantly.

Benzoyl-CoA Pathway: The anaerobic degradation of benzoate (B1203000) is initiated by its activation to benzoyl-CoA. The core of this pathway involves the ATP-dependent reduction of the aromatic ring, a thermodynamically challenging step, followed by hydrolysis and oxidation to break open the ring structure.

This compound Pathway: Vanillate (B8668496), a lignin-derived monomer, is first activated to this compound. The distinguishing feature of this pathway is the initial O-demethylation of the methoxy (B1213986) group to yield protocatechuoyl-CoA. This intermediate then undergoes reductive dehydroxylation to remove one of the hydroxyl groups, ultimately funneling into the benzoyl-CoA pathway for complete degradation.

Enzymatic Machinery: A Head-to-Head Comparison

The enzymatic cascades for both pathways feature unique enzymes for the initial transformations and share common enzymes in the later stages.

Key Enzymes and Kinetic Properties
EnzymeSubstrateProductCofactors/RequirementsOrganismKmVmaxReference
Benzoyl-CoA Pathway
Benzoate-CoA LigaseBenzoate, ATP, CoABenzoyl-CoA, AMP, PPiMg2+Rhodopseudomonas palustris0.6-2 µM (Benzoate)25 µmol/min/mg[1]
Syntrophic Culture40 µM (Benzoate)1.05 U/mg[2]
Benzoyl-CoA ReductaseBenzoyl-CoACyclohex-1,5-diene-1-carbonyl-CoAATP, Reduced FerredoxinThauera aromatica15 µM (Benzoyl-CoA)0.55 µmol/min/mg[3]
This compound Pathway
Vanillate O-DemethylaseVanillate, TetrahydrofolateProtocatechuate, Methyl-tetrahydrofolateATP, Co(I)Moorella thermoacetica85 µM (Vanillate)900 nmol/mg/h
Protocatechuate-CoA LigaseProtocatechuate, ATP, CoAProtocatechuoyl-CoAMg2+Thauera aromatica--[4]
Protocatechuoyl-CoA Reductase (putative)Protocatechuoyl-CoA3-Hydroxybenzoyl-CoAReduced electron donorDesulfobacterium sp. strain Cat2--[3][5]

Note: Quantitative data for some enzymes in the this compound pathway, particularly for protocatechuate-CoA ligase and protocatechuoyl-CoA reductase under anaerobic conditions, are not as extensively characterized as those for the benzoyl-CoA pathway. The presented data is based on available literature.

Visualizing the Pathways

To provide a clear visual comparison, the following diagrams illustrate the key steps in the anaerobic degradation of benzoyl-CoA and this compound.

Benzoyl_CoA_Pathway Benzoate Benzoate Benzoyl_CoA Benzoyl-CoA Benzoate->Benzoyl_CoA Benzoate-CoA Ligase Ring_Reduction Cyclohex-1,5-diene- 1-carbonyl-CoA Benzoyl_CoA->Ring_Reduction Benzoyl-CoA Reductase (ATP-dependent) Hydration 6-Hydroxycyclohex-1-ene- 1-carbonyl-CoA Ring_Reduction->Hydration Hydratase Oxidation 6-Oxocyclohex-1-ene- 1-carbonyl-CoA Hydration->Oxidation Dehydrogenase Ring_Cleavage 3-Hydroxypimelyl-CoA Oxidation->Ring_Cleavage Hydrolase Beta_Oxidation Acetyl-CoA + CO2 Ring_Cleavage->Beta_Oxidation β-Oxidation-like reactions

Anaerobic degradation pathway of benzoyl-CoA.

Vanilloyl_CoA_Pathway Vanillate Vanillate Vanilloyl_CoA This compound Vanillate->Vanilloyl_CoA Vanillate-CoA Ligase Protocatechuoyl_CoA Protocatechuoyl-CoA Vanilloyl_CoA->Protocatechuoyl_CoA Vanillate O-Demethylase Hydroxybenzoyl_CoA 3-Hydroxybenzoyl-CoA Protocatechuoyl_CoA->Hydroxybenzoyl_CoA Reductive Dehydroxylase Benzoyl_CoA Benzoyl-CoA Hydroxybenzoyl_CoA->Benzoyl_CoA Reductive Dehydroxylase Downstream To Benzoyl-CoA Pathway Benzoyl_CoA->Downstream

Initial steps in the anaerobic degradation of this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are summarized protocols for key enzymatic assays in these pathways.

Benzoate-CoA Ligase Assay

This spectrophotometric assay couples the formation of AMP to the oxidation of NADH.

  • Principle: The AMP produced from the ligation reaction is used by myokinase to produce ADP, which is then used by pyruvate (B1213749) kinase to produce pyruvate and ATP. Pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

  • Reaction Mixture (1 mL):

    • 100 mM Tris-HCl (pH 8.0)

    • 5 mM MgCl₂

    • 2 mM ATP

    • 0.4 mM Coenzyme A

    • 0.4 mM NADH

    • 1 mM Phosphoenolpyruvate

    • 1 U Myokinase

    • 1 U Pyruvate Kinase

    • 1.5 U Lactate Dehydrogenase

    • Cell extract or purified enzyme

  • Procedure:

    • Assemble the reaction mixture in a cuvette, omitting the substrate (benzoate).

    • Incubate at the desired temperature (e.g., 30°C) to establish a baseline rate.

    • Initiate the reaction by adding benzoate (e.g., to a final concentration of 0.5 mM).

    • Monitor the decrease in absorbance at 340 nm over time.

    • Calculate the enzyme activity based on the molar extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹).[6]

Benzoyl-CoA Reductase Assay

This assay measures the ATP-dependent reduction of benzoyl-CoA.

  • Principle: The reduction of the aromatic ring of benzoyl-CoA is monitored by the decrease in its characteristic absorbance. Due to the oxygen sensitivity of the enzyme, this assay must be performed under strict anaerobic conditions.

  • Reaction Mixture (anaerobic):

    • 100 mM Potassium phosphate (B84403) buffer (pH 7.0)

    • 5 mM MgCl₂

    • 2 mM ATP

    • 0.5 mM Dithiothreitol (DTT)

    • Reduced methyl viologen or titanium (III) citrate (B86180) as an artificial electron donor

    • Cell extract or purified enzyme

  • Procedure:

    • Prepare all solutions and the spectrophotometer cuvette under anaerobic conditions (e.g., in an anaerobic chamber).

    • Add all components to the cuvette except the substrate.

    • Initiate the reaction by adding benzoyl-CoA (e.g., to a final concentration of 50 µM).

    • Monitor the decrease in absorbance at a wavelength where benzoyl-CoA absorbs and the product does not (e.g., 268 nm).

    • The activity is calculated from the change in absorbance over time.[3]

Vanillate O-Demethylase Assay

This assay measures the demethylation of vanillate to protocatechuate.

  • Principle: The conversion of vanillate to protocatechuate is monitored by HPLC. The assay requires strict anaerobic conditions.

  • Reaction Mixture (0.4 mL, anaerobic):

    • 50 mM MES buffer (pH 6.6)

    • 2 mM ATP

    • 3 mM Tetrahydrofolate

    • 4 mM Titanium (III) citrate (as reductant)

    • 5 mM MgCl₂

    • Cell extract or purified enzyme components

  • Procedure:

    • Perform all steps inside an anaerobic chamber.

    • Combine all reaction components in a vial.

    • Initiate the reaction by adding vanillate (e.g., to a final concentration of 1 mM).

    • Incubate at the optimal temperature (e.g., 55°C for enzymes from thermophiles).

    • At various time points, quench the reaction by adding perchloric acid.

    • Analyze the supernatant by reverse-phase HPLC to quantify the consumption of vanillate and the formation of protocatechuate.[7]

Logical Workflow for Studying Anaerobic Degradation

The following diagram illustrates a typical workflow for investigating the anaerobic degradation of aromatic compounds.

Experimental_Workflow cluster_0 Organism & Growth cluster_1 Biochemical Analysis cluster_2 Genetic & Molecular Analysis Enrichment Enrichment Culture on Aromatic Substrate Isolation Isolation of Pure Culture Enrichment->Isolation Growth Anaerobic Growth & Induction Isolation->Growth Cell_Extract Preparation of Anaerobic Cell Extracts Growth->Cell_Extract Genomics Genome Sequencing & Annotation Growth->Genomics Enzyme_Assay Enzyme Assays (Spectrophotometric/HPLC) Cell_Extract->Enzyme_Assay Purification Anaerobic Protein Purification Cell_Extract->Purification Characterization Enzyme Characterization (Kinetics, Cofactors) Purification->Characterization Mutagenesis Site-Directed Mutagenesis Characterization->Mutagenesis Transcriptomics Transcriptomics (RNA-Seq) to Identify Induced Genes Genomics->Transcriptomics Gene_Cloning Gene Cloning & Heterologous Expression Transcriptomics->Gene_Cloning Gene_Cloning->Mutagenesis

Workflow for investigating anaerobic aromatic degradation.

Conclusion

The anaerobic degradation pathways of this compound and benzoyl-CoA, while converging on a common downstream route, exhibit distinct initial enzymatic strategies. The benzoyl-CoA pathway is extensively characterized, serving as a model for anaerobic aromatic catabolism. The this compound pathway, crucial for the breakdown of lignin derivatives, involves a key O-demethylation step that is an active area of research. This guide provides a comparative framework, supported by available data and methodologies, to facilitate further investigation into these vital metabolic pathways. A deeper understanding of these processes holds significant potential for applications in bioremediation, biotechnology, and the development of novel therapeutics.

References

Safety Operating Guide

Personal protective equipment for handling vanilloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for handling vanilloyl-CoA in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining the integrity of the compound.

Personal Protective Equipment (PPE)

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecificationRationale
Eye and Face Safety Glasses with Side Shields or GogglesANSI Z87.1 approvedProtects against potential splashes and aerosols. The vanillyl group in related compounds can cause serious eye irritation.[1][2]
Hand Disposable Nitrile GlovesStandard laboratory gradePrevents direct skin contact. Although no specific skin irritation data is available for this compound, related compounds can cause skin irritation.[3][4]
Body Laboratory CoatStandard, fully buttonedProtects skin and personal clothing from contamination.
Respiratory Not generally requiredUse in a well-ventilated area. A respirator may be necessary if creating aerosols or handling large quantities.Acyl-CoA compounds are typically handled in small quantities, minimizing the risk of inhalation. If significant aerosolization is expected, a risk assessment should be performed.[4]
Footwear Closed-toe ShoesNon-perforated upperProtects feet from spills and falling objects.[3][4]

Operational Plan: Handling and Experimental Protocol

This compound, like other acyl-CoA compounds, is typically handled in small, nanomole quantities for biochemical assays.[5] These compounds can be sensitive to degradation, so proper storage and handling are crucial.

Storage and Stability:

  • Storage: Store this compound at -20°C or -80°C for long-term stability.

  • Handling: When in use, keep samples on ice to minimize degradation.[5] Avoid repeated freeze-thaw cycles.

Experimental Workflow for Handling this compound

Vanilloyl_CoA_Handling cluster_prep Preparation cluster_experiment Experiment cluster_cleanup Cleanup & Disposal start Don PPE prepare_workspace Prepare Clean Workspace start->prepare_workspace thaw_reagents Thaw this compound and Other Reagents on Ice prepare_workspace->thaw_reagents prepare_reaction Prepare Reaction Mixture thaw_reagents->prepare_reaction run_assay Incubate/Run Assay prepare_reaction->run_assay data_acquisition Data Acquisition run_assay->data_acquisition quench_reaction Quench Reaction (if applicable) data_acquisition->quench_reaction dispose_waste Dispose of Waste in Designated Chemical Waste quench_reaction->dispose_waste clean_workspace Clean and Disinfect Workspace dispose_waste->clean_workspace end Doff PPE clean_workspace->end

Caption: Standard workflow for handling this compound.

Detailed Protocol for a Generic Enzyme Assay:

This protocol is a general guideline and should be adapted for specific experimental needs.

  • Preparation:

    • Don the appropriate personal protective equipment as outlined in the table above.

    • Prepare a clean and decontaminated work area.

    • Thaw the this compound stock solution and other necessary reagents on ice.

  • Reaction Setup:

    • In a microcentrifuge tube or appropriate reaction vessel on ice, add the buffer, enzyme, and any other reaction components.

    • Initiate the reaction by adding the required volume of this compound solution.

    • Gently mix the components by pipetting or vortexing at a low speed.

  • Incubation and Analysis:

    • Incubate the reaction mixture at the desired temperature for the specified time.

    • Stop the reaction using a suitable quenching agent if necessary.

    • Proceed with the analytical method of choice, such as HPLC or mass spectrometry, for data acquisition.[6][7]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to ensure laboratory safety and environmental compliance.

  • Aqueous Waste: All liquid waste containing this compound, including reaction mixtures and buffers, should be collected in a designated hazardous waste container. The container should be clearly labeled with the contents.

  • Solid Waste:

    • Contaminated Consumables: Pipette tips, microcentrifuge tubes, and other disposable items that have come into contact with this compound should be placed in a designated solid chemical waste container.

    • Unused Compound: Any unused or expired this compound should be disposed of as chemical waste. Do not pour it down the drain.

  • Decontamination: After completing the experimental work, decontaminate the work area with a suitable cleaning agent, such as 70% ethanol.

By adhering to these safety and handling protocols, researchers can minimize risks and ensure the integrity of their experiments involving this compound. Always consult your institution's specific safety guidelines and protocols.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.